2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone
Description
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Properties
IUPAC Name |
2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)6(11)7-8-4-9-10(7)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCPNVQWASEXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=NC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650942 | |
| Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-52-2 | |
| Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone, a novel heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of protocols and data interpretation. Our approach is grounded in a multi-technique strategy, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and irrefutable structural assignment.
The Analytical Challenge: Unveiling the Molecular Architecture
The target molecule, this compound, presents a unique combination of a substituted triazole ring and an aliphatic ketone moiety. Our elucidation strategy is therefore designed to systematically probe and confirm the connectivity and spatial arrangement of each component.
Molecular Structure:
Our investigation will proceed through a logical sequence of analyses, beginning with mass spectrometry to determine the molecular formula, followed by infrared spectroscopy to identify key functional groups, and culminating in a suite of NMR experiments to map the precise atomic connectivity.
Mass Spectrometry: The First Glimpse into the Molecular Formula
The initial step in any structure elucidation is to ascertain the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A 1 mg sample of the compound is dissolved in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.
-
Instrument Parameters: The sample is introduced into an ESI-MS system operating in positive ion mode. The capillary voltage is typically set to 3.5 kV, and the source temperature is maintained at 120°C.
-
Data Acquisition: Data is acquired over a mass-to-charge (m/z) range of 50-500.
Data Interpretation and Fragmentation Analysis
The ESI-MS analysis is expected to yield a prominent protonated molecular ion [M+H]⁺. The accurate mass of this ion allows for the determination of the elemental formula.
| Ion | Predicted m/z | Elemental Formula |
| [M+H]⁺ | 154.1035 | C₇H₁₂N₃O⁺ |
The fragmentation pattern observed in the tandem MS (MS/MS) spectrum provides crucial structural information. Key fragmentation pathways for ketones, such as α-cleavage, are anticipated.[1] The triazole ring is also expected to undergo characteristic fragmentation.[2]
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 126 | Loss of CO | Indicates the presence of a carbonyl group. |
| 111 | Loss of C₃H₇ (isopropyl group) | Confirms the presence of the isopropyl moiety adjacent to the carbonyl. |
| 83 | [1-methyl-1H-1,2,4-triazole-5-carbonyl]⁺ | Result of α-cleavage, confirming the ketone-triazole linkage. |
| 56 | [C₃H₅N₂]⁺ | Fragmentation of the triazole ring. |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken prior to sample analysis.
Spectral Interpretation
The IR spectrum will be dominated by a strong absorption band characteristic of a ketone carbonyl group. Saturated aliphatic ketones typically show a C=O stretching vibration in the region of 1715 cm⁻¹.[3]
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~2970 | C-H stretch | Aliphatic (CH₃, CH) |
| ~1715 | C=O stretch | Ketone |
| ~1520 | C=N stretch | Triazole ring |
| ~1460 | C-H bend | Aliphatic |
The presence of a strong peak around 1715 cm⁻¹ is a clear indicator of a saturated ketone, which is consistent with the proposed structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will be employed to unambiguously assign all proton and carbon signals and establish their connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[5]
-
Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer.
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | s | 1H | H-3 (triazole) | The lone proton on the triazole ring is expected to be deshielded. |
| ~4.0 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen of the triazole. |
| ~3.5 | septet | 1H | CH(CH₃)₂ | The methine proton is split by the six equivalent protons of the two methyl groups. |
| ~1.2 | d | 6H | CH(CH ₃)₂ | The two methyl groups of the isopropyl moiety are equivalent and are split by the methine proton. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O | The carbonyl carbon of the ketone is highly deshielded. |
| ~160 | C-5 (triazole) | The triazole carbon attached to the carbonyl group. |
| ~150 | C-3 (triazole) | The other carbon of the triazole ring. |
| ~40 | CH(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~35 | N-CH₃ | The methyl carbon attached to the triazole nitrogen. |
| ~18 | CH(CH ₃)₂ | The two equivalent methyl carbons of the isopropyl group. |
2D NMR: Connecting the Pieces
2D NMR experiments are crucial for confirming the assignments made from the 1D spectra and for establishing the connectivity between different parts of the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. The HSQC spectrum will show cross-peaks connecting the proton signals to their corresponding carbon signals, confirming the assignments in the tables above. For example, a cross-peak will be observed between the proton signal at ~3.5 ppm and the carbon signal at ~40 ppm.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments.[6]
Key Predicted HMBC Correlations:
| Proton (¹H) | Correlated Carbons (¹³C) | Significance |
| H-3 (triazole, ~8.0 ppm) | C-5, N-CH₃ | Confirms the position of the N-methyl group relative to the triazole proton. |
| N-CH₃ (~4.0 ppm) | C-5, C-3 | Confirms the attachment of the methyl group to the triazole ring. |
| CH(CH₃)₂ (~3.5 ppm) | C=O, CH(C H₃)₂, C-5 | Crucial correlation confirming the isopropyl group is attached to the carbonyl, which is in turn attached to the triazole ring. |
| CH(CH ₃)₂ (~1.2 ppm) | C=O, C H(CH₃)₂ | Confirms the isopropyl group structure. |
Visualizing the Elucidation Pathway
The following diagrams illustrate the logical workflow of the structure elucidation process and the key correlations that confirm the final structure.
Caption: Workflow for the structure elucidation of this compound.
Caption: Diagram of key HMBC correlations confirming the molecular structure.
Conclusion
The synergistic application of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments provides a robust and self-validating pathway for the complete structure elucidation of this compound. The initial MS and IR data provide the molecular formula and identify key functional groups, setting the stage for the detailed connectivity mapping by NMR. The unequivocal assignments from 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, converge to a single, unambiguous structure. This guide exemplifies a rigorous, logic-driven approach to structure elucidation, essential for advancing research and development in the chemical and pharmaceutical sciences.
References
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NMR Studies on Five Membered 1,2,3/1,2,4- Triazoles and Their Hybrid Systems. National Chemical Laboratory. Available at: [Link]
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Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
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IR Spectroscopy Tutorial: Ketones. UCLA. Available at: [Link]
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NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
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19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF. ResearchGate. Available at: [Link]
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Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]
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19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]
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Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link]
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An In-depth Technical Guide to Venetoclax (ABT-199): A Targeted B-Cell Lymphoma-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax, also known as ABT-199 or GDC-0199, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] Its development marks a significant milestone in the field of targeted cancer therapy, representing a shift towards rationally designed drugs that exploit the molecular vulnerabilities of cancer cells.[4][5] Overexpression of BCL-2 is a common feature in various hematological malignancies, where it plays a crucial role in promoting cell survival by sequestering pro-apoptotic proteins.[6][7] Venetoclax directly counteracts this by binding to BCL-2, thereby restoring the natural process of programmed cell death, or apoptosis.[8][9] This guide provides a comprehensive overview of the chemical properties, mechanism of action, clinical applications, and key experimental protocols related to Venetoclax.
Core Chemical and Physical Properties
Venetoclax is an orally bioavailable small molecule with a complex chemical structure.[1][10] Its high selectivity for BCL-2 over other BCL-2 family members like BCL-xL and MCL-1 is a key attribute that contributes to its therapeutic window.[2][3]
| Property | Value | Source |
| CAS Number | 1257044-40-8 | [2][11] |
| Molecular Formula | C₄₅H₅₀ClN₇O₇S | [2] |
| Molecular Weight | 868.45 g/mol | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Appearance | Solid | |
| Inhibitory Potency (Ki) | < 0.01 nM for BCL-2 | [1][2][3][10] |
Mechanism of Action: Restoring Apoptosis
The primary mechanism of action of Venetoclax involves the selective inhibition of the anti-apoptotic protein BCL-2.[6][7] In many cancer cells, BCL-2 is overexpressed, leading to the sequestration of pro-apoptotic proteins such as BIM, BAX, and BAK.[4][8] This sequestration prevents the activation of the intrinsic apoptotic pathway, allowing cancer cells to evade cell death.
Venetoclax, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of BCL-2.[4][5] This competitive binding displaces the pro-apoptotic proteins, which are then free to activate the downstream effectors of apoptosis, BAX and BAK.[4][8] The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately culminating in apoptosis.[4]
Caption: Mechanism of Venetoclax in restoring apoptosis.
Clinical Applications and Therapeutic Landscape
Venetoclax has demonstrated significant efficacy in various hematological malignancies, particularly those dependent on BCL-2 for survival.[8] It is approved for the treatment of chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML).[12]
Key Clinical Trials:
-
CLL14 Trial: This phase 3 trial evaluated the combination of Venetoclax and obinutuzumab versus chlorambucil and obinutuzumab in previously untreated patients with CLL and coexisting medical conditions.[13]
-
MURANO Trial: A phase 3 trial that assessed the efficacy and safety of Venetoclax in combination with rituximab in patients with relapsed or refractory CLL.[13]
-
VIALE-A Trial (NCT02993523): This phase 3 study compared the combination of Venetoclax and azacitidine to azacitidine alone in treatment-naïve AML patients ineligible for intensive chemotherapy.[14]
Venetoclax is also being investigated in combination with other therapeutic agents to overcome resistance and enhance its anti-tumor activity.[15][16][17][18] Combination strategies often involve pairing Venetoclax with hypomethylating agents, BTK inhibitors, or other targeted therapies.[19]
Mechanisms of Resistance to Venetoclax
Despite its efficacy, resistance to Venetoclax can develop through various mechanisms.[4][5] Understanding these resistance pathways is crucial for developing effective second-line and combination therapies.
Identified Resistance Mechanisms:
-
Upregulation of other anti-apoptotic proteins: Increased expression of BCL-xL and MCL-1 can compensate for the inhibition of BCL-2.[4][20][21]
-
Mutations in BCL-2: Alterations in the BH3-binding groove of BCL-2 can reduce the binding affinity of Venetoclax.[5][22]
-
Metabolic reprogramming: Cancer cells can adapt their metabolic pathways to survive BCL-2 inhibition.[21][23]
Caption: Overview of resistance mechanisms to Venetoclax.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of Venetoclax on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., RS4;11)
-
Complete cell culture medium
-
Venetoclax (ABT-199)
-
DMSO (for stock solution)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare a stock solution of Venetoclax in DMSO.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Venetoclax in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Venetoclax. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 hours).[10]
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Venetoclax (ABT-199)
-
96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with Venetoclax as described in the cell viability assay.
-
Incubate for a shorter duration, sufficient to induce apoptosis (e.g., 3.5 hours).[10]
-
Allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature, protected from light, for the time specified by the manufacturer.
-
Measure luminescence to quantify caspase-3/7 activity.
Safety and Handling
A critical safety consideration with Venetoclax is the risk of Tumor Lysis Syndrome (TLS), particularly at the initiation of treatment and during dose escalation.[6][7] TLS is a potentially life-threatening condition caused by the rapid breakdown of cancer cells.[6] Therefore, a gradual dose ramp-up schedule is crucial, along with close monitoring of blood chemistries and adequate hydration for patients.[12][19]
Conclusion
Venetoclax has revolutionized the treatment of several hematological malignancies by selectively targeting a key survival pathway in cancer cells. Its success underscores the power of a deep understanding of cancer biology to develop effective and targeted therapies. Ongoing research continues to explore its full potential in new combinations and indications, as well as strategies to overcome resistance, further solidifying its role as a cornerstone of modern cancer treatment.
References
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Mechanism Of Action - VENCLEXTA® (venetoclax tablets). (n.d.). AbbVie. Retrieved from [Link]
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Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review. (2023). Frontiers in Pharmacology. Retrieved from [Link]
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Mechanism Of Action - VENCLEXTA® (venetoclax tablets). (n.d.). AbbVie. Retrieved from [Link]
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Tahri, M., et al. (2017). Pathways and mechanisms of venetoclax resistance. Oncotarget, 8(43), 75417–75430. Retrieved from [Link]
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Clinical Trials Using Venetoclax. (n.d.). National Cancer Institute. Retrieved from [Link]
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Mechanisms of resistance to venetoclax. (2022). Blood. Retrieved from [Link]
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Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia. (2025). Clinical Cancer Research. Retrieved from [Link]
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Pathways and mechanisms of venetoclax resistance. (2017). Taylor & Francis Online. Retrieved from [Link]
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Overview of resistance mechanisms against venetoclax. (n.d.). ResearchGate. Retrieved from [Link]
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Venetoclax combination therapies found effective against challenging subtypes of acute myeloid leukemia. (2021). FirstWord Pharma. Retrieved from [Link]
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Novel Mechanisms of Venetoclax Resistance in Acute Myeloid Leukemia Based on Genomic Rearrangements. (2023). Blood. Retrieved from [Link]
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VENCLEXTA® (venetoclax tablets): CLL/SLL and AML Treatment. (n.d.). AbbVie. Retrieved from [Link]
-
Efficacy and safety of venetoclax combination therapy for relapsed/refractory acute myeloid leukemia: a systematic review and meta-analysis. (2024). PubMed. Retrieved from [Link]
-
Venetoclax Combination Therapy in Relapsed/Refractory Acute Myeloid Leukemia. (2021). Blood. Retrieved from [Link]
-
Venetoclax: evidence to date and clinical potential. (2019). Dove Press. Retrieved from [Link]
-
A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy. (2025). ClinicalTrials.gov. Retrieved from [Link]
-
CLL14 & MURANO Clinical Trial Study Designs. (n.d.). VENCLEXTA® (venetoclax tablets). Retrieved from [Link]
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Ongoing Trial: Adding Venetoclax to BTK Inhibitors for CLL. (2025). CLL Society. Retrieved from [Link]
-
SAFETY DATA SHEETS. (2025). CATO Research Chemical Inc. Retrieved from [Link]
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Chemical composition and biological activity of the essential oil from Helichrysum microphyllum Cambess. ssp. tyrrhenicum Bacch., Brullo e Giusso growing in La Maddalena Archipelago, Sardinia. (n.d.). PubMed. Retrieved from [Link]
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Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine. (n.d.). PubMed. Retrieved from [Link]
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Technical Guide: Spectroscopic Characterization of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone
Abstract: This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for the novel heterocyclic ketone, 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a predictive analytical framework based on first principles of spectroscopy and extensive literature on analogous structures. We detail the rationale behind experimental design and provide robust, self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The core of this guide lies in the detailed interpretation of predicted spectral features, offering insights into the electronic and structural characteristics of the molecule. All methodologies and interpretations are grounded in authoritative references to ensure scientific integrity and immediate applicability in a research setting.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and diverse biological activities.[1][2] Compounds incorporating this heterocycle are central to many antifungal agents and other therapeutic candidates.[2] The target molecule, this compound, combines this key heterocycle with an isobutyryl group, presenting a unique subject for structural elucidation.
Accurate and unambiguous characterization is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. This guide serves as a predictive blueprint for the characterization of this specific compound, detailing the expected outcomes from ¹H NMR, ¹³C NMR, FTIR, and MS analyses. The protocols and interpretations herein are designed to empower researchers to confidently acquire, analyze, and validate their own experimental data.
Molecular Structure and Analytical Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following systematic numbering scheme is adopted for the molecular structure of this compound.
Caption: IUPAC numbering for NMR and structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift principles and data from analogous 1,2,4-triazole and ketone-containing compounds.[3][4][5]
Rationale and Experimental Protocol
Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a suitable starting point due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue or if hydrogen bonding interactions need to be probed, a more polar solvent like DMSO-d₆ should be used. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for accurate chemical shift referencing. A standard 400 MHz spectrometer provides sufficient resolution for unambiguous assignment of most small molecules.[6]
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse proton spectrum.
-
Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical Parameters: Spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Atom Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H⁷ (on C⁷) | 1.20 - 1.35 | Doublet (d) | 6H | Methyl protons on an isopropyl group, split by the single methine proton (H²). |
| H² (on C²) | 3.40 - 3.60 | Septet (sept) | 1H | Methine proton, deshielded by the adjacent carbonyl group. Split into a septet by the six equivalent methyl protons (H⁷). |
| H¹ (on C¹) | 3.95 - 4.10 | Singlet (s) | 3H | Methyl protons attached directly to the triazole nitrogen. Deshielded by the aromatic, electron-deficient ring system. |
| H¹¹ (on C¹¹) | 8.05 - 8.20 | Singlet (s) | 1H | The sole proton on the triazole ring, highly deshielded due to the aromatic character and the electron-withdrawing nature of the two adjacent nitrogen atoms. |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Atom Position | Predicted Shift (δ, ppm) | Rationale |
| C⁷ | 18 - 20 | Alkyl methyl carbons of the isopropyl group. |
| C¹ | 35 - 37 | N-methyl carbon. Its position reflects attachment to a heteroaromatic system. |
| C² | 38 - 41 | Methine carbon of the isopropyl group, adjacent to the carbonyl. |
| C¹¹ | 144 - 146 | Aromatic C-H carbon of the triazole ring. Deshielded by adjacent nitrogen atoms. |
| C⁵ | 158 - 162 | Aromatic carbon of the triazole ring to which the carbonyl is attached. Deshielded by both the ring nitrogens and the carbonyl group. |
| C³ (C=O) | 195 - 200 | Carbonyl carbon. The chemical shift is characteristic of a ketone.[5] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.
Rationale and Experimental Protocol
Expertise & Experience: The key vibration for this molecule is the C=O stretch of the ketone, which is expected to be a strong, sharp band. Its exact position can indicate conjugation or ring strain, though neither is expected here. The triazole ring will exhibit several characteristic C=N and C-N stretching and ring deformation vibrations.[7] Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation and is suitable for solid or liquid samples.[8]
Protocol: Acquiring an FTIR-ATR Spectrum
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Typical Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
| 3100 - 3150 | Medium | =C-H Stretch | Aromatic C-H stretch from the triazole ring proton (H¹¹). |
| 2970 - 2990 | Strong | C-H Stretch | Asymmetric sp³ C-H stretching from the methyl and methine groups. |
| 2870 - 2890 | Medium | C-H Stretch | Symmetric sp³ C-H stretching from the alkyl groups. |
| 1710 - 1725 | Very Strong | C=O Stretch | Characteristic absorption for a saturated aliphatic ketone. This will be the most prominent peak. [9][10] |
| 1500 - 1550 | Medium-Strong | C=N Stretch | Stretching vibration of the carbon-nitrogen double bonds within the 1,2,4-triazole ring. |
| 1450 - 1480 | Medium | C-H Bend | Asymmetric bending (scissoring) of the CH₃ and CH groups. |
| 1250 - 1350 | Medium-Strong | C-N Stretch | Stretching vibrations of the various C-N bonds within the triazole ring system. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, allowing for confirmation of the molecular formula and elucidation of its structure.
Rationale and Experimental Protocol
Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to the presence of nitrogen atoms which can be readily protonated to form [M+H]⁺ ions.[1][11] This soft ionization technique minimizes premature fragmentation, ensuring the molecular ion is observed. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for determining the exact mass and confirming the elemental composition.
Protocol: Acquiring an ESI-HRMS Spectrum
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Operate in positive ion mode.
-
Set the capillary voltage (e.g., 3-4 kV) and source temperature (e.g., 100-150 °C).
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer (e.g., a quadrupole) and inducing fragmentation in a collision cell before analyzing the fragments in the second mass analyzer.
Predicted Molecular Ion and Fragmentation Pattern
-
Molecular Formula: C₈H₁₃N₃O
-
Exact Mass: 167.1059 g/mol
-
Predicted [M+H]⁺ (Monoisotopic): m/z 168.1131
| m/z (Predicted) | Proposed Fragment | Rationale of Fragmentation |
| 168.1131 | [C₈H₁₄N₃O]⁺ | Protonated molecular ion, [M+H]⁺. |
| 97.0607 | [C₄H₆N₃]⁺ | Loss of the isobutyraldehyde neutral molecule (C₄H₈O) via McLafferty-type rearrangement or cleavage. |
| 83.0451 | [C₃H₄N₃]⁺ | Loss of the isobutyryl radical followed by rearrangement of the triazole ring. |
| 71.0495 | [C₄H₇O]⁺ | Formation of the isobutyryl cation via cleavage of the C-C bond between the carbonyl and the triazole ring (α-cleavage). This is a very common pathway for ketones. |
| 43.0184 | [C₃H₇]⁺ | Isopropyl cation, resulting from further fragmentation. |
Proposed Fragmentation Pathway
The fragmentation of 1,2,4-triazoles can be complex, often involving ring cleavage.[1] For this molecule, the dominant fragmentation pathways are expected to be initiated at the ketone functionality.
Caption: Key predicted fragmentation pathways in ESI-MS.
Integrated Spectroscopic Workflow
No single technique provides absolute proof of structure. True scientific trustworthiness comes from the integration of orthogonal data, where each result corroborates the others.
Caption: Integrated workflow for structural elucidation.
The process is self-validating: HRMS confirms the molecular formula predicted by the NMR integration. FTIR confirms the ketone functional group whose carbon is observed near δ 200 ppm in the ¹³C NMR spectrum. The fragments observed in the MS/MS experiment correspond to the structural units (isopropyl, N-methyl triazole) identified in the NMR spectra.
Conclusion
The spectroscopic profile of this compound is predicted to be distinct and readily characterizable using standard analytical techniques. Key identifying features include a strong carbonyl absorption around 1715 cm⁻¹ in the FTIR spectrum, a protonated molecular ion at m/z 168.1131 in the ESI-HRMS, and characteristic ¹H NMR signals for the triazole proton (δ > 8.0 ppm), the N-methyl group (δ ≈ 4.0 ppm), and the isobutyryl moiety. This comprehensive guide provides the foundational data and protocols necessary for researchers to confidently synthesize, isolate, and validate this novel compound, accelerating its potential application in scientific research and development.
References
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AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available from: [Link]
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Lehotay, S. J., & Hiemstra, M. Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available from: [Link]
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Blackman, A. J., & Bowie, J. H. Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Szabó, Z., Kóródi, F., & Batta, G. (1992). 1 H and 13 C NMR study of novel fused 1, 2, 4‐triazole heterocycles. Magnetic Resonance in Chemistry, 30(11), 1111–1116. Available from: [Link]
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AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available from: [Link]
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The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]
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Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1779. Available from: [Link]
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LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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El-Sayed, M. A., et al. (2021). Synthesis and Screening of New[1][11][12]Oxadiazole,[1][12][13]Triazole, and[1][12][13]Triazolo[4,3-b][1][12][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 293. Available from: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Ketones. Available from: [Link]
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Al-Omary, F. A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. Available from: [Link]
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AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]
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ResearchGate. (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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Al-Salahi, R., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Thiazole Derivatives. Molecules, 21(7), 868. Available from: [Link]
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SpectraBase. 2-Methyl-1-(1-phenyl-1,2,3-triazol-4-yl)propan-1-one. Available from: [Link]
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Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. Available from: [Link]
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SpectraBase. Propan-2-one, 1,1,1-trifluoro-3-(4-methyl-1,2,4-triazol-2-yl)-. Available from: [Link]
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Al-Majid, A. M., et al. (2018). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank, 2018(3), M1009. Available from: [Link]
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Celik, S., & Yurdakul, S. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry, 12(4), 401-411. Available from: [Link]
-
Al-Masoudi, W. A. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 26(1), 1-8. Available from: [Link]
- Gulea, A., et al. Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
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An In-depth Technical Guide to 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone: Synthesis, Characterization, and Scientific Insights
This guide provides a comprehensive technical overview of the novel compound 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone. As this molecule is not extensively documented in current literature, this document serves as a foundational resource for researchers and drug development professionals. It outlines a proposed synthetic pathway, robust analytical methodologies for characterization, and predicted physicochemical properties based on established principles of organic chemistry and data from analogous structures.
Introduction and Molecular Overview
This compound is a heterocyclic ketone. Its structure features a propanone backbone substituted with a methyl group at the second carbon and a 1-methyl-1H-1,2,4-triazole ring at the carbonyl carbon. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities, including antifungal and antiviral properties[1][2][3][4][5]. The presence of the ketone and additional methylation suggests unique steric and electronic properties that warrant investigation for potential applications in medicinal chemistry and materials science.
Chemical Structure
The chemical structure consists of an isobutyryl group attached to the C5 position of a 1-methyl-1,2,4-triazole ring.
Caption: Chemical structure of the title compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for the target compound. These values are derived from computational analysis and comparison with structurally related molecules, such as the parent 1,2,4-triazole and 1-methyl-1,2,4-triazole[1][6][7].
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₁N₃O | Calculated from structure. |
| Molecular Weight | 153.18 g/mol | Calculated from formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on 1-methyl-1,2,4-triazole being a liquid[7]. |
| Boiling Point | ~280 - 300 °C | Extrapolated from the boiling point of 1,2,4-triazole (260 °C) with an increase for the acyl group[2]. |
| Melting Point | 20 - 40 °C | Predicted to be a low-melting solid or liquid at room temperature. |
| Solubility | Soluble in water, ethanol, DMSO, and chlorinated solvents | The triazole ring imparts polarity and water solubility[1][3]. |
| pKa (Conjugate Acid) | 2.0 - 3.0 | Based on the pKa of 1,2,4-triazolium (2.45)[2]. |
Proposed Synthesis Pathway
A robust and efficient synthesis is critical for obtaining high-purity material for research. While a specific protocol for this compound is not published, a logical and field-proven approach is the Friedel-Crafts acylation of a suitably metallated triazole. However, a more direct and plausible laboratory-scale method involves the reaction of a lithiated 1-methyl-1,2,4-triazole with an appropriate acylating agent.
Rationale for Synthetic Choice
Direct acylation of 1-methyl-1,2,4-triazole is challenging due to the electronic nature of the ring. A more reliable method is to first deprotonate the C5 position, which is the most acidic carbon proton on the ring, using a strong base like n-butyllithium (n-BuLi). This creates a potent nucleophile that can then react with an acyl chloride, such as 2-methylpropanoyl chloride, to form the desired ketone. This approach offers high regioselectivity and is a common strategy for functionalizing heterocyclic rings.
Caption: Proposed workflow for the synthesis and purification.
Detailed Experimental Protocol
Materials:
-
1-Methyl-1,2,4-triazole (1.0 eq)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
2-Methylpropanoyl chloride (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-methyl-1,2,4-triazole and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is crucial for the subsequent step.
-
Acylation: Slowly add 2-methylpropanoyl chloride to the reaction mixture. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.
Analytical Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.[8]
¹H NMR (Proton NMR):
-
Triazole Proton (C3-H): A singlet is expected around δ 8.0-8.5 ppm.
-
N-Methyl Protons (N1-CH₃): A singlet is expected around δ 3.8-4.2 ppm.
-
Isobutyryl Methine Proton (CH): A septet is expected around δ 3.0-3.5 ppm, coupled to the six methyl protons.
-
Isobutyryl Methyl Protons (2 x CH₃): A doublet is expected around δ 1.1-1.3 ppm, coupled to the methine proton.
¹³C NMR (Carbon NMR):
-
Ketone Carbonyl (C=O): A signal is expected in the downfield region, around δ 190-200 ppm.
-
Triazole Carbons (C3 and C5): Two signals are expected around δ 145-160 ppm.
-
N-Methyl Carbon (N1-CH₃): A signal is expected around δ 35-40 ppm.
-
Isobutyryl Methine Carbon (CH): A signal is expected around δ 35-45 ppm.
-
Isobutyryl Methyl Carbons (2 x CH₃): A signal is expected around δ 18-22 ppm.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing fragmentation data that supports the proposed structure. For polar triazole compounds, Electrospray Ionization (ESI) is a highly effective technique.[9]
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode, as the triazole nitrogens are readily protonated.
-
Expected Ions:
-
Molecular Ion Peak [M+H]⁺: The primary ion observed should correspond to the molecular weight of the compound plus a proton (m/z = 154.10). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Key Fragment Ions: Fragmentation would likely occur via cleavage of the acyl group. Expect to see a fragment corresponding to the protonated 1-methyl-1,2,4-triazole ring and potentially a fragment from the loss of the isobutyryl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[3][8]
Protocol for FT-IR Analysis:
-
Sample Preparation: If the compound is a liquid, it can be analyzed as a thin film between salt plates (NaCl or KBr). If it is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Vibrational Frequencies:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹. This is a key diagnostic peak.
-
C-H Stretch (Aliphatic): Absorption bands are expected between 2850-3000 cm⁻¹.
-
C=N and C-N Stretches (Triazole Ring): Multiple bands are expected in the fingerprint region, typically between 1400-1650 cm⁻¹.
-
Conclusion
This guide provides a foundational framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and a multi-technique analytical approach, researchers can confidently prepare and validate this novel compound. The insights into its predicted properties and spectroscopic signatures offer a valuable starting point for further investigation into its potential applications in drug discovery and materials science, building upon the rich chemistry of the 1,2,4-triazole scaffold.
References
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Wikipedia. 1,2,4-Triazole. Available from: [Link]
-
NIH. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Available from: [Link]
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ResearchGate. The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Available from: [Link]
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ResearchGate. The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Available from: [Link]
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TSI Journals. (2016-10-15). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Available from: [Link]
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Foreword: The Architectural Versatility of the Triazole Scaffold
An In-Depth Technical Guide to the Potential Biological Activity of Propanone-Substituted Triazoles
In the landscape of medicinal chemistry, the 1,2,3- and 1,2,4-triazole cores represent privileged heterocyclic structures.[1][2] Their chemical stability, capacity for hydrogen bonding, and dipole character make them exceptional scaffolds for developing therapeutic agents.[3][4] The introduction of a propanone moiety to this triazole core creates a unique pharmacophore, opening avenues for diverse biological interactions. This guide provides a technical exploration into the synthesis, mechanisms of action, and therapeutic potential of propanone-substituted triazoles, grounded in established research and field-proven methodologies. We will delve into the causality behind experimental designs and present self-validating protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.
Part 1: Antifungal Activity - The Cornerstone of Triazole Therapeutics
The most established therapeutic application of triazole-containing compounds is in the management of fungal infections.[5][6] The addition of a propanone group and other substitutions modifies the pharmacological profile, leading to the development of novel agents with broad-spectrum activity, including against resistant strains.[7][8]
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of triazoles is the targeted disruption of the fungal cell membrane's integrity.[9] This is achieved by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is critical for the conversion of lanosterol to ergosterol, the principal sterol in fungal cell membranes.[11] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors compromise membrane fluidity and the function of membrane-bound enzymes, ultimately leading to fungal cell death.[9][11] The specificity of triazoles for fungal CYP51 over its human orthologs is a key factor in their therapeutic index.
Below is a diagram illustrating this critical pathway.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Triazoles.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the antifungal potency and spectrum of triazole derivatives. Research indicates that modifications to the side chains attached to the triazole core significantly influence activity. For instance, a series of novel triazole derivatives with aryl-propanamide side chains demonstrated that phenyl-propanamide-containing compounds generally exhibited superior antifungal activity compared to their pyridinyl analogues.[7] Furthermore, the position of substituents on the terminal phenyl ring was found to be critical; a meta-fluoro substitution showed better activity against Candida albicans than ortho or para substitutions.[7]
Quantitative Data: Antifungal Activity
The efficacy of novel compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| A1 | Candida albicans SC5314 | 0.125 | [7] |
| A3 | Candida albicans SC5314 | 0.125 | [7] |
| A5 | Candida albicans 901 (FLC-resistant) | 1.0 | [7] |
| A9 | Cryptococcus neoformans 22-21 | ≤0.125 | [7] |
| A10 | Candida albicans | More potent than Fluconazole | [8] |
| A12 | Candida albicans | Equal to or more potent than Itraconazole | [8] |
FLC: Fluconazole
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
-
Preparation of Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of the propanone-substituted triazole compound in Dimethyl Sulfoxide (DMSO).
-
Perform a serial two-fold dilution of the compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a positive control (fungus without drug) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer to read the optical density.
-
Part 2: Anticancer Potential - A New Frontier for Triazoles
Beyond their antifungal properties, triazole derivatives, including those with propanone-like structures, are emerging as promising anticancer agents.[12][13] Their mechanism of action in cancer is diverse, targeting various cellular pathways to inhibit proliferation and induce cell death.[14][15]
Mechanisms of Action in Oncology
Propanone-substituted triazoles can exert their anticancer effects through several pathways:
-
Induction of Apoptosis and Cell Cycle Arrest: Certain naphthalene-substituted triazole spirodienones have been shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines (MDA-MB-231).[15] This indicates an interference with the fundamental machinery of cell division and programmed cell death.
-
Androgen Receptor (AR) Antagonism: In prostate cancer, the androgen receptor is a primary therapeutic target. Novel 1,4-substituted triazoles have been developed that act as AR antagonists, inhibiting the proliferation of prostate cancer cells.[16]
-
Tubulin Polymerization Inhibition: Some natural product-triazole conjugates have demonstrated potent anti-tubulin activity, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[14]
The diagram below illustrates a generalized workflow for assessing the anticancer activity of a novel compound.
Caption: Experimental Workflow for Anticancer Drug Screening.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | A549 (Lung) | 5.01 | [14] |
| Compound 3 | A549 (Lung) | 32.4 | [14] |
| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [17] |
| Compound 8 | A-549 (Lung) | 21.25 | [17] |
| Compound 14d | LNCaP (Prostate) | ~5-19 | [16] |
| Compound 19a | PC-3 (Prostate) | 6.29 | [14] |
| Compound 21a | K562 (Leukemia) | 8.0 | [14] |
| Compound 6a | MDA-MB-231 (Breast) | Not specified, but potent | [15] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the propanone-substituted triazole compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Part 3: Synthesis of Propanone-Substituted Triazoles
The synthesis of these target molecules often employs modern, efficient chemical reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly regioselective method for creating 1,4-disubstituted 1,2,3-triazoles.[16][17] For 1,2,4-triazoles, methods like the Einhorn-Brunner or Pellizzari reactions are common.[1]
Synthetic Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The robustness and high yield of the CuAAC reaction make it an ideal choice for building libraries of triazole derivatives for biological screening.
Caption: General Workflow for Synthesis via CuAAC Click Chemistry.
Experimental Protocol: General Synthesis of a Propanone-Triazole Derivative
This protocol describes a general procedure for the CuAAC reaction.
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the terminal alkyne containing the propanone moiety (1.0 equivalent) and the desired organic azide (1.1 equivalents) in a 1:1 mixture of t-butanol and water.
-
-
Catalyst Addition:
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents) and add it to the reaction mixture.
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents). The Cu(II) is reduced in situ to the active Cu(I) species by the sodium ascorbate.
-
-
Reaction:
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to obtain the pure 1,4-disubstituted propanone-triazole.
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 4: Expanding the Therapeutic Horizon
While antifungal and anticancer activities are the most extensively studied, the propanone-triazole scaffold shows promise in other therapeutic areas.
-
Antibacterial Activity: The global rise of antibiotic resistance necessitates the development of new antibacterial agents.[18] Compounds containing the 1,2,4-triazole ring have demonstrated significant antibacterial activity, with some derivatives showing potency against multidrug-resistant strains.[18] Certain triazolyl-quinolinyl-propan-2-ol derivatives have been investigated as potential inhibitors of bacterial DNA gyrase.[19]
-
Anti-inflammatory Activity: Several 1,2,4-triazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[13][20] New derivatives containing a propanoic acid moiety, similar to many non-steroidal anti-inflammatory drugs (NSAIDs), have been shown to significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IFN-γ.[20]
-
Antiviral and Other Activities: The triazole nucleus is a component of various therapeutically important drugs, including antivirals.[1][5] Further research may uncover the potential of propanone-substituted triazoles against viral targets or as anticonvulsant and analgesic agents.[1]
Conclusion
The propanone-substituted triazole framework stands as a versatile and highly adaptable scaffold in medicinal chemistry. Its proven efficacy in antifungal drug design provides a strong foundation for exploring its potential in oncology, bacteriology, and anti-inflammatory applications. The synthetic accessibility, particularly through robust methods like click chemistry, allows for the rapid generation of diverse chemical libraries for high-throughput screening. Future research should focus on elucidating detailed mechanisms of action, optimizing structure-activity relationships to enhance potency and selectivity, and evaluating the in vivo efficacy and safety profiles of lead compounds. This continued investigation is essential to unlock the full therapeutic potential of this promising class of molecules.
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- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC - PubMed Central.
- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). NIH.
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Discovery and history of 1,2,4-triazole ketone derivatives
An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,4-triazole ketone derivatives, with a particular focus on their evolution as potent antifungal agents. We will delve into the foundational synthetic methodologies, the elucidation of their mechanism of action, and the structure-activity relationships that have guided the development of key drugs. This guide aims to provide researchers and drug development professionals with a thorough understanding of the causality behind experimental choices and the trajectory of this important class of compounds.
The Genesis of a Privileged Scaffold: The 1,2,4-Triazole Ring
The story of 1,2,4-triazole chemistry began in 1885 when Swedish chemist J. A. Bladin first reported the synthesis of a derivative of this five-membered heterocyclic ring system containing three nitrogen atoms.[1] This foundational work opened the door to the exploration of a new class of compounds. The unique structural features of the 1,2,4-triazole ring, such as its aromaticity, capacity for hydrogen bonding, and metabolic stability, quickly made it an attractive scaffold for the development of biologically active molecules.[1] Early research was primarily focused on understanding the fundamental chemical properties and developing robust synthetic routes to access a variety of substituted triazoles.[1]
The versatility of the 1,2,4-triazole nucleus has led to its incorporation into a wide range of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2]
Foundational Synthetic Methodologies: Building the Core
The widespread application of 1,2,4-triazoles in drug discovery is a direct result of the development of reliable synthetic methods for their preparation. Two classical named reactions have been particularly influential in the synthesis of the 1,2,4-triazole core: the Pellizzari reaction and the Einhorn-Brunner reaction.
The Pellizzari Reaction
First reported by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3][4] The reaction typically requires high temperatures, often exceeding 200°C, and can be performed neat or in a high-boiling solvent.[3]
The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide, followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[5] While effective, the traditional Pellizzari reaction can be hampered by long reaction times and low yields.[3] Modern modifications, such as the use of microwave irradiation, have been shown to significantly shorten reaction times and improve yields.[3]
-
Materials: Benzamide, Benzoylhydrazide, high-boiling point solvent (e.g., nitrobenzene or diphenyl ether) (optional).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.
-
Maintain the temperature and stir the mixture for 2-4 hours.[5]
-
Allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.[5]
-
The Einhorn-Brunner Reaction
Described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction offers a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[2][6][7]
The mechanism proceeds through the initial protonation of the hydrazine, followed by a nucleophilic attack on one of the carbonyl groups of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring, and a final dehydration step yields the aromatic 1,2,4-triazole.[2] A key advantage of the Einhorn-Brunner reaction is its regioselectivity when using unsymmetrical diacylamines. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole ring.[2]
-
Materials: Diacylamine (Imide) (1.0 eq), Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq), Glacial Acetic Acid, Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.
-
Procedure:
-
In a round-bottom flask, dissolve the diacylamine (1.0 eq) in glacial acetic acid.
-
Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 110-120°C).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[6]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Caption: Foundational Synthetic Routes to the 1,2,4-Triazole Core.
The Rise of 1,2,4-Triazole Ketones as Antifungal Powerhouses
While the 1,2,4-triazole scaffold showed broad biological potential, the discovery of its potent antifungal activity, particularly in ketone-containing derivatives, marked a significant turning point in the fight against invasive fungal infections.[8][9] These infections pose a serious threat, especially to immunocompromised patients, and the emergence of azole antifungals provided a much-needed therapeutic option.[10][11]
Mechanism of Action: Targeting Ergosterol Biosynthesis
The antifungal activity of 1,2,4-triazole ketones stems from their ability to disrupt the integrity of the fungal cell membrane.[11] They achieve this by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[10][12][13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[10]
The triazole nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[10][11] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[10] The consequences of this disruption are severe: altered membrane fluidity and permeability, and impaired function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[10] The high selectivity of azole antifungals for fungal CYP51 over its mammalian counterpart is a key factor in their therapeutic success.[14]
Caption: Mechanism of Action of 1,2,4-Triazole Ketone Antifungals.
Structure-Activity Relationships (SAR)
SAR studies have been instrumental in optimizing the antifungal potency and pharmacokinetic profiles of 1,2,4-triazole ketone derivatives.[8][15] Key structural features that influence activity include:
-
The 1,2,4-Triazole Ring: Essential for binding to the heme iron of CYP51.
-
A Tertiary Alcohol: This group, often adjacent to a substituted phenyl ring, is crucial for potent activity.
-
Halogenated Phenyl Ring: The presence of fluorine or chlorine atoms on the phenyl ring generally enhances antifungal activity. For example, the 2,4-difluorophenyl group is a common feature in many potent azole antifungals.[16]
-
Side Chain Variations: Modifications to the side chain attached to the triazole ring have a significant impact on the drug's spectrum of activity, metabolic stability, and pharmacokinetic properties.
Landmark 1,2,4-Triazole Ketone Antifungals
The principles of SAR have guided the development of several clinically successful 1,2,4-triazole ketone antifungal drugs.
Voriconazole
Approved by the FDA in 2002, voriconazole is a second-generation triazole antifungal agent used to treat serious fungal infections, particularly those caused by Aspergillus and Candida species.[17][18] It is often considered a first-line treatment for invasive aspergillosis.[17]
-
Mechanism of Action: Voriconazole potently inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis and leading to fungal cell death.[10][13][17]
-
Pharmacokinetics: Voriconazole has high oral bioavailability (approximately 96%) and is widely distributed throughout the body.[12] It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, which can lead to numerous drug-drug interactions.[12][17]
Posaconazole
Posaconazole, approved in the US in 2006, is a broad-spectrum triazole antifungal with activity against a wide range of yeasts and molds, including species that are often resistant to other azoles.[19][20] It is used for both the treatment and prophylaxis of invasive fungal infections.[21]
-
Pharmacokinetics: The absorption of posaconazole is significantly enhanced when taken with a high-fat meal.[19][20] It is highly protein-bound (>98%) and has a long elimination half-life of about 35 hours.[19][20][21] Unlike voriconazole, posaconazole is not extensively metabolized by the CYP450 system and is primarily eliminated in the feces.[20][21]
Isavuconazole
Isavuconazole is another broad-spectrum second-generation triazole antifungal. It was developed as a water-soluble prodrug, isavuconazonium sulfate, to overcome the solubility challenges associated with this class of compounds, allowing for both intravenous and oral administration.[22][23] The prodrug is rapidly hydrolyzed in the body to release the active drug, isavuconazole.[23]
-
Development: The synthesis of isavuconazole and its prodrug presented significant challenges, including the establishment of contiguous stereocenters and the formation of the thiazole ring.[24] The development of a practical synthesis for isavuconazonium sulfate was a key step in bringing this drug to the clinic.[22][25]
-
Pharmacology: Like other azoles, isavuconazole inhibits lanosterol 14α-demethylase.[23] It is a substrate for CYP3A4 and CYP3A5, necessitating caution with co-administered drugs that induce or inhibit these enzymes.[23]
| Drug | Oral Bioavailability | Key Metabolic Pathways | Elimination Half-life | Food Effect on Absorption |
| Voriconazole | ~96%[12] | Hepatic (CYP2C19, CYP3A4)[12] | ~6 hours (variable)[12] | Not significant |
| Posaconazole | Variable, >90% with high-fat meal[19] | Glucuronidation[20] | ~35 hours[19][21] | Significantly increased |
| Isavuconazole | High (from prodrug) | Hepatic (CYP3A4, CYP3A5)[23] | Long | Not significant |
Conclusion and Future Directions
The journey of 1,2,4-triazole ketone derivatives from their initial synthesis to their current status as essential medicines is a testament to the power of medicinal chemistry. The development of foundational synthetic reactions like the Pellizzari and Einhorn-Brunner methods provided the tools to build the core scaffold. A deep understanding of the mechanism of action and meticulous SAR studies then allowed for the rational design of highly potent and selective antifungal agents.
Despite the success of drugs like voriconazole, posaconazole, and isavuconazole, the emergence of drug-resistant fungal strains remains a significant challenge.[15] Current research focuses on the discovery of novel 1,2,4-triazole derivatives with improved activity against resistant pathogens and more favorable pharmacokinetic and safety profiles.[26][27] The rich history and proven success of the 1,2,4-triazole ketone scaffold ensure that it will remain a central focus of antifungal drug discovery for the foreseeable future.
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An In-Depth Technical Guide to 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this guide establishes its core properties through logical deduction from the well-documented analogue, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone. This approach provides a robust foundation for researchers initiating studies on this compound.
Core Molecular Attributes
The fundamental characteristics of this compound are derived by augmenting the known data of its structural predecessor.
The molecular formula and weight have been calculated based on the addition of a methyl group to the propanone backbone of the reference compound, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone (CAS Number: 153334-14-6).[1][2]
| Attribute | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone (Reference) | This compound (Deduced) |
| Molecular Formula | C₆H₉N₃O[1] | C₇H₁₁N₃O |
| Molecular Weight | 139.16 g/mol [1] | ~153.19 g/mol |
| Structural Change | N/A | Addition of a C₂-methyl group (-CH₂) |
The addition of a methylene group (CH₂) increases the carbon count by one and the hydrogen count by two, leading to the deduced formula and a corresponding increase in molecular weight of approximately 14.03 g/mol .
The logical relationship between the reference compound and the target molecule is illustrated below.
Caption: Structural evolution from the reference to the target compound.
Physicochemical Properties (Predicted)
While experimental data for the target molecule is not available, key physicochemical properties can be predicted based on its structure and comparison with the reference compound.
| Property | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone[3] | This compound (Predicted) | Causality of Change |
| Topological Polar Surface Area (TPSA) | 47.8 Ų | 47.8 Ų | The polar triazole and ketone groups are unchanged. |
| LogP (Octanol-Water Partition Coeff.) | 0.5 | > 0.5 | The additional non-polar methyl group increases lipophilicity. |
| Hydrogen Bond Acceptors | 3 | 3 | The number of nitrogen and oxygen atoms is unchanged. |
| Hydrogen Bond Donors | 0 | 0 | No hydrogen atoms are attached to electronegative atoms. |
| Rotatable Bonds | 2 | 2 | The number of rotatable single bonds remains the same. |
These predictions suggest the target molecule will exhibit slightly increased lipophilicity compared to its reference, which may influence its solubility in organic solvents and its potential interactions with biological membranes.
Proposed Synthetic Pathway
A viable synthetic route for this compound can be conceptualized through the acylation of a suitable organometallic reagent with an activated 1-methyl-1H-1,2,4-triazole derivative. This approach is a standard and reliable method for ketone synthesis.
Objective: To synthesize this compound.
Materials:
-
1-Methyl-1H-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Methylpropanoyl chloride (isobutyryl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Lithiated Triazole:
-
Dissolve 1-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The C₅-proton of the triazole is the most acidic, and its deprotonation will generate the key nucleophile.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Acylation:
-
To the solution of the lithiated triazole, slowly add 2-methylpropanoyl chloride (1.1 eq) dropwise.
-
Maintain the temperature at -78 °C during the addition.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ketone.
-
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the proposed structure.
Caption: Proposed synthesis workflow for the target ketone.
Potential Applications in Research and Development
While this specific molecule is not widely documented, heterocyclic ketones containing the 1,2,4-triazole moiety are significant pharmacophores in drug discovery. They are investigated for a range of biological activities, including antifungal, antimicrobial, and anticancer properties. The title compound serves as a valuable building block for creating more complex molecules for screening in these therapeutic areas. Researchers can use it as a starting material to explore structure-activity relationships by modifying the ketone or the triazole ring.
References
-
1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-PROPANONE. Angene Chemical. Available at: [Link]
-
Cas 153334-14-6, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-PROPANONE. Chemical Register. Available at: [Link]
Sources
Methodological & Application
Application Note: Synthesis of 1,2,4-Triazole Ketones for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents renowned for a wide spectrum of pharmacological activities, including potent antifungal, antiviral, and anticancer properties.[1][2][3] Compounds like fluconazole and itraconazole have become indispensable in treating fungal infections, underscoring the therapeutic significance of this heterocyclic motif.[3] Within this important class of compounds, 1,2,4-triazole ketones emerge as particularly valuable building blocks and bioactive molecules in their own right. They serve as key intermediates for constructing more complex pharmaceutical agents and can also exhibit intrinsic biological activity.
This guide provides a detailed overview of two primary and reliable synthetic strategies for preparing 1,2,4-triazole ketones, designed to be a practical resource for chemists in the pharmaceutical and life sciences industries.
Core Synthetic Strategies: An Overview
The synthesis of 1,2,4-triazole ketones can be broadly approached via two distinct and effective pathways:
-
Strategy A: Post-Formation Alkylation. This highly reliable method involves the direct N-alkylation of a pre-formed 1,2,4-triazole ring with an α-haloketone. It is the most common and direct route to α-(1,2,4-triazol-1-yl)ketones, which are key intermediates in the synthesis of many antifungal drugs.
-
Strategy B: Ring Cyclization with a Ketone Precursor. This classical heterocyclic synthesis approach involves constructing the 1,2,4-triazole ring from acyclic precursors, where one of the key components already possesses a ketone or a masked ketone functionality. This method allows for the synthesis of ketones attached to the carbon framework of the triazole ring.
Strategy A: N-Alkylation of 1,2,4-Triazole with α-Haloketones
This strategy is arguably the most straightforward and widely used method for synthesizing α-(1,2,4-triazol-1-yl)ketones. The reaction proceeds via a nucleophilic substitution, where the 1,2,4-triazole acts as the nucleophile.
Principle and Mechanism
The reaction involves the deprotonation of the N-H proton of 1,2,4-triazole by a suitable base to form the triazolate anion. This potent nucleophile then attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a new N-C bond.
Causality & Expertise: The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) ensures complete deprotonation of the triazole, leading to a fast and efficient reaction. Milder bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) in solvents like acetone or acetonitrile can also be effective, offering easier workup procedures, though they may require longer reaction times or heating. The reaction predominantly yields the N1-substituted isomer due to its thermodynamic stability.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol is adapted from a standard procedure for the synthesis of phenacyl triazoles.
Materials:
-
1H-1,2,4-Triazole
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Triethylamine (TEA)
-
Acetone (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 1H-1,2,4-triazole (1.6 mol equivalent) in anhydrous acetone (100 mL).
-
Addition of Base: Cool the suspension to 0-5 °C in an ice bath. Add triethylamine (2.2 mol equivalent) dropwise to the stirred suspension over 30 minutes.
-
Addition of Ketone: Dissolve 2-bromo-1-phenylethanone (1.0 mol equivalent) in acetone (60 mL) and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting α-haloketone is consumed.
-
Work-up: Filter the mixture to remove the triethylamine hydrobromide salt that has precipitated. Wash the precipitate with a small amount of cold acetone.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone as a crystalline solid.
Strategy B: Pellizzari-Type Cyclization
This strategy builds the 1,2,4-triazole ring from acyclic precursors. To synthesize a ketone, one of the starting materials must contain the keto group. The Pellizzari reaction, which condenses an amide with an acylhydrazide, serves as a classic example of this approach.[1][2][4]
Principle and Mechanism
The reaction begins with the nucleophilic attack of the terminal nitrogen of an acylhydrazide onto the carbonyl carbon of an amide. A subsequent series of intramolecular cyclization and dehydration steps leads to the formation of the aromatic 1,2,4-triazole ring. To incorporate a ketone, a keto-acylhydrazide can be used as a key starting material.
Causality & Expertise: The traditional Pellizzari reaction often requires high temperatures (200-250 °C) and can be performed without a solvent.[1][2] These harsh conditions can sometimes lead to side products or decomposition. Modern variations utilize microwave irradiation to dramatically reduce reaction times and improve yields, offering a more efficient and greener alternative.[2] The choice of starting materials directly dictates the substitution pattern on the final triazole ring.
Detailed Experimental Protocol: Synthesis of 3-Acetonyl-5-phenyl-1,2,4-triazole (Representative)
This protocol is a representative procedure based on the principles of the Pellizzari reaction.
Materials:
-
3-Oxobutanehydrazide (Acetoacetyl hydrazide)
-
Benzamide
-
High-boiling solvent (e.g., diphenyl ether) or neat conditions
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, thoroughly mix equimolar amounts of 3-oxobutanehydrazide and benzamide.
-
Heating: Heat the mixture in an oil bath to 220-240 °C under a nitrogen atmosphere with constant stirring. If a solvent is used, the reflux temperature should be maintained.
-
Reaction: Maintain this temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Cooling and Solidification: After the reaction is deemed complete, allow the mixture to cool to room temperature. The product will often solidify into a solid mass.
-
Purification: Triturate the crude solid mass with hot ethanol to break it up and dissolve impurities.
-
Isolation: Collect the solid product by filtration, wash it with cold ethanol, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or a higher-boiling alcohol to yield the pure 3-acetonyl-5-phenyl-1,2,4-triazole.
Comparative Summary of Synthetic Strategies
| Feature | Strategy A: N-Alkylation with α-Haloketone | Strategy B: Pellizzari-Type Cyclization |
| Product Type | α-(1,2,4-Triazol-1-yl)ketone | C-Substituted 1,2,4-Triazole Ketone |
| Key Reaction | Nucleophilic Substitution | Condensation-Cyclization-Dehydration |
| Typical Reagents | 1,2,4-Triazole, α-Haloketone, Base (NaH, K₂CO₃, TEA) | Acylhydrazide (with ketone), Amide |
| Reaction Conditions | Mild to moderate (0 °C to reflux) | Harsh (High temperature, >200 °C) or Microwave |
| Advantages | High yields, excellent regioselectivity for N1, readily available starting materials, reliable. | Direct formation of C-substituted triazoles, good for creating diverse substitution patterns. |
| Limitations | Limited to α-triazolyl ketones. | Requires high temperatures (conventional), potential for side products, starting keto-hydrazides may require synthesis. |
Conclusion
The synthesis of 1,2,4-triazole ketones is a critical task in modern drug discovery and development. The two strategies presented here—N-alkylation of 1,2,4-triazole with α-haloketones and Pellizzari-type cyclizations—offer robust and versatile pathways to these important molecules. The N-alkylation method provides a direct and high-yielding route to α-(1,2,4-triazol-1-yl)ketones, which are key intermediates for many established antifungal agents. The cyclization approach, while often requiring more forcing conditions, allows for the synthesis of ketones directly attached to the carbon backbone of the triazole ring, enabling broader structural diversity for novel drug candidates. The choice of method will ultimately depend on the desired final structure and the availability of starting materials.
References
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved January 19, 2026, from [Link]
-
Yunusova, S. N., Bolotin, D. S., Suslonov, V. V., Vovk, M. A., Tolstoy, P. M., & Kukushkin, V. Yu. (2018). 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling. ACS Omega, 3(7). Available at: [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7). Available at: [Link]
-
Li, Y., Han, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
Staben, S. T., et al. (2024). Synthesis of Fused Bicyclic[1][2][4]-Triazoles from Amino Acids. ACS Publications. Available at: [Link]
-
Patil, S. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Available at: [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone
Abstract
This document provides a detailed guide to the analytical techniques required for the comprehensive characterization of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone. As a novel heterocyclic ketone, this compound holds potential as a key intermediate in the synthesis of pharmacologically active agents, drawing parallels to the structural motifs found in various modern therapeutics.[1][2] Rigorous structural elucidation and purity assessment are paramount for its application in research and development. This guide outlines an integrated workflow, detailing protocols for chromatographic separation and spectroscopic analysis, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The causality behind experimental choices is explained to provide a framework for adapting these methods to related molecules.
Introduction and Rationale
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[3][4] The title compound, this compound, combines this critical heterocycle with a ketone functional group, making it a versatile building block for further chemical modification. Unambiguous characterization is the foundational step for any subsequent use, ensuring batch-to-batch consistency, enabling regulatory compliance, and validating synthetic pathways.
The analytical strategy described herein is designed to be a self-validating system. Each technique provides orthogonal data that, when combined, confirms the compound's identity, structure, and purity with a high degree of confidence.
Molecular Structure and Physicochemical Properties
-
Chemical Formula: C₈H₁₃N₃O
-
Molecular Weight: 167.21 g/mol
-
Structure:
(Placeholder for actual structure image)
Integrated Analytical Workflow
A sequential and integrated approach is recommended for efficient and thorough characterization. The workflow begins with assessing purity via chromatography, followed by confirmation of molecular weight and detailed structural elucidation using a suite of spectroscopic techniques.
Caption: Integrated workflow for compound characterization.
Chromatographic Analysis for Purity Determination
Chromatography is the cornerstone for determining the purity of a chemical substance. A well-developed HPLC method can separate the main component from synthesis-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reverse-phase HPLC is the method of choice for polar organic molecules like the title compound. A C18 stationary phase provides excellent hydrophobic retention, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) allows for efficient elution. UV detection is suitable as the triazole ring possesses a chromophore that absorbs in the UV region.
Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of 50:50 acetonitrile/water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B over 1 min, and re-equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 220 nm.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Spectroscopic Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS provides unequivocal confirmation of the compound's molecular weight. Electrospray ionization (ESI) is a soft ionization technique ideal for this class of molecules, typically yielding the protonated molecular ion [M+H]⁺. This data is critical for confirming the elemental composition.[5]
Protocol:
-
Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
LC Conditions: Utilize the same HPLC method as described in Section 3.1 to ensure correlation of retention times.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
-
Expected Results:
-
The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for C₈H₁₄N₃O⁺: 168.1131
-
Observed m/z: Should be within 5 ppm of the calculated value on a high-resolution mass spectrometer (HRMS).
-
Predicted Fragmentation Pathway: Collision-induced dissociation (CID) can provide structural information. The bond between the carbonyl carbon and the triazole ring is a likely point of initial fragmentation.
Caption: Predicted ESI-MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.[6][7]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
-
Predicted Spectral Data: The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and integrations for the key protons and carbons.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Assignment | δ (ppm), Multiplicity, Integration |
| Triazole CH | ~7.9-8.2, s, 1H |
| N-CH₃ (Triazole) | ~3.8-4.1, s, 3H |
| CH (isobutyryl) | ~3.3-3.6, septet, 1H |
| CH₃ (isobutyryl) | ~1.1-1.3, d, 6H |
Note: s = singlet, d = doublet, septet = septet. Chemical shifts are estimates based on analogous structures and may vary with solvent and concentration.[6][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies. It is a rapid and reliable technique for verifying the presence of the ketone and the aromatic triazole ring.[3][10]
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Predicted Key Absorptions:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2900-3000 | Medium-Strong |
| C=O Stretch (Ketone) | 1690-1710 | Strong |
| C=N/C=C Stretch (Triazole) | 1450-1600 | Medium |
| C-N Stretch | 1200-1350 | Medium |
The strong carbonyl (C=O) absorption is particularly diagnostic for this molecule.[10][11]
Conclusion
The combination of HPLC for purity assessment, LC-MS for molecular weight confirmation, NMR for definitive structural elucidation, and FTIR for functional group identification provides a robust and self-validating analytical package for the characterization of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers, ensuring high-quality, well-characterized material for use in drug discovery and development.
References
-
Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Available at: [Link]
-
MDPI. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]
-
Asiri, A. M., et al. (2019). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Molecules. Available at: [Link]
-
Grajek, M., et al. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank. Available at: [Link]
-
Arfan, M., et al. (2009). N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E. Available at: [Link]
-
Lesyk, R., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one. Pharmaceuticals. Available at: [Link]
-
Asiri, A. M., et al. (2018). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank. Available at: [Link]
-
Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)...(BMN 673, Talazoparib). Journal of Medicinal Chemistry. Available at: [Link]
-
Crouzet, O., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Available at: [Link]
-
McShane, A. J., & Wang, S. (2017). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite. Clinica Chimica Acta. Available at: [Link]
-
Al-Hourani, B. J., et al. (2022). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank. Available at: [Link]
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- 1. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
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Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone
Introduction: The Analytical Challenge
2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone is a heterocyclic compound containing both a triazole and a ketone functional group. The presence of these polar moieties presents a unique challenge for chromatographic analysis, particularly in achieving adequate retention on traditional reversed-phase columns. This application note details a systematic approach to developing and validating an HPLC method that addresses this challenge, ensuring reliable and reproducible quantification.
The causality behind the experimental choices is rooted in the chemical nature of the analyte. The triazole ring and the ketone's carbonyl group make the molecule polar. Therefore, a reversed-phase HPLC method was selected, as it is the most common and versatile technique for the analysis of a wide range of pharmaceutical compounds. The key was to optimize the mobile phase and stationary phase to achieve sufficient retention and symmetrical peak shape for this polar analyte.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Chromatography Data System (CDS): For data acquisition, processing, and reporting.
-
Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to its wide availability and applicability. For improved retention of this polar analyte, columns with polar end-capping or lower C18 ligand density can be considered.
-
Reference Standard: A well-characterized reference standard of this compound with a known purity.
-
Solvents: HPLC grade acetonitrile and water are required.
-
Buffer Components: If required for pH control, analytical grade phosphate buffers are a common choice.
Chromatographic Conditions
The following chromatographic conditions were established as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (e.g., 30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or λmax if determined) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Justification of Parameters:
-
Stationary Phase: A C18 stationary phase is a nonpolar stationary phase that provides good retention for a wide range of organic molecules.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. The ratio can be adjusted to optimize the retention time of the analyte. Given the polar nature of the analyte, a higher percentage of the aqueous component is a logical starting point.
-
Detection Wavelength: Triazole-containing compounds often exhibit UV absorbance in the lower UV region. A starting wavelength of 230 nm is a reasonable choice. A Diode Array Detector can be used to determine the wavelength of maximum absorbance (λmax) for the analyte to enhance sensitivity.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the Working Standard Solution (e.g., five replicate injections) and evaluating the following parameters as per USP <621>.[1][2]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% |
Experimental Workflow
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method has been successfully validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, and precision. This method is suitable for routine use in quality control laboratories and for research purposes.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Kaur, M., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39. [Link]
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NMR spectroscopy of substituted 1,2,4-triazoles
An Application Guide to the NMR Spectroscopy of Substituted 1,2,4-Triazoles
Authored by: A Senior Application Scientist
Introduction: The Central Role of 1,2,4-Triazoles and NMR
The 1,2,4-triazole scaffold is a privileged heterocycle in modern science, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its prevalence is due to its metabolic stability, unique electronic properties, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding. Given their diverse applications, the unambiguous structural characterization of substituted 1,2,4-triazoles is a critical step in research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[4] It provides precise, non-destructive insights into molecular structure, allowing researchers to confirm substitution patterns, differentiate between isomers, and understand the electronic environment of the heterocyclic core. This guide offers a detailed exploration of NMR techniques for the structural elucidation of 1,2,4-triazole derivatives, blending foundational principles with field-proven protocols for researchers, chemists, and drug development professionals.
I. Foundational NMR Characteristics of the 1,2,4-Triazole Ring
Understanding the intrinsic NMR properties of the 1,2,4-triazole ring is the first step toward interpreting complex spectra. The electronic landscape of the ring, with its three nitrogen atoms, dictates the chemical shifts of its constituent protons and carbons.
-
Proton (¹H) NMR: The unsubstituted 1,2,4-triazole ring features two chemically distinct protons: C3-H and C5-H. Due to the influence of the adjacent nitrogen atoms, these protons are deshielded and typically resonate in the downfield region of the spectrum, often between δ 8.0 and 9.5 ppm . The exact chemical shift is highly sensitive to the solvent and the substitution pattern on the ring.
-
Carbon (¹³C) NMR: The two carbon atoms of the triazole ring, C3 and C5, are also significantly deshielded. Their signals are typically found in the range of δ 140 to 165 ppm .[5][6] The specific positions are influenced by the nature of the substituents attached to the ring.
-
The Challenge of Tautomerism: In N-unsubstituted or 4-H-1,2,4-triazoles, prototropic tautomerism can occur, where the N-H proton rapidly exchanges between the N1 and N2 positions.[3][7] In solution, this exchange is often fast on the NMR timescale, resulting in time-averaged signals where the C3 and C5 positions may become chemically equivalent.[3] Studying such systems in the solid state or at low temperatures may be necessary to resolve individual tautomers.[3]
II. The Influence of Substituents on NMR Spectra
The true power of NMR lies in its ability to reveal the precise substitution pattern on the triazole ring. Substituents modulate the electron density of the ring, causing predictable upfield (shielding) or downfield (deshielding) shifts.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkyl groups increase electron density in the ring, causing a shielding effect. This results in an upfield shift (lower ppm values) for the remaining ring protons and carbons.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or sulfonyl (-SO₂R) decrease electron density. This deshielding effect leads to a downfield shift (higher ppm values) of the ring's NMR signals.[7]
-
Positional Effects: The position of the substituent (N1, N4, C3, or C5) has a profound impact. For instance, an aryl group at the N1 position will influence the chemical shifts of the C5-H and C5 carbons differently than the same group at the N4 position. This sensitivity is the key to distinguishing isomers.
Typical Chemical Shift Ranges for Substituted 1,2,4-Triazoles
The following table summarizes approximate chemical shift ranges for the triazole ring protons and carbons based on common substitution patterns. These values are typically recorded in CDCl₃ or DMSO-d₆ and can vary based on the specific nature of the 'R' group.
| Position | Substituent Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C3-H / C5-H | Unsubstituted/Aryl/Alkyl | 8.0 - 9.5 | N/A |
| C3 | Substituted | N/A | 145 - 165 |
| C5 | Substituted | N/A | 140 - 160 |
Note: Data synthesized from multiple sources.[5][8][9] Specific values are highly dependent on the full molecular structure and solvent.
III. Application Protocol: From Sample to Structure
This section provides a self-validating, step-by-step protocol for preparing and analyzing substituted 1,2,4-triazoles by NMR. The causality behind each step is explained to ensure robust and reproducible results.
Protocol Part A: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Meticulous preparation is non-negotiable.
1. Solvent Selection:
- Action: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[10][11]
- Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum.[11] DMSO-d₆ is excellent for polar compounds and can break up intermolecular hydrogen bonds, often leading to sharper signals for N-H or O-H protons. CDCl₃ is a good first choice for less polar, neutral organic molecules.
2. Concentration Optimization:
- Action: Weigh and dissolve the appropriate amount of sample in 0.6-0.7 mL of the chosen deuterated solvent.[11][12]
- For ¹H NMR: 5-25 mg is typically sufficient for small molecules.[11]
- For ¹³C NMR: A more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]
- Rationale: Overly dilute samples will require excessively long acquisition times, while overly concentrated samples can lead to viscosity-related peak broadening and difficulty in spectrometer tuning (shimming).[11]
3. Removal of Particulates:
- Action: After dissolving the sample in a separate vial, filter it through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[11]
- Rationale: Suspended solid particles severely distort the magnetic field homogeneity, leading to broad, poorly resolved peaks that cannot be corrected by shimming. This step is critical for high-resolution data.
4. Use of an Internal Standard:
- Action: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample.
- Rationale: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[11] This is crucial for comparing spectra and for reporting reliable data.
Workflow for NMR Sample Preparation and Initial Analysis
Caption: Standard workflow from sample preparation to preliminary spectral analysis.
Protocol Part B: NMR Data Acquisition & Analysis
1. Standard 1D Experiments:
- Action: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
- Rationale: The ¹H spectrum provides information on the number, environment, and connectivity of protons. The ¹³C spectrum reveals the number of unique carbon atoms and their chemical environment.
2. Advanced 2D Experiments for Unambiguous Assignment:
- Why they are needed: For densely substituted triazoles or in cases of isomeric mixtures, 1D spectra are often insufficient for a definitive structural assignment. 2D NMR provides through-bond correlation data that acts as a roadmap of the molecular structure.[13]
- Key Techniques:
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is useful for mapping out alkyl chains or aromatic spin systems on substituents.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is the primary method for assigning carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for isomer determination. It shows correlations between protons and carbons that are 2-3 bonds away. By observing a correlation from a substituent's proton (e.g., an N-CH₂) to a triazole ring carbon (C3 or C5), one can definitively establish the point of attachment.
IV. A Logic-Based Approach to Isomer Determination
Logic Diagram for Isomer Elucidation
Caption: Logical workflow for distinguishing 1,3- vs. 1,5-disubstituted triazoles using 2D NMR.
V. Troubleshooting and Field-Proven Insights
-
Peak Broadening: If you observe broad signals, especially after a synthesis using a copper catalyst, residual paramagnetic copper(I) or copper(II) ions may be present.[10] Solution: Pass the sample through a small plug of silica gel with a suitable solvent before dissolving it in the deuterated solvent for NMR analysis.[10]
-
Solvent and Temperature Effects: For molecules with strong hydrogen bonding capabilities (e.g., those with -NH or -OH groups), NMR spectra can be highly dependent on solvent, concentration, and temperature. Signals may shift or sharpen upon changing from CDCl₃ to DMSO-d₆, or upon heating/cooling. This dependency itself can be a source of structural information.
-
Complex Spectra: If the spectrum is very crowded, especially in the aromatic region, acquiring data at a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase spectral dispersion and simplify interpretation.
Conclusion
NMR spectroscopy is an indispensable technique in the study of substituted 1,2,4-triazoles. A systematic approach, beginning with careful sample preparation and progressing from simple 1D to advanced 2D experiments, allows for the complete and unambiguous elucidation of molecular structure. By understanding the fundamental spectral characteristics of the triazole ring and the influence of its substituents, researchers can confidently verify synthetic outcomes, distinguish between complex isomers, and accelerate the development of novel chemical entities.
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Chirkina, E., & Larina, L. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Magnetochemistry, 8(5), 52. [Link]
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Al-Jbouri, F. A. H., et al. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry. [Link]
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ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... Retrieved from [Link]
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Al-Amiery, A. A., et al. (2019). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Journal of Pharmaceutical Sciences and Research, 11(3), 856-861. Retrieved from [Link]
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Voronov, V. K., et al. (2021). Molecular structure of substituted azoles, containing a biologically active heterocycle, and their complexes according to high-resolution NMR spectroscopy. Proceedings of Universities. Applied Chemistry and Biotechnology, 11(3), 406-418. [Link]
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Shinde, D. B. (2012). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Retrieved from [Link]
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Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]
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L'abbé, G., et al. (2023). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Journal of Heterocyclic Chemistry, 17(2), 321-324. [Link]
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Taylor, L. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Retrieved from [Link]
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Voronov, V. K., et al. (2021). Molecular structure of substituted azoles, containing a biologically active heterocycle, and their complexes according to high-resolution NMR spectroscopy. Proceedings of Universities. Applied Chemistry and Biotechnology, 11(3), 406-418. [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chirkina, E., & Larina, L. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 8(12), 162. [Link]
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ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
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Al-Masoudi, N. A. (n.d.). Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. University of Konstanz. Retrieved from [Link]
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Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Application of NMR Spectroscopy in Simple and Complex Systems. Retrieved from [Link]
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Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. RSC Advances, 4, 45166-45171. [Link]
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Janiga, A., et al. (2021). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 26(23), 7247. [Link]
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Ilieva, S., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8945. [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Al-Qalaf, A. M., et al. (2023). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR S. Journal of Advances in Medicine and Medical Research, 35(22), 1-9. [Link]
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Introduction: The Significance of the 1,5-Disubstituted-1,2,4-Triazole Scaffold
An Application Guide to the Regioselective Synthesis of 1,5-Disubstituted-1,2,4-Triazoles
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and unique ability to engage in various biological interactions. This five-membered heterocycle is a privileged scaffold found in a wide array of therapeutic agents, exhibiting activities ranging from antifungal and antiviral to anticancer and anti-inflammatory.[1][2][3] Within this class, the specific arrangement of substituents is paramount to biological function. The 1,5-disubstituted-1,2,4-triazole isomer, in particular, has emerged as a critical pharmacophore in drug design. Its rigid structure acts as a bioisosteric replacement for amide bonds and serves as a stable platform for orienting functional groups toward their biological targets.[4][5]
However, the synthesis of 1,2,4-triazoles is often hampered by challenges in controlling regioselectivity. Traditional methods can yield mixtures of isomers (e.g., 1,3- vs. 1,5-disubstituted), leading to difficult purification processes and reduced overall yields.[6][7] This guide provides a detailed, field-proven protocol for the regioselective synthesis of 1,5-disubstituted-1,2,4-triazoles, focusing on a practical and scalable method suitable for drug discovery and development environments. We will explore the chemical principles underpinning the methodology, provide a step-by-step experimental procedure, and discuss alternative strategies that leverage modern catalytic systems.
Featured Methodology: Condensation of Amidines with Hydrazines
One of the most robust and reliable methods for achieving a high degree of regioselectivity in 1,5-disubstituted-1,2,4-triazole synthesis is the condensation of N-acylamidine intermediates (or their precursors) with monosubstituted hydrazines. This approach, refined by Xu et al., offers numerous advantages including mild reaction conditions, high yields, operational simplicity, and excellent control over the final product's isomeric purity.[8][9]
Causality of the Method: Why it Works
The success of this protocol hinges on the controlled, stepwise formation of the triazole ring. The reaction proceeds through the initial formation of an amidine reagent, which then undergoes a regioselective cyclization with a hydrazine. The key is the nucleophilic attack of the terminal nitrogen of the substituted hydrazine (R¹-NHNH₂) onto the electrophilic carbon of the amidine. The subsequent intramolecular condensation and dehydration are sterically and electronically directed to exclusively form the 1,5-disubstituted isomer. The use of pre-formed, stable amidine reagents, often as crystalline solids, ensures that side reactions are minimized and the process is easily scalable.[8][10]
Experimental Protocol: Synthesis of 1-Phenyl-5-(methoxycarbonyl)-1,2,4-triazole
This protocol is a representative example based on the work of Xu et al. and is designed to be a self-validating system.[8]
Part A: Preparation of the Amidine Reagent (2-Methoxy-N'-methyl-2-oxoacetimidamide)
-
Reagent Preparation: To a solution of dimethyl oxalate (1.0 equiv) in methanol (MeOH, 2 M) at 0 °C, slowly add a solution of methylamine (1.0 equiv) in tetrahydrofuran (THF).
-
Reaction: Stir the mixture at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude N-methyloxalamide is typically carried forward without further purification.
-
Amidine Formation: Suspend the crude N-methyloxalamide in dichloromethane (DCM, 1 M). Add phosphorus pentachloride (PCl₅, 1.1 equiv) portion-wise at 0 °C.
-
Ammonia Addition: After stirring for 2 hours at room temperature, cool the mixture back to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol until the reaction is complete.
-
Isolation: Filter the resulting solid, wash with cold DCM, and dry under vacuum to yield the amidine reagent as a stable crystalline solid. This reagent can be stored for future use.
Part B: Cyclization to Form the 1,5-Disubstituted-1,2,4-Triazole
-
Reaction Setup: In a round-bottom flask, combine the amidine reagent from Part A (1.0 equiv) and phenylhydrazine hydrochloride (1.05 equiv).
-
Solvent Addition: Add glacial acetic acid (AcOH, 0.2 M) to the flask. Scientist's Note: Acetic acid acts as both a solvent and a catalyst, accelerating the rate of cyclodehydration.[8] Alternative polar solvents like methanol or ethanol can also be used, though reaction times may be longer.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction completion by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 1-phenyl-5-(methoxycarbonyl)-1,2,4-triazole.
Data Summary: Substrate Scope and Yields
The following table summarizes the versatility of this method with various hydrazine and amidine precursors, demonstrating its broad applicability.
| Entry | Hydrazine (R¹) | Amidine Precursor (R²) | Solvent | Yield (%) |
| 1 | Phenylhydrazine HCl | Methyl Oxalate | AcOH | 85 |
| 2 | 4-Fluorophenylhydrazine HCl | Methyl Oxalate | AcOH | 82 |
| 3 | Benzylhydrazine HCl | Methyl Oxalate | MeOH | 78 |
| 4 | Methylhydrazine Sulfate | Ethyl Oxalate | EtOH | 88 |
| 5 | Phenylhydrazine HCl | N-Benzyl Oxalamide | AcOH | 75 |
Alternative Strategy: Catalyst-Controlled Regioselective Synthesis
While the amidine-hydrazine condensation is highly effective, modern organometallic chemistry offers elegant alternatives. A notable example is the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts.[6] This methodology provides tunable access to different triazole isomers simply by changing the metal catalyst.
-
Silver(I) Catalysis: Promotes the formation of 1,3-disubstituted -1,2,4-triazoles.
-
Copper(II) Catalysis: Selectively yields the desired 1,5-disubstituted -1,2,4-triazoles.[7]
This catalytic control stems from the distinct reaction pathways dictated by the metal center, offering a powerful tool for selectively synthesizing complex heterocyclic libraries.
Conclusion
The 1,5-disubstituted-1,2,4-triazole scaffold is of undeniable importance to drug discovery. The synthetic protocol detailed herein, based on the condensation of stable amidine reagents with hydrazines, represents a practical, scalable, and highly regioselective method for accessing these valuable compounds. Its operational simplicity and broad substrate scope make it an ideal choice for both academic research and industrial drug development campaigns. Furthermore, the continuous evolution of catalyst-controlled reactions provides complementary and powerful strategies, underscoring the dynamic nature of modern synthetic organic chemistry.
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Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]
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Kumar, R., & Siddiqui, N. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research, 3(12), 4562-4572. [Link]
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Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Europe PMC. [Link]
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Application Notes & Protocols for the Scientific Evaluation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone as a Novel Research Chemical
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The compound 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone is considered a novel chemical entity (NCE) with limited to no published data on its biological activity or toxicological profile. All handling and experimentation must be conducted with extreme caution, adhering to institutional and national safety guidelines for uncharacterized substances.
Introduction: The Challenge and Opportunity of a Novel Chemical Entity (NCE)
The compound this compound represents a novel investigational molecule. Its structure, featuring a 1,2,4-triazole ring, places it within a class of heterocyclic compounds known for a wide spectrum of biological activities, including antifungal, antimicrobial, and enzyme inhibitory effects.[1][2] For instance, the 1,2,4-triazole moiety is a key pharmacophore in drugs like the PARP inhibitor Talazoparib, which also contains a 1-methyl-1H-1,2,4-triazol-5-yl group.[3] However, without empirical data, any potential application of this specific ketone derivative is purely speculative.
This guide is structured not as a list of established applications, but as a strategic workflow for the initial scientific characterization of an NCE. It provides the rationale and step-by-step protocols to assess its fundamental properties, screen for biological activity, and establish a preliminary safety profile, thereby transforming an unknown substance into a characterized research tool.
Mandatory Safety & Handling Protocols for Uncharacterized Compounds
Before any experimental work, a rigorous safety assessment is non-negotiable. An uncharacterized compound must be presumed hazardous until proven otherwise.[4]
2.1 Personal Protective Equipment (PPE) Appropriate PPE is the primary line of defense against exposure.[5][6]
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory at all times.[4] A face shield should be used when a splash hazard exists.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[4] Double-gloving is recommended. Never reuse disposable gloves.
-
Body Protection: A lab coat must be worn and kept fastened.[6] Ensure it is laundered professionally and not taken outside the lab.
-
Respiratory Protection: All work with the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[5][6]
2.2 Storage and Labeling
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7] It must be kept in a clearly labeled, sealed container within secondary containment.[4]
-
Labeling: The container label must clearly state the compound's name, "Warning: Unknown Hazards," "For Research Use Only," the date received, and the researcher's name.[6]
2.3 Spill and Emergency Procedures
-
Spill: Treat any spill as a major event. Evacuate the immediate area and notify the lab supervisor and institutional safety office.[4] Do not attempt to clean a significant spill without proper training and equipment.
-
Exposure:
2.4 Waste Disposal All waste materials, including contaminated PPE, pipette tips, and unused compound solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.[5][7]
Phase I: Physicochemical Characterization Workflow
The first phase of investigation establishes the compound's identity, purity, and fundamental properties. Without this data, any biological results are unreliable. The process of characterizing novel organic compounds typically involves a suite of analytical techniques.[8][9][10]
Caption: Workflow for initial compound characterization.
3.1 Protocol: Purity and Identity Confirmation via HPLC-MS
-
Rationale: This protocol verifies the molecular weight and assesses the purity of the NCE. A high-purity compound (>95%) is essential for accurate biological testing.
-
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA)
-
C18 Reverse-Phase HPLC column
-
LC-MS system with ESI source
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.
-
Prepare a 10 µg/mL working solution in 50:50 ACN:Water with 0.1% FA.
-
Set up the LC-MS method:
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: ESI positive mode, scanning a mass range of m/z 100-500.
-
-
Analyze the data:
-
Confirm the presence of a major peak in the chromatogram.
-
Verify that the mass spectrum of this peak corresponds to the expected molecular weight ([M+H]⁺) of the compound (C8H13N3O, MW = 167.21 g/mol ).
-
Calculate purity by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
-
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₈H₁₃N₃O | --- |
| Molecular Weight | 167.21 g/mol | --- |
| Monoisotopic Mass | 167.1059 g/mol | For High-Resolution Mass Spectrometry |
| [M+H]⁺ (for MS) | 168.1131 m/z | Identity confirmation |
| Purity Target | >95% | Ensures reliability of biological data |
Phase II: In Vitro Biological Evaluation
This phase involves a tiered screening approach to identify potential biological activity and assess cytotoxicity. The workflow prioritizes understanding the compound's effect on cell health before proceeding to more specific functional assays. Information on evaluating novel psychoactive substances often recommends starting with cytotoxicity assays.[11]
Caption: Tiered workflow for in vitro biological screening.
4.1 Protocol: General Cytotoxicity Assessment (MTT Assay)
-
Rationale: This initial screen is critical to determine the concentration range at which the compound is toxic to cells.[11] Subsequent assays must be conducted at non-toxic concentrations to ensure that observed effects are due to specific biological activity, not cell death.
-
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, SH-SY5Y for potential neurotoxicity).[11]
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Plate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a 2x serial dilution of the NCE in culture medium, from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~10 nM). Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.
-
Remove old media from cells and add 100 µL of the compound dilutions. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the concentration-response curve to calculate the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
4.2 Protocol: Target-Specific Functional Assay (Hypothetical Example: GPCR-Mediated cAMP Modulation)
-
Rationale: Based on structural alerts or in silico predictions, a specific target class may be investigated. This protocol provides a general framework for a common functional assay measuring the second messenger cyclic AMP (cAMP), which is modulated by many G-protein coupled receptors (GPCRs).
-
Materials:
-
HEK293 cells stably expressing a target GPCR of interest.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Reference agonist and antagonist for the target GPCR.
-
Forskolin (an adenylyl cyclase activator, used for inhibition assays).
-
-
Procedure (Agonist Mode):
-
Plate cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the NCE and the reference agonist in assay buffer.
-
Aspirate media and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions.
-
Measure the signal on a compatible plate reader.
-
Analyze the data by plotting the concentration-response curve and fitting to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) relative to the reference agonist.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the NCE for 15-30 minutes.
-
Add a fixed concentration of the reference agonist (typically its EC₈₀ concentration) to all wells.
-
Incubate and perform cAMP detection as above.
-
Analyze the data to determine the IC₅₀ of the NCE, which is its ability to inhibit the agonist-induced signal.
-
Data Interpretation and Path Forward
The results from these initial phases will classify the NCE into one of several categories:
-
Cytotoxic: The compound shows significant toxicity at low concentrations with no discernible specific activity. Further development may be halted or shifted to a cytotoxic application (e.g., oncology).
-
Inactive: The compound is non-toxic but shows no activity in the screens performed. It may be archived or tested in broader panels.
-
Active 'Hit': The compound is non-toxic at active concentrations and demonstrates reproducible, dose-dependent activity in a functional assay.
An active 'hit' provides the foundation for a true research application. The next steps would involve lead optimization, deeper mechanistic studies (in vivo testing), and a full preclinical evaluation, which are beyond the scope of this initial guide but represent the logical progression in drug discovery.[12][13][14]
References
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Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (n.d.). MDPI. [Link]
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Safety First: Best Practices for Handling Research Chemicals in the Lab. (2022-01-14). RESEARCHCHEMSHUB. [Link]
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Safety First: Best Practices for Handling Research Chemicals. (2025-09-04). XPRESS CHEMS. [Link]
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Drug Development Based on New Chemical Entities. (n.d.). Prime Scholars. [Link]
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Evaluation of Drug Candidates for Preclinical Development: Pharmacokinetics, Metabolism, Pharmaceutics, and Toxicology. (n.d.). ResearchGate. [Link]
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New Chemical Entity and Valuation of the Development. (n.d.). Open Access Journals. [Link]
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Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025-10-17). ABL-TECHNIC. [Link]
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Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. [Link]
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Novel Compounds from Chemistry to Druggable Candidates. (n.d.). Frontiers Research Topic. [Link]
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Chemical and Physical Characterizations of Potential New Chemical Entity. (n.d.). ResearchGate. [Link]
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Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (n.d.). Nanotechnology Perceptions. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. [Link]
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First steps on characterizing a potentially novel compound? (2023-02-12). Reddit. [Link]
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Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (n.d.). MDPI. [Link]
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Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. (2025-05-28). YouTube. [Link]
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Novel Psychoactive Substances: Testing Challenges and Strategies. (2021-11-16). Today's Clinical Lab. [Link]
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Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (n.d.). PubMed Central. [Link]
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Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). NIH. [Link]
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1-Propanone, 2-methyl-1-(4-methylphenyl)-. (n.d.). PubChem. [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-. (n.d.). PubMed Central. [Link]
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Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (2016-01-14). PubMed. [Link]
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Propan-2-one, 1,1,1-trifluoro-3-(4-methyl-1,2,4-triazol-2-yl)-. (n.d.). SpectraBase. [Link]
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Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. (2025-08-10). ResearchGate. [Link]
- Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. (n.d.).
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Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. (2022-06-22). PMC - NIH. [Link]
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Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). ResearchGate. [Link]
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Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)- 1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. (2025-08-05). ResearchGate. [Link]
-
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone. (n.d.). PubChem. [Link]
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In silico study of biological activity of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]. (2025-06-30). ResearchGate. [Link]
-
1-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetone. (2025-05-20). ChemSynthesis. [Link]
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Application Notes & Protocols for 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone: A Scaffolding Approach in Modern Drug Discovery
Abstract: This document provides a comprehensive technical guide on the potential medicinal chemistry applications of the novel compound, 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone. While this specific molecule is not extensively characterized in existing literature, its structural motifs—a core 1,2,4-triazole ring, N-methylation, and a ketone linker—are prevalent in a multitude of biologically active agents. By analyzing the structure-activity relationships (SAR) of analogous compounds, we can extrapolate and propose high-probability therapeutic applications and establish robust protocols for synthesis, characterization, and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel triazole-based scaffolds.
PART 1: Scientific Rationale & Potential Applications
The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capability, and dipole moment, which facilitate strong interactions with various biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.
The subject of this guide, this compound, integrates this key heterocycle with other important structural features:
-
N-Methylation: The methyl group at the N1 position of the triazole ring can significantly influence the compound's pharmacokinetic profile. It may enhance metabolic stability by blocking a potential site of oxidation and can modulate the compound's binding affinity and selectivity for its target by altering its electronic and steric properties.
-
Propanone Linker: The ketone group and the ethyl substituent introduce a flexible linker with a potential hydrogen bond acceptor. This region can be critical for orienting the molecule within a target's binding pocket and can be a site for further chemical modification to optimize activity and selectivity.
Based on these structural features and the extensive pharmacology of related triazole compounds, we propose the following primary areas for investigation:
1.1. Antifungal Drug Development
The 1,2,4-triazole core is famously associated with market-leading antifungal agents like fluconazole and itraconazole. These drugs function by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. The nitrogen atoms of the triazole ring are known to coordinate with the heme iron atom in the active site of CYP51, leading to potent inhibition.
Hypothesized Mechanism: We hypothesize that this compound could act as a non-steroidal inhibitor of fungal CYP51. The N4 atom of the triazole ring is positioned to chelate the heme iron, while the substituted propanone side chain can be optimized to fit within the hydrophobic access channel of the enzyme, mimicking the binding of the natural substrate, lanosterol.
1.2. Anticancer Therapeutics
A growing body of evidence supports the role of triazole derivatives as anticancer agents, targeting various pathways including tyrosine kinases, microtubules, and aromatase. For instance, letrozole and anastrozole are triazole-based non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer.
Hypothesized Mechanism: The planar triazole ring and its substituents could enable the compound to function as a hinge-binding motif in various kinase domains, which are often dysregulated in cancer. Alternatively, the scaffold could be explored for its potential to inhibit other key cancer-related enzymes or disrupt protein-protein interactions. A primary screening campaign against a panel of cancer cell lines is a logical first step to identify potential cytostatic or cytotoxic activity.
PART 2: Experimental Protocols & Workflows
This section provides detailed, actionable protocols for the synthesis, characterization, and biological evaluation of the target compound.
2.1. Protocol: Synthesis of this compound
This proposed synthesis is a two-step process involving the N-methylation of a triazole precursor followed by acylation.
Rationale: This route is selected for its high efficiency and the commercial availability of starting materials. N-methylation is a standard transformation, and the subsequent Friedel-Crafts-type acylation provides a direct method to introduce the desired propanone side chain.
Step-by-Step Protocol:
-
N-Methylation of 1H-1,2,4-triazole:
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of N1 and N2 isomers by column chromatography to isolate 1-methyl-1H-1,2,4-triazole.
-
-
Acylation with Isobutyryl Chloride:
-
To a solution of 1-methyl-1H-1,2,4-triazole (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM), add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 eq) at 0°C.
-
Stir the mixture for 15 minutes.
-
Add isobutyryl chloride (2-methylpropanoyl chloride, 1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over crushed ice and an aqueous solution of HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
2.2. Workflow: Biological Screening & Evaluation
The following workflow outlines a logical progression for assessing the biological potential of the synthesized compound.
Caption: High-level workflow for the evaluation of novel triazole compounds.
2.3. Protocol: In Vitro Antifungal Susceptibility Testing
Rationale: This protocol determines the minimum inhibitory concentration (MIC) of the compound against clinically relevant fungal pathogens, providing a quantitative measure of its antifungal potency. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is the gold standard for this type of assay.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration required by the CLSI protocol.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (fungi in medium, no compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction) compared to the positive control, determined by visual inspection or by reading the optical density at 530 nm.
-
2.4. Protocol: Anticancer Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or cytostatic effects of potential anticancer compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in their recommended growth medium supplemented with fetal bovine serum (FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound.
-
Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
PART 3: Data Interpretation and Next Steps
The initial screening data should be carefully analyzed to identify "hits"—compounds that show significant activity in either the antifungal or anticancer assays.
Table 1: Hypothetical Screening Data Summary
| Compound ID | Fungal MIC (µg/mL) vs. C. albicans | Cancer IC₅₀ (µM) vs. MCF-7 | Cytotoxicity IC₅₀ (µM) vs. HEK293 (Normal Cells) | Selectivity Index (SI) |
| 2M1T5P-001 | 8 | 15 | > 100 | > 6.6 |
| Fluconazole (Control) | 1 | > 100 | > 100 | N/A |
| Doxorubicin (Control) | N/A | 0.5 | 1.2 | 2.4 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Interpreting the Results:
-
A low MIC value (e.g., ≤ 8 µg/mL) suggests promising antifungal activity, warranting further investigation, such as testing against a broader panel of fungal strains and performing mechanism-of-action studies like the CYP51 inhibition assay.
-
A low IC₅₀ value in a cancer cell line combined with a high IC₅₀ in a non-cancerous cell line (e.g., HEK293) indicates selective cytotoxicity and is a strong rationale for further development.
-
If initial activity is observed, the next logical step involves synthesizing a small library of analogs to explore the structure-activity relationship (SAR). Modifications could include altering the alkyl group on the propanone side chain or changing the position of the methyl group on the triazole ring.
Caption: Decision-making workflow following primary biological screening.
References
-
Title: The 1,2,4-Triazole Nucleus: A Review of its Synthetic Approaches and the Biological Profile of its Derivatives. Source: Molecules (Journal) URL: [Link]
-
Title: Recent advances in the synthesis and biological evaluation of 1,2,4-triazole derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Structure–Activity Relationship of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Antimicrobial Agents. Source: International Journal of Molecular Sciences URL: [Link]
-
Title: CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: Clinical and Laboratory Standards Institute URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation. Source: Journal of Visualized Experiments (JoVE) URL: [Link]
Application Notes & Protocols: A Scientist's Guide to Triazole Synthesis via Click Chemistry
Abstract: The advent of click chemistry has fundamentally transformed the landscape of chemical synthesis, particularly for nitrogen-containing heterocycles. Among these, 1,2,3-triazoles have emerged as exceptionally valuable scaffolds due to their unique combination of chemical stability, hydrogen bonding capabilities, and dipole character.[1] This versatility has positioned them as critical components in a wide array of applications, from pharmaceuticals to advanced materials.[1][2] This guide provides an in-depth exploration of the two premier click chemistry reactions for 1,2,3-triazole synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and offer expert insights into experimental design and troubleshooting, empowering researchers to effectively leverage these powerful reactions in their work.
The Click Chemistry Philosophy: A Paradigm of Efficiency
Coined by K. B. Sharpless, the term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and require simple reaction conditions with easily removable solvents.[3] The most prominent example of this philosophy is the cycloaddition of an azide and a terminal alkyne to form a 1,2,3-triazole. While the thermal Huisgen 1,3-dipolar cycloaddition accomplishes this transformation, it often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[4] Click chemistry provides elegant solutions that overcome these limitations, offering unprecedented control and efficiency.
The Workhorse Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for triazole synthesis, providing exclusive access to 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency.[5][6] The reaction's success lies in the copper(I) catalyst, which dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to its uncatalyzed counterpart and allows it to proceed at room temperature, even in aqueous solutions.[4]
The Catalytic Mechanism: A Copper-Mediated Dance
The mechanism of CuAAC has been extensively studied and is understood to proceed through a multi-step catalytic cycle.[6][7] The process is not a concerted cycloaddition but rather a stepwise pathway involving copper-acetylide intermediates.
Causality in the Mechanism:
-
Activation: The reaction initiates with the formation of a copper(I)-acetylide complex from the terminal alkyne. This step is crucial as it increases the acidity of the terminal proton and activates the alkyne for nucleophilic attack.[7]
-
Coordination & Cyclization: The azide is then coordinated to the copper center, bringing it into proximity with the activated alkyne. This facilitates the formation of a six-membered copper-containing intermediate.[]
-
Product Formation: This intermediate undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue.[]
Sources
- 1. mdpi.com [mdpi.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to empower you to optimize your synthetic strategies and achieve your target compounds with higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most pressing issues that chemists face during the synthesis of 1,2,4-triazole derivatives. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
Q1: I am performing a classical synthesis, such as the Pellizzari or Einhorn-Brunner reaction, and I'm getting a very low yield or no product at all. What are the likely causes and how can I improve my yield?
A1: Low yields in classical 1,2,4-triazole syntheses are a frequent challenge, often stemming from the harsh reaction conditions required.[1] Let's break down the potential culprits and their solutions:
-
Probable Cause 1: Suboptimal Reaction Conditions. Traditional methods like the Pellizzari reaction often necessitate high temperatures (sometimes exceeding 200°C) and long reaction times, which can lead to the degradation of starting materials and/or the final product.[1][2]
-
Solution: A significant improvement in yield and a drastic reduction in reaction time can often be achieved by switching to microwave-assisted synthesis .[3][4] Microwave irradiation provides rapid and uniform heating, which can accelerate the reaction rate while minimizing thermal decomposition.[3] For instance, reactions that take several hours under conventional heating can often be completed in minutes using a microwave reactor.[4] If microwave synthesis is not an option, a careful optimization of the reaction temperature and time is crucial. Incrementally increasing the temperature or extending the reaction time while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the optimal conditions.[2]
-
-
Probable Cause 2: Inefficient Water Removal. Many 1,2,4-triazole syntheses are condensation reactions that produce water as a byproduct. If not effectively removed, the accumulation of water can inhibit the reaction equilibrium, leading to low conversions.
-
Solution: For reactions conducted in a suitable solvent, employing a Dean-Stark apparatus can be effective for azeotropically removing water as it is formed. If the reaction is performed neat (without solvent), conducting the reaction under a vacuum or with a stream of an inert gas can help to drive off the water.
-
-
Probable Cause 3: Purity of Starting Materials. The purity of your starting materials, such as amides, acylhydrazides, or imides, is critical. Contaminants can interfere with the reaction, and hygroscopic starting materials can introduce water, which, as mentioned, can be detrimental.[5]
-
Solution: Ensure that all starting materials are of high purity and are thoroughly dried before use. Recrystallization or column chromatography of the starting materials may be necessary.
-
Issue 2: Formation of Isomeric Mixtures and Lack of Regioselectivity
Q2: My reaction is producing a mixture of regioisomers, particularly when synthesizing unsymmetrically substituted 1,2,4-triazoles. How can I control the regioselectivity?
A2: Achieving high regioselectivity is a common hurdle, especially in classical methods like the Einhorn-Brunner reaction when using unsymmetrical imides.[6] The formation of isomeric mixtures complicates purification and reduces the yield of the desired product.
-
Probable Cause 1: Inherent Lack of Regiocontrol in the Reaction Mechanism. In the Einhorn-Brunner reaction with an unsymmetrical diacylamine, the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[6]
-
Solution 1: Exploit Electronic Effects. The regioselectivity in the Einhorn-Brunner reaction is influenced by the electronic properties of the acyl groups. The acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will preferentially be at the 3-position of the final 1,2,4-triazole.[6][7] By carefully selecting the substituents on your diacylamine, you can direct the synthesis towards the desired regioisomer.
-
Solution 2: Modern Catalyst-Controlled Synthesis. For more precise control, modern catalytic methods offer excellent solutions. The choice of catalyst can dictate the regiochemical outcome. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[8][9] This allows for a high degree of control over the final product.
-
-
Probable Cause 2: Acyl Interchange at High Temperatures. In the Pellizzari reaction with an unsymmetrical amide and acylhydrazide, high temperatures can promote an "interchange of acyl groups," leading to a mixture of three different triazoles.[2]
-
Solution: As with low yield issues, minimizing the reaction temperature and time is key. Microwave-assisted synthesis is an excellent strategy to reduce the thermal stress on the reaction mixture, thereby minimizing acyl interchange.[1]
-
Issue 3: Formation of 1,3,4-Oxadiazole Side Products
Q3: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction mixture. How can I prevent this side reaction?
A3: The formation of 1,3,4-oxadiazoles is a classic competing reaction in the synthesis of 1,2,4-triazoles, particularly when using acylhydrazides as starting materials.[5]
-
Probable Cause: Competing Intramolecular Cyclization Pathway. The intermediate formed from the reaction of an acylhydrazide can undergo an alternative intramolecular cyclization and dehydration pathway to form the thermodynamically stable 1,3,4-oxadiazole ring. This is often favored under harsh, dehydrating conditions.
-
Solution 1: Strictly Anhydrous Conditions. The presence of water can influence the reaction pathway. Therefore, ensuring strictly anhydrous (dry) reaction conditions is crucial to favor the formation of the 1,2,4-triazole.[5]
-
Solution 2: Temperature Control. Lowering the reaction temperature can often favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).[5] Again, microwave synthesis can be advantageous here due to the shorter reaction times at a given temperature.
-
Solution 3: Choice of Reagents. The choice of coupling and cyclizing agents can also influence the outcome. For example, in some modern methods, the use of specific activating agents can selectively promote the desired triazole formation.
-
Issue 4: Difficulty in Purification
Q4: I am struggling to purify my 1,2,4-triazole product from the reaction mixture. What are some effective purification strategies?
A4: The purification of 1,2,4-triazole derivatives can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and side products with similar polarities to the desired compound.[10]
-
Probable Cause 1: Similar Polarity of Components. The desired product and impurities, especially regioisomers, can have very similar polarities, making separation by standard column chromatography difficult.
-
Solution 1: Optimized Column Chromatography. Standard silica gel column chromatography is a common starting point. A solvent system such as chloroform:methanol (e.g., 90:10) can be effective.[11] If separation is poor, consider using a gradient elution. For highly polar compounds that streak on silica, reverse-phase chromatography (C18) or hydrophilic interaction liquid chromatography (HILIC) may provide better separation.[10]
-
Solution 2: Recrystallization. If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially for removing small amounts of impurities.
-
-
Probable Cause 2: Residual Metal Catalyst. If you are using a metal-catalyzed synthesis (e.g., copper or silver), residual metal can contaminate your product.
-
Solution: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively sequester and remove the metal ions.[10]
-
-
Probable Cause 3: Product "Oiling Out". Sometimes, the purified product may appear as an oil instead of the expected solid, often due to residual impurities that depress the melting point.[10]
-
Solution: Try re-dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization (trituration). Scratching the inside of the flask with a glass rod can also help to initiate crystallization.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic and purification procedures.
Protocol 1: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted 1,2,4-Triazole
This protocol is a general guideline for a one-pot, three-component synthesis adapted for microwave conditions, which often leads to higher yields and shorter reaction times.[9][12]
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidine hydrochloride (1.0 eq)
-
Monosubstituted hydrazine (1.1 eq)
-
Peptide coupling agent (e.g., HATU) (1.1 eq)
-
Base (e.g., DIPEA) (2.2 eq)
-
Anhydrous DMF
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), amidine hydrochloride (1.0 eq), and anhydrous DMF.
-
Add the base (DIPEA, 2.2 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add the peptide coupling agent (HATU, 1.1 eq) and continue stirring for 10 minutes.
-
Add the monosubstituted hydrazine (1.1 eq) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined for each specific set of reactants.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of a 1,2,4-Triazole Derivative by Column Chromatography
Materials:
-
Crude 1,2,4-triazole product
-
Silica gel (for column chromatography)
-
Appropriate solvents for the eluent (e.g., chloroform and methanol)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elute the Column: Begin eluting the column with a solvent system of low polarity. A common starting point for 1,2,4-triazoles is a mixture of chloroform and methanol (e.g., 98:2).
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent by increasing the percentage of methanol. For example, you can increase the methanol content in 2% increments.
-
Collect Fractions: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,2,4-triazole.
Visualizations and Mechanistic Pathways
Understanding the underlying reaction mechanisms is key to effective troubleshooting. The following diagrams illustrate key pathways and relationships.
Caption: Troubleshooting workflow for low yield in Pellizzari-type reactions.
Caption: Decision tree for controlling regioselectivity in 1,2,4-triazole synthesis.
Caption: Competing reaction pathways leading to 1,2,4-triazole and 1,3,4-oxadiazole.
References
-
Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available at: [Link]
-
Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 143-148. Available at: [Link]
-
ISRES Publishing. (2022). Synthesis of 1,2,4 Triazole Compounds. Available at: [Link]
-
Brill, W. K.-D., et al. (2006). Mechanism of TFAA-mediated 1,3,4-Oxadiazole Formation. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 42(19), 16081-16091. Available at: [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 869. Available at: [Link]
-
National Institutes of Health. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 23(10), 514-521. Available at: [Link]
-
Virginia Commonwealth University. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. Available at: [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 991637. Available at: [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(18), 9276–9284. Available at: [Link]
-
ResearchGate. (2020). Mechanism for the formation of 1,3,4-oxadiazole derivatives. Available at: [Link]
-
ACS Publications. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(20), 18583–18594. Available at: [Link]
-
ACS Publications. (2021). Synthesis and Screening of New[8][12][13]Oxadiazole,[3][12][13]Triazole, and[3][12][13]Triazolo[4,3-b][3][12][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(3), 2094–2106. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 1,3,5‐trisubstituted‐1,2,4‐triazole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]
-
MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(20), 7109. Available at: [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry, 43(1), 229-238. Available at: [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 991637. Available at: [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. 3(2), 39-49. Available at: [Link]
-
AWS. (n.d.). Synthesis of[3][12][13]triazole[4,3-α]piperazines via highly reactive chloromethyloxadiazoles. Available at: [Link]
-
Grokipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Available at: [Link]
Sources
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. isres.org [isres.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
Technical Support Center: Purification of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone
Welcome to the technical support guide for the purification of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this heterocyclic ketone intermediate. The guidance synthesizes established chemical principles with field-proven troubleshooting strategies to enhance purity, yield, and process efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the purification strategy for this specific molecule.
Q1: What are the primary purification challenges associated with this compound?
The main challenges stem from its molecular structure: a combination of a polar, basic 1,2,4-triazole ring and a moderately nonpolar ketone moiety.[1] This amphiphilic nature can lead to difficult separations from structurally similar impurities. Key issues include removing unreacted starting materials, side-products from synthesis, and avoiding compound degradation during purification, particularly on acidic stationary phases like silica gel.[2]
Q2: What are the most likely impurities I will encounter?
Impurities are highly dependent on the synthetic route. However, common contaminants may include:
-
Unreacted Starting Materials: Such as the corresponding triazole precursor or the acylating agent.
-
Isomeric Byproducts: Formation of other substituted triazole isomers if the synthesis is not perfectly regioselective.
-
Over-alkylation or Side-Reactions: Impurities resulting from reactions at other sites on the triazole ring or starting materials.
-
Hydrolysis Products: If the compound is exposed to harsh acidic or basic conditions, cleavage of the ketone or modifications to the triazole ring can occur.
Q3: Which analytical techniques are most effective for monitoring purification progress and assessing final purity?
A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of column chromatography fractions and for initial solvent screening for both chromatography and recrystallization.[3]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can accurately determine the percentage of the main component and detect impurities at low levels.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for identifying the structure of any significant impurities that are isolated.[5][6]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities.[7]
Q4: What are the key physical properties I should know before starting?
Understanding the physical properties is critical for selecting the appropriate purification technique.
| Property | Value | Source |
| CAS Number | 153334-14-6 | [8][9] |
| Molecular Formula | C₇H₁₁N₃O | Inferred from name |
| Molecular Weight | 153.18 g/mol | Inferred from formula |
| Physical Form | Solid | [8] |
| Key Structural Features | Basic 1,2,4-triazole ring, Ketone functional group | [1] |
Section 2: Troubleshooting Purification by Technique
This section provides detailed troubleshooting guides for the most common purification methods applicable to this compound.
Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery and scalability. Success depends entirely on selecting the correct solvent or solvent system.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | Incorrect Solvent Choice: The solvent polarity is too different from the compound. | Select a more polar solvent (e.g., Ethanol, Isopropanol, Acetonitrile). |
| Compound "Oils Out" During Cooling | High Impurity Load: Impurities are depressing the melting point. Cooling Too Rapidly: The solution becomes supersaturated too quickly. Solvent is Too Good: The compound remains highly soluble even at low temperatures. | 1. Pre-purify: Perform a solvent wash or an acid-base extraction first. 2. Slow Down Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. 3. Scratch/Seed: Scratch the inside of the flask with a glass rod or add a seed crystal. 4. Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., Methanol, DMF) and slowly add a miscible anti-solvent (e.g., Water, Diethyl Ether) until turbidity persists.[10] |
| Poor Recovery of Purified Product | Excessive Solvent Used: Too much solvent was used for dissolution, keeping the product in solution. Premature Crystallization: Crystals formed on the filter paper during hot filtration. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. 2. Reduce Volume: If too much solvent was added, carefully evaporate some of it before cooling. 3. Pre-heat Equipment: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent clogging. |
| Purity Does Not Improve Significantly | Co-crystallization of Impurities: The impurity has similar solubility properties to the product. Inadequate Washing: Mother liquor containing impurities was not fully removed from the crystals. | 1. Change Solvent System: Experiment with different solvents or solvent/anti-solvent pairs. A different system may exclude the impurity more effectively. 2. Wash Crystals: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor. |
-
Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., Methanol, Ethanol, DMF) and an "anti-solvent" in which it is poorly soluble but is miscible with the good solvent (e.g., Water, Hexanes, Diethyl Ether).
-
Dissolution: Dissolve the crude solid in the minimum required volume of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with vigorous stirring.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.[10]
-
Crystal Growth: Stopper the flask and allow it to stand undisturbed. If necessary, gently warm the solution until it becomes clear again and then allow it to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small portion of the anti-solvent or a mixture rich in the anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Caption: Decision workflow for troubleshooting recrystallization.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[11] It is a powerful tool for separating complex mixtures.
Troubleshooting Common Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | Inappropriate Solvent System: Mobile phase is too polar (high Rf) or not polar enough (low Rf). Column Overload: Too much crude material was loaded onto the column. | 1. Optimize Mobile Phase: Develop a solvent system using TLC that gives the target compound an Rf value of ~0.25-0.35 and good separation from impurities. 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Compound Streaking on TLC/Column | Compound is Too Polar/Acidic/Basic: The triazole nitrogen may be interacting strongly with acidic silanol groups on the silica. Insolubility: Compound is not fully soluble in the mobile phase. | 1. Modify Mobile Phase: Add a small amount of a modifier to the eluent. For a basic compound like this, add ~0.5-1% triethylamine (Et₃N) to neutralize the silica surface.[2] 2. Change Stationary Phase: Consider using neutral or basic alumina instead of silica gel. |
| Compound Won't Elute from Column | Mobile Phase is Not Polar Enough: The eluent lacks the strength to displace the compound from the silica. Irreversible Adsorption/Decomposition: The compound is reacting with the silica gel. | 1. Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). 2. Flush Column: If the compound is still adsorbed, try flushing the column with a very polar solvent like methanol or a methanol/dichloromethane mixture. |
| New Spot Appears After Column | On-Column Reaction: The acidic nature of silica gel can sometimes catalyze reactions. Ketones can occasionally be reduced to alcohols if the silica is contaminated or if certain solvents are used.[2] | 1. Neutralize Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing 1% triethylamine before packing the column. 2. Use a Different Stationary Phase: Switch to neutral alumina. 3. Analyze the "New" Compound: Use NMR/MS to determine if a reaction has occurred. |
-
TLC Analysis: Develop a suitable mobile phase. A good starting point for this compound would be a mixture of a nonpolar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate or Dichloromethane). Aim for an Rf of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The flow rate should be steady; a rate of ~2 mL/min is common for lab-scale columns.[12]
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Sources
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. physicsforums.com [physicsforums.com]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 8. 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone AldrichCPR 153334-14-6 [sigmaaldrich.com]
- 9. 153334-14-6 | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one - Moldb [moldb.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jackwestin.com [jackwestin.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Solubility Challenges of Triazole Compounds
<_
Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with triazole-containing compounds in experimental settings. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and answers to common questions. Our approach is rooted in scientific principles to not only solve immediate solubility problems but also to empower you with the knowledge to proactively design more robust experimental protocols.
The Challenge of Triazole Solubility
Triazole moieties, both 1,2,3- and 1,2,4-isomers, are prevalent in medicinal chemistry due to their favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1][2] However, the parent 1H-1,2,4-triazole is a solid that is very soluble in water, while many of its more complex derivatives, particularly those developed as active pharmaceutical ingredients (APIs), are often poorly soluble in aqueous media.[3] This low solubility can stem from a combination of factors including high crystallinity, lipophilicity, and strong intermolecular interactions within the solid state. Such challenges can significantly impede in vitro assays, formulation development, and ultimately, the therapeutic efficacy of these compounds.
This guide will walk you through a systematic approach to diagnosing and overcoming these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My triazole compound is precipitating out of my aqueous buffer during my in vitro assay. What are my initial troubleshooting steps?
Precipitation in aqueous buffers is a common first indicator of solubility issues. Here’s a prioritized approach to resolving this problem:
A1: Initial Troubleshooting Steps
-
Assess Co-Solvent Concentration: Many protocols utilize a co-solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then diluted into the aqueous assay buffer.[4]
-
Causality: DMSO is a powerful polar aprotic solvent capable of disrupting the intermolecular forces that hold the triazole compound in its solid state.[5] However, its solubilizing capacity is finite and highly dependent on the final concentration in the aqueous buffer.
-
Actionable Advice:
-
Verify the maximum tolerable DMSO concentration for your specific assay (e.g., cell line, enzyme). Many cell-based assays can tolerate up to 0.5-1% DMSO.[4]
-
If your current final DMSO concentration is low (e.g., <0.1%), consider carefully increasing it, ensuring it remains below the tolerance limit of your experimental system.
-
Always run a vehicle control with the highest concentration of DMSO used to ensure it does not interfere with the assay results.
-
-
-
Investigate the Impact of pH: The ionization state of a triazole derivative can dramatically influence its aqueous solubility.[6]
-
Causality: Triazoles contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution and the pKa of the compound. The charged, ionized form of a compound is generally more soluble in aqueous media than the neutral form.
-
Actionable Advice:
-
Determine if your triazole compound has acidic or basic functional groups.
-
If it has a basic nitrogen, lowering the pH of your buffer (making it more acidic) may improve solubility by promoting protonation.[4]
-
Conversely, if your compound has an acidic proton, increasing the pH (making it more basic) may enhance solubility.
-
It is highly recommended to perform a pH-solubility profile to identify the optimal pH range for your compound.
-
-
-
Consider Gentle Warming: For some compounds, a small increase in temperature can aid dissolution.
-
Causality: Dissolution is often an endothermic process, meaning that adding thermal energy can help overcome the lattice energy of the solid compound.
-
Actionable Advice:
-
Gently warm the solution during preparation.
-
Caution: Be mindful of the thermal stability of your compound and other assay components. High temperatures can lead to degradation.
-
-
Q2: I've tried adjusting the co-solvent and pH, but my triazole compound's solubility is still insufficient. What advanced formulation strategies can I explore?
If basic adjustments are not enough, more advanced formulation techniques can be employed to keep your compound in solution.
A2: Advanced Formulation Strategies
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that enhance aqueous solubility.[7][8]
-
Causality: Cyclodextrins have a hydrophilic exterior and a lipophilic interior cavity. The poorly soluble triazole compound can partition into this cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[9]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.[10]
-
Experimental Protocol:
-
Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Add your triazole compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Determine the solubility enhancement by measuring the concentration of the dissolved triazole compound.
-
-
-
Surfactants: Using non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can solubilize poorly soluble compounds.[11]
-
Causality: Above the CMC, surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. The triazole compound can be entrapped within the hydrophobic core, allowing it to be dispersed in the aqueous medium.
-
Commonly Used Surfactants: Tween 80 and Pluronic F-68 are common examples.[4]
-
Actionable Advice: Ensure the chosen surfactant and its concentration are compatible with your experimental system.
-
-
Lipid-Based Formulations: For highly lipophilic triazoles, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective.[4][12]
-
Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. The drug remains dissolved in the lipid droplets.[13][14]
-
Application: While more common in oral drug delivery, the principles can be adapted for in vitro assays, particularly for highly lipophilic compounds.
-
Q3: Can I improve the dissolution rate of my triazole compound by altering its physical form?
Yes, modifying the physical properties of your solid compound can have a significant impact on its dissolution rate and apparent solubility.
A3: Modifying the Physical Form
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of your compound increases its surface area-to-volume ratio.[4][15]
-
Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. By creating a nanosuspension (reducing particle size to the nanometer range), you can significantly increase the dissolution rate.[16][17]
-
Methods for Preparation:
-
Stabilization: Nanosuspensions require stabilizers (surfactants or polymers) to prevent particle aggregation.[15]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the triazole compound in an amorphous (non-crystalline) state within a polymer matrix can enhance solubility.[18][19]
-
Causality: The crystalline form of a compound has a highly ordered lattice structure that requires significant energy to break. The amorphous form lacks this long-range order and is in a higher energy state, making it easier to dissolve.[20][21] The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization.[19]
-
Preparation Methods:
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten mass, which is then cooled to form the solid dispersion.
-
Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot air stream to evaporate the solvent, leaving the solid dispersion.[22]
-
-
Q4: Are there any chemical modification strategies to improve the solubility of my triazole lead compound?
Yes, a prodrug approach is a powerful chemical modification strategy.
A4: The Prodrug Approach
-
Causality: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[23] By attaching a polar, ionizable promoiety to the parent triazole, you can significantly increase its aqueous solubility.[24]
-
Common Promoieties:
-
Considerations: The linker between the promoiety and the drug must be designed to be stable in the formulation but readily cleaved at the target site to release the active compound.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting triazole solubility.
Data Summary Table
| Strategy | Mechanism | Key Considerations |
| Co-solvents (e.g., DMSO) | Increases the polarity of the solvent system. | Must be compatible with the assay and used below cytotoxic levels.[4] |
| pH Adjustment | Ionizes the compound, increasing its affinity for water. | Requires knowledge of the compound's pKa; buffer capacity is important.[6] |
| Cyclodextrins | Forms inclusion complexes, encapsulating the hydrophobic drug.[7] | The size of the cyclodextrin cavity must be appropriate for the drug molecule.[8] |
| Nanosuspensions | Increases surface area, leading to a faster dissolution rate.[15] | Requires specialized equipment and stabilizers to prevent aggregation. |
| Amorphous Solid Dispersions | Converts the drug to a higher-energy, more soluble amorphous form. | The polymer must be able to stabilize the amorphous state and prevent recrystallization.[19] |
| Prodrugs | Covalently attaches a hydrophilic promoiety to the drug.[23] | Requires synthetic modification and ensures the linker is cleaved in vivo.[24] |
Conclusion
Overcoming the solubility challenges of triazole compounds is a critical step in their development as therapeutic agents and research tools. By systematically applying the principles of solvent modification, pH adjustment, advanced formulation techniques, and physical or chemical modifications, researchers can significantly improve the developability of these important molecules. This guide provides a framework for diagnosing and solving solubility issues, enabling more reliable and reproducible experimental outcomes.
References
-
Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand. European Journal of Medicinal Chemistry. 2025. Available from: [Link]
-
Das, S., et al. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. 2022. Available from: [Link]
- WO2014118753A1 - Triazole formulations - Google Patents.
-
Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry. ChemSusChem. 2020. Available from: [Link]
-
Jenita, M.J. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. 2024. Available from: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. 2024. Available from: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. 2024. Available from: [Link]
-
Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Current Organic Chemistry. 2021. Available from: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. 2015. Available from: [Link]
-
Grison, C. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. 2024. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. 2024. Available from: [Link]
-
Kovvasu, S.P., et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. 2018. Available from: [Link]
-
Gohil, D., et al. Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. 2023. Available from: [Link]
-
Solubility of 1H-1,2,4-triazole. Solubility of Things. Available from: [Link]
-
Alhunaini, A., et al. Cyclodextrin-Based Compounds and Their Derived 1,2,3-Triazoles: Recent Aspects, Synthesis, Overview and Applications. Egyptian Journal of Chemistry. 2024. Available from: [Link]
-
Patel, V.R., & Agrawal, Y.K. Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. 2011. Available from: [Link]
-
Baghel, S., et al. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release. 2016. Available from: [Link]
-
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Current Drug Delivery. 2024. Available from: [Link]
-
Patel, V.R., & Agrawal, Y.K. Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. 2011. Available from: [Link]
-
Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research. 2024. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences. 2025. Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. 2011. Available from: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. Available from: [Link]
-
Clariant launches new range of excipients to improve stability and solubility of APIs at CPHI Barcelona. Clariant. 2023. Available from: [Link]
-
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. 2015. Available from: [Link]
-
nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. SciSpace. 2022. Available from: [Link]
-
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics. 2019. Available from: [Link]
-
Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Semantic Scholar. 2024. Available from: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. 2016. Available from: [Link]
-
Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Xtalks. 2024. Available from: [Link]
-
CO2 capture by 1,2,3-triazole-based deep eutectic solvents: the unexpected role of hydrogen bonds. Chemical Communications. 2018. Available from: [Link]
-
Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. 2025. Available from: [Link]
-
Systems that can improve the water solubility of drugs. ResearchGate. Available from: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. 2024. Available from: [Link]
-
Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In. ACS Medicinal Chemistry Letters. 2025. Available from: [Link]
-
A triazole derivative as a new acid-base indicator. ResearchGate. 2025. Available from: [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. 2019. Available from: [Link]
-
Synthesis of some triazole and triazoline derivatives by green chemistry and study of their molecular docking with a study of. International Journal of Science and Research Archive. 2025. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. 2022. Available from: [Link]
Sources
- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Reaction Conditions for Triazole Ketone Synthesis
Welcome to the Technical Support Center for Triazole Ketone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize triazole ketone derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions. This resource is structured to address common challenges and frequently asked questions, empowering you to troubleshoot your experiments effectively and achieve higher yields and purity.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of triazole ketones. Each problem is followed by a series of questions to diagnose the potential cause and a set of actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Initial Diagnostic Questions:
-
Did you confirm the purity and integrity of your starting materials (e.g., ketone, azide, catalyst, base, and solvent)?
-
Was the reaction performed under an inert atmosphere if using oxygen-sensitive reagents like a Cu(I) catalyst?
-
How did you monitor the reaction progress? Could the reaction have stalled or not gone to completion?
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Degraded Reagents | Starting materials, especially azides and catalysts, can degrade over time or with improper storage. | Use freshly prepared or purified reagents. Ensure azides have been stored correctly (cool, dark, and dry). Verify the activity of your catalyst. |
| Inactive Catalyst | The active form of the catalyst (e.g., Cu(I)) may have been oxidized to an inactive state (Cu(II)). | If using a Cu(I) source, ensure all solvents are deoxygenated and the reaction is run under an inert atmosphere (N₂ or Ar). Consider adding a reducing agent like sodium ascorbate to regenerate the Cu(I) species in situ. |
| Inappropriate Solvent | The choice of solvent significantly impacts the solubility of reagents and the reaction rate. | For reactions involving polar intermediates, polar aprotic solvents like DMSO or DMF are often effective.[1] A solvent screen is recommended for new substrates. |
| Incorrect Base | The base plays a crucial role in deprotonating the ketone to form the enolate intermediate. The strength and solubility of the base are critical. | For β-keto phosphonates, cesium carbonate (Cs₂CO₃) in DMSO has been shown to be highly effective.[1] Other bases like DBU or KOH can be screened, but their effectiveness is substrate-dependent.[1] |
| Suboptimal Temperature | The reaction may require a specific temperature range to proceed efficiently. | While many reactions are run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes overcome activation energy barriers. However, excessive heat can lead to decomposition. Monitor the reaction closely when adjusting the temperature. |
| Reaction Stalling | The reaction may start but not proceed to completion. | If monitoring shows the reaction has stalled, consider adding a fresh portion of the catalyst or the limiting reagent. |
Problem 2: Formation of Multiple Products (Regioisomers or Side Products)
Initial Diagnostic Questions:
-
What synthetic route are you employing? (e.g., Huisgen cycloaddition, multicomponent reaction)
-
Are you using a terminal or internal alkyne (or an equivalent precursor)?
-
What analytical techniques (e.g., NMR, LC-MS) are you using to characterize the product mixture?
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Lack of Regiocontrol | In the synthesis of 1,2,3-triazoles via Huisgen cycloaddition, the use of an uncatalyzed reaction can lead to a mixture of 1,4- and 1,5-regioisomers. | The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective and almost exclusively yields the 1,4-disubstituted product.[2][3] Ensure you are using a reliable copper(I) source. |
| Side Reactions of the Ketone | The ketone functionality can potentially undergo side reactions, such as aldol condensation, under basic conditions. | Optimize the base and reaction temperature. A weaker base or lower temperature may minimize side reactions. Ensure the sequential addition of reagents if one is particularly reactive with the ketone. |
| Formation of Byproducts from Starting Materials | Impurities in the starting materials or decomposition of reagents can lead to the formation of unexpected products. | Re-purify your starting materials. For example, azides can be sensitive and might require fresh preparation. |
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of triazole ketones.
Q1: What is the best catalyst for synthesizing 4-acyl-1,2,3-triazoles?
A1: Copper(I) catalysts are the most widely used and effective for the regioselective synthesis of 1,4-disubstituted 4-acyl-1,2,3-triazoles through the CuAAC reaction.[2][3] Common sources of Cu(I) include CuI, CuBr, and in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. The choice of ligand can also influence catalyst activity and stability.
Q2: How can I improve the regioselectivity of my triazole ketone synthesis?
A2: To ensure high regioselectivity for the 1,4-isomer of 1,2,3-triazole ketones, the use of a copper(I) catalyst is paramount.[2][3] For the synthesis of 1,2,4-triazole ketones, the choice of synthetic route is critical, as different methods yield different substitution patterns. For example, some silver(I)-catalyzed reactions can favor the 1,3-disubstituted 1,2,4-triazole, while copper(II) catalysis can lead to the 1,5-disubstituted isomer.
Q3: What is the recommended solvent for triazole ketone synthesis?
A3: The optimal solvent depends on the specific reaction and substrates. However, polar aprotic solvents are generally preferred. A study on the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates found that DMSO was more effective than DMF or MeCN.[1] For some CuAAC reactions, a mixture of a polar organic solvent and water can be beneficial.
Q4: How do I purify my triazole ketone product?
A4: Purification is typically achieved through flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of your product. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increasing. It is advisable to first perform a thin-layer chromatography (TLC) analysis to determine the optimal solvent system. After column chromatography, recrystallization can be employed for further purification if necessary.
Section 3: Experimental Protocols and Data
Protocol: Synthesis of a 1,4,5-Trisubstituted 1,2,3-Triazole from a β-Ketophosphonate
This protocol is adapted from a general procedure for the synthesis of multisubstituted 1,2,3-triazoles and is applicable to the synthesis of certain triazole ketones.[1]
Step-by-Step Methodology:
-
To a solution of the α-substituted-β-ketophosphonate (1.0 equiv, 0.3 M) in DMSO, add cesium carbonate (2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of the desired azide (1.2 equiv) in DMSO to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (3 x 15 mL) to remove the DMSO.
-
If the product is suspected to be in the aqueous layer, extract the aqueous washes with ethyl acetate.
-
Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired triazole ketone.
Table of Optimized Reaction Conditions:
The following table summarizes the optimized conditions for the synthesis of a 1,4,5-trisubstituted 1,2,3-triazole from an α-benzyl-β-ketophosphonate and phenyl azide, highlighting the superior performance of Cs₂CO₃ in DMSO.[1]
| Entry | Solvent | Base | Conversion (%) |
| 1 | MeCN | DBU, TMG, TEA, or Piperidine | n.r. |
| 2 | MeCN | K₂CO₃ | n.r. |
| 3 | MeCN | KOH | 12 |
| 4 | MeCN | Cs₂CO₃ | 32 |
| 5 | DMF | Cs₂CO₃ | 73 |
| 6 | DMSO | Cs₂CO₃ | 95 |
| 7 | DMSO | K₂CO₃ | 73 |
| 8 | DMSO | Na₂CO₃ | 6 |
n.r. = no reaction
Section 4: Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to effective troubleshooting and optimization.
Mechanism of Cesium-Mediated Triazole Synthesis
In the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates, the base plays a critical role in generating the enolate intermediate. Cesium carbonate in DMSO has been shown to be particularly effective due to the formation of a cesium-chelated Z-enolate.[1] This chelation orients the molecule favorably for the subsequent [3+2] cycloaddition with the azide, leading to high regioselectivity and yield.[1]
Reaction Workflow and Troubleshooting Logic:
Caption: Simplified mechanism of CuAAC for triazole ketone synthesis.
References
Sources
Technical Support Center: Synthesis of Substituted Triazoles
Welcome to the Technical Support Center for the synthesis of substituted triazoles. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems observed during triazole synthesis, with a focus on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We delve into the root causes of these issues and provide actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Triazole Product
Q: I am experiencing a very low yield in my CuAAC reaction. What are the likely causes and how can I improve it?
A: Low yields in CuAAC reactions are a common frustration and can stem from several factors, primarily related to the catalyst's activity, the quality of your reagents, and the reaction conditions.
Potential Cause 1: Catalyst Inactivation
The active catalyst in CuAAC is the Cu(I) ion. However, Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also diminish the concentration of the active catalyst.[1]
-
Troubleshooting & Optimization:
-
Deoxygenate Your Reaction Mixture: Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Use a Reducing Agent: The addition of a mild reducing agent, such as sodium ascorbate, is a standard and effective practice to maintain a sufficient concentration of Cu(I) by reducing any formed Cu(II) back to Cu(I).[2][3]
-
Ligand Selection: The choice of ligand is critical for stabilizing the Cu(I) catalyst.[1] Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the copper from oxidation and improve reaction rates.
-
Potential Cause 2: Poor Reagent Quality or Stability
The purity and stability of your azide and alkyne starting materials are paramount.
-
Troubleshooting & Optimization:
-
Azide Stability: Organic azides can be unstable, particularly low molecular weight azides.[1] It is advisable to use freshly prepared or purified azides. If you suspect decomposition, you can check the purity by NMR or IR spectroscopy.
-
Alkyne Purity: Impurities in the alkyne can interfere with the reaction. Ensure your alkyne is pure and free from any residual reagents from its synthesis.
-
Potential Cause 3: Suboptimal Reaction Conditions
Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder the reaction.[1]
-
Troubleshooting & Optimization:
-
Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically required, a slight excess of one reagent (e.g., 1.1 equivalents of the more accessible component) can sometimes drive the reaction to completion.
-
Solvent Choice: CuAAC reactions are known to proceed well in a variety of solvents, including THF, DMSO, water, and mixtures thereof. The choice of solvent should be based on the solubility of your substrates. In many cases, aqueous solvent systems can accelerate the reaction.[3]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[2] However, for less reactive substrates, gentle heating (e.g., 40-60 °C) may be beneficial. Avoid excessively high temperatures, which can promote side reactions and catalyst decomposition.
-
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product is contaminated with significant impurities. What are the most common side reactions, and how can I minimize them?
A: The formation of byproducts is a key challenge in triazole synthesis. Understanding the common side reactions is the first step toward mitigating them.
Side Reaction 1: Oxidative Homocoupling of Terminal Alkynes (Glaser Coupling)
This is arguably the most common side reaction in CuAAC, leading to the formation of a diacetylene byproduct.[1][2] This occurs when two terminal alkyne molecules couple in the presence of a copper catalyst and an oxidant (often atmospheric oxygen).
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: As with preventing catalyst deactivation, rigorously deoxygenating the reaction mixture is crucial to suppress Glaser coupling.
-
Use of a Reducing Agent: Sodium ascorbate not only keeps the copper in the +1 oxidation state but also helps to prevent oxidative homocoupling.[2]
-
Ligand Effect: The use of appropriate ligands can also help to minimize this side reaction.
-
Side Reaction 2: Formation of Bis-triazoles
In some cases, particularly at low reactant concentrations, a bis-triazole can form through the oxidative coupling of a triazolylcopper intermediate.[4]
-
Mitigation Strategies:
-
Maintain Sufficient Reactant Concentration: Avoid running the reaction at very high dilution. If low concentrations are necessary for other reasons, careful optimization of the catalyst and ligand system is required.
-
Side Reaction 3: Dimroth Rearrangement
The Dimroth rearrangement is an isomerization reaction that can occur in certain 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms exchange places.[5][6] This is more common for 1,2,4-triazoles but can also be observed in specific 1,2,3-triazole systems, often under thermal or acidic/basic conditions.[7][8][9]
-
Mitigation Strategies:
-
Control of pH and Temperature: If you suspect a Dimroth rearrangement, carefully control the pH of your reaction and workup procedures. Avoid excessive heat.
-
Structural Considerations: Be aware of the structural motifs that are prone to this rearrangement, such as the presence of an amino group at the 5-position of the triazole ring.[5]
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove the copper catalyst from my final triazole product?
A1: Residual copper can be problematic, especially for biological applications. The triazole product itself can chelate copper ions, making removal challenging.[10] Several methods can be employed:
-
Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia can sequester the copper ions.[10]
-
Silica Gel Chromatography: Often, the copper salts will adhere to the silica gel during column chromatography. A common technique is to pre-treat the silica gel with a chelating agent or to use a solvent system containing a small amount of ammonia.
-
Specialized Scavengers: There are commercially available scavenger resins designed to remove heavy metals from organic solutions.
Q2: My reaction involves a sulfonyl azide. Are there any specific side reactions I should be aware of?
A2: Yes, sulfonyl azides can exhibit unique reactivity under copper catalysis. The initially formed cuprated triazole intermediate can be unstable due to the strong electron-withdrawing nature of the sulfonyl group. This can lead to ring-chain isomerization and subsequent loss of dinitrogen to form N-sulfonyl ketenimines as side products.[2]
Q3: I am using a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). What are the key differences and potential pitfalls compared to CuAAC?
A3: RuAAC is a powerful alternative to CuAAC that regioselectively produces 1,5-disubstituted 1,2,3-triazoles, in contrast to the 1,4-regioisomer from CuAAC.[2][11][12] Key differences and considerations include:
-
Regioselectivity: RuAAC yields the 1,5-isomer, while CuAAC gives the 1,4-isomer.[2][3]
-
Substrate Scope: RuAAC can tolerate both terminal and internal alkynes, whereas CuAAC is generally limited to terminal alkynes.[11][13][14][15]
-
Mechanism: The mechanism of RuAAC is believed to involve an oxidative coupling pathway to form a ruthenacycle intermediate, which is distinct from the copper acetylide mechanism in CuAAC.[11][13][14]
-
Side Reactions: While RuAAC avoids the Glaser coupling associated with CuAAC, other side reactions may be possible depending on the specific ruthenium catalyst and substrates used. It is important to carefully screen reaction conditions.
Q4: Can I use microwave irradiation to accelerate my triazole synthesis?
A4: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of both 1,2,3- and 1,2,4-triazoles.[16] It can significantly reduce reaction times and, in some cases, improve yields, particularly for reactions that are sluggish at room temperature.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a general starting point for a small-scale CuAAC reaction. Optimization may be required for specific substrates.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate in deionized water.
-
-
Reaction Setup:
-
To a reaction vial, add the alkyne (1.0 eq) and the azide (1.0-1.2 eq).
-
Add the chosen solvent (e.g., a 1:1 mixture of t-butanol and water) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Initiation of the Reaction:
-
To the stirred, degassed solution, add the sodium ascorbate solution (0.1-0.2 eq).
-
Add the copper(II) sulfate solution (0.01-0.05 eq). A color change is often observed.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA or ammonia to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Common Catalytic Systems for Azide-Alkyne Cycloaddition
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product Regioisomer | 1,4-disubstituted | 1,5-disubstituted |
| Alkyne Substrate Scope | Terminal alkynes | Terminal and internal alkynes |
| Common Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | [Cp*RuCl] complexes |
| Key Side Reaction | Oxidative homocoupling (Glaser coupling) | Substrate-dependent |
| Typical Conditions | Room temperature, aqueous or organic solvents | Room temperature to elevated temperatures, organic solvents |
Visualizations
Diagram 1: Catalytic Cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Catalytic cycle of the CuAAC reaction.
Diagram 2: Common Side Reactions in Triazole Synthesis
Caption: Overview of common side reactions.
References
-
Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Retrieved from [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. Retrieved from [Link]
-
ResearchGate. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]
-
Bentham Science. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]
-
ACS Publications. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]
-
National Institutes of Health. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
RSC Publishing. (2025). Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. Retrieved from [Link]
-
ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. Retrieved from [Link]
-
PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
ResearchGate. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
Frontiers. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. starchemistry888.com [starchemistry888.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Stability Studies of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone. This guide is designed to provide expert insights and practical troubleshooting for the stability studies of this molecule. Our goal is to equip you with the necessary information to anticipate challenges, interpret results accurately, and ensure the integrity of your stability data.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the stability testing of this compound.
Q1: What are the key functional groups in this compound that I should be concerned about during stability studies?
A1: The primary functional groups of concern are the ketone and the 1,2,4-triazole ring. The ketone group can be susceptible to reduction or oxidation under certain stress conditions. The triazole ring, while generally stable, can be prone to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.[1][2] The N-methyl group on the triazole ring is generally stable, but demethylation could occur under harsh conditions.
Q2: What are the recommended storage conditions for the pure compound and its formulated products?
A2: For the pure active pharmaceutical ingredient (API), storage in a well-sealed container, protected from light and moisture, at controlled room temperature (20-25°C) is recommended as a starting point. For formulated products, the storage conditions will be highly dependent on the excipients and the dosage form. Long-term stability studies (e.g., 12 months) under various temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH) are essential to establish appropriate storage recommendations.[3]
Q3: Which analytical technique is most suitable for a stability-indicating method for this compound?
A3: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and recommended technique for developing a stability-indicating assay.[4] This method should be capable of separating the parent compound from its potential degradation products and any process-related impurities. Coupling the HPLC to a mass spectrometer (LC-MS) can be invaluable for the identification and characterization of unknown degradants.[5]
Q4: What are the typical stress conditions I should apply in a forced degradation study?
A4: As per ICH guidelines, forced degradation studies should include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[4][6] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is truly stability-indicating. It's crucial to monitor the mass balance to ensure that all degradation products are accounted for.
Troubleshooting Guides
This section provides in-depth solutions to specific issues you might encounter during your experiments.
Chromatography Issues
Q: I am observing significant peak tailing for the parent compound in my RP-HPLC analysis. What could be the cause and how can I resolve it?
A: Peak tailing for a basic compound like a triazole derivative can often be attributed to secondary interactions with residual silanol groups on the silica-based column packing.
-
Causality: The lone pairs of electrons on the nitrogen atoms of the triazole ring can interact with acidic silanol groups on the stationary phase, leading to poor peak shape.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (a pH above 4 is a good starting point). Alternatively, decrease the pH (e.g., to below 3) to ensure the triazole is fully protonated and interacts more consistently.
-
Use of an Amine Additive: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1% v/v), to the mobile phase. These additives will preferentially interact with the active silanol sites, reducing the secondary interactions with your analyte.
-
Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. Phenyl-hexyl or embedded polar group (EPG) phases can also offer alternative selectivity and improved peak shape.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Degradation Study Challenges
Q: My forced degradation study under acidic conditions shows multiple small degradation peaks, but the mass balance is poor. What could be happening?
A: Poor mass balance in acid hydrolysis suggests that one or more degradation products may not be eluting from the column or are not being detected by the UV detector.
-
Causality: Acid hydrolysis of the triazole ring could lead to highly polar, small-molecule fragments that are not well-retained on a standard C18 column and may elute in the solvent front. Alternatively, some fragments may lack a significant UV chromophore.
-
Troubleshooting Steps:
-
Gradient Modification: Modify your HPLC gradient to include a highly aqueous initial mobile phase (e.g., 95-98% aqueous) for a sufficient time to retain and separate any polar degradants.
-
Alternative Detection: Employ a more universal detector in series with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which can detect compounds without a strong UV chromophore.
-
LC-MS Analysis: Utilize LC-MS to identify the masses of the potential degradation products. This can provide clues about their structure and polarity, even if they are present at low levels.
-
Sample Neutralization: Neutralize the acidic degradation sample before injection. This can prevent on-column degradation or changes in retention time due to the high acidity of the sample.
-
Q: I am not observing any degradation under oxidative stress with hydrogen peroxide. Does this mean my compound is stable to oxidation?
A: While it suggests stability to peroxide-mediated oxidation, it's not conclusive. Other oxidative pathways might be relevant.
-
Causality: The lack of degradation with hydrogen peroxide indicates that the molecule is resistant to this specific oxidizing agent under the tested conditions. However, other oxidizing agents or conditions might induce degradation.[3]
-
Troubleshooting Steps:
-
Stronger Oxidizing Agent: Consider using a stronger or different type of oxidizing agent, such as a metal-catalyzed oxidation (e.g., Fenton's reagent) or a radical initiator like azobisisobutyronitrile (AIBN).[3]
-
Increase Stress Conditions: If no degradation is observed at room temperature, consider increasing the temperature of the reaction with hydrogen peroxide (e.g., to 40-60°C) to accelerate the reaction rate.
-
Photolytic Oxidation: Evaluate the combined effect of light and oxygen (photolytic oxidation) as this can sometimes lead to degradation pathways not observed with chemical oxidants alone.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a systematic approach to performing a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Solid State & Solution | 80°C | 48 hours |
| Photolytic | Solid State & Solution | ICH specified light | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
3. Post-Stress Sample Treatment:
-
Acid/Base Hydrolysis: After the specified time, cool the samples to room temperature and neutralize them with an equivalent amount of base/acid.
-
All Samples: Dilute the stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
4. HPLC Analysis:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
5. Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times of the degradation products.
-
Calculate the mass balance for each stress condition.
Visualizations
Experimental Workflow for Forced Degradation
Potential degradation pathways for the target molecule.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]
-
Royal Society of Chemistry. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
PubMed. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Available at: [Link]
-
ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Available at: [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Available at: [Link]
Sources
- 1. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Methods for Triazole Analysis
Answering the call for a dedicated resource, this Technical Support Center provides in-depth troubleshooting guidance for the High-Performance Liquid Chromatography (HPLC) analysis of triazole compounds. As a Senior Application Scientist, my goal is to move beyond generic advice and offer field-proven insights grounded in chromatographic principles. This guide is structured to help you diagnose and resolve common issues encountered during method development and routine analysis, ensuring the integrity and reliability of your results.
This center is organized by the type of problem you might be observing in your chromatogram. We will start with the most frequent challenges and work through a logical diagnosis process.
Section 1: Peak Shape Problems
Poor peak shape is one of the most common issues in HPLC and can significantly impact the accuracy of quantification. For triazoles, which often contain basic nitrogen atoms, peak tailing is a frequent complaint.
Q1: Why are my triazole peaks tailing, and how can I fix it?
A1: Peak tailing for basic compounds like many triazoles is typically caused by secondary interactions between the analyte and the stationary phase. The primary culprit is the interaction of protonated amine groups on the triazole with ionized, acidic silanol groups (Si-OH) on the surface of silica-based columns.
Causality & Troubleshooting Steps:
-
Underlying Cause: Silanol Interactions. At mid-range pH, residual silanol groups on the silica backbone are deprotonated (Si-O⁻) and can strongly interact with protonated basic triazoles, slowing down a fraction of the analyte molecules and causing a "tail."
-
Solution 1: Mobile Phase pH Adjustment. The most effective way to combat this is to control the ionization of either the silanols or the triazole.
-
Lower the pH: By adding an acidifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to bring the pH to between 2.5 and 3.5, you suppress the ionization of the silanol groups. This "masks" the active sites, leading to more symmetrical peaks. A concentration of 0.1% TFA is a common starting point.[1]
-
Expert Insight: While effective, be aware that TFA is a strong ion-pairing agent and can be difficult to wash out of a column. For LC-MS applications, formic acid is preferred as it is more volatile.
-
-
Solution 2: Use a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help. The TEA will preferentially interact with the active silanol sites, effectively shielding the triazole analyte from these secondary interactions.
-
Solution 3: Employ a Modern, End-Capped Column. Column technology has advanced significantly. Use a high-purity silica column that has been thoroughly "end-capped." End-capping is a process where the manufacturer chemically bonds a small, inert group (like a trimethylsilyl group) to the residual silanols, making them unavailable for interaction.
Experimental Protocol: Optimizing TFA Concentration for a Tailing Peak
-
Baseline: Prepare your mobile phase (e.g., Acetonitrile:Water 50:50) without any additives and inject your triazole standard. Observe the peak tailing.
-
Step 1: Prepare a new mobile phase with 0.05% TFA in the aqueous portion. Equilibrate the column for at least 15 column volumes. Inject the standard and observe the peak shape.
-
Step 2: Increase the TFA concentration to 0.1%. Equilibrate and inject again.
-
Step 3: If necessary, increase to 0.2% TFA. Compare the chromatograms. You should see a significant improvement in peak symmetry. The effect of the additive will typically plateau, so using an excessive concentration is not necessary.[1]
Q2: My triazole peak is fronting. What does that mean?
A2: Peak fronting is less common than tailing but usually points to one of two issues: column overload or poor sample solvent compatibility.
-
Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and the analyte molecules travel through the column at the speed of the mobile phase, resulting in a leading edge on the peak.
-
Solution: Reduce the injection volume or dilute your sample. A 1:10 dilution is a good starting point to diagnose this issue.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, the sample band will not focus correctly at the head of the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
-
Section 2: Retention Time and Resolution Issues
Consistent retention times are critical for peak identification, while good resolution is essential for accurate quantification, especially in the presence of impurities or metabolites.
Q3: The retention time for my triazole is drifting or shifting between runs. What's happening?
A3: Retention time variability is a frustrating problem that often points to issues with the mobile phase or column equilibration.
Troubleshooting Workflow for Retention Time Drift:
Key Considerations for Triazoles:
-
Mobile Phase Composition: In reversed-phase chromatography, a 1% change in the organic solvent concentration can alter retention times by 5-15%.[2] Therefore, precise mobile phase preparation is critical. It is best to prepare mobile phases gravimetrically.[2]
-
Impact of TFA Concentration: For zwitterionic and weakly basic triazoles, even minor changes in the TFA concentration can cause dramatic shifts in retention time and even reverse the elution order of closely related compounds.[3][4] This is due to TFA's dual role as a pH modifier and an ion-pairing agent.
Table 1: Effect of TFA Concentration on Mobile Phase pH
| TFA Concentration (%) | Resulting Mobile Phase pH |
| 0.01 | 2.84 |
| 0.1 | 2.00 |
| 0.4 | 1.50 |
| (Data adapted from a study on 1,2,4-triazole derivatives)[3] |
Q4: How do I choose the right HPLC method to separate my polar triazole from other components?
A4: The polarity of your triazole analyte is the deciding factor. While standard C18 (Reversed-Phase) columns are workhorses, they struggle to retain very polar compounds.
Decision Logic for Method Selection:
-
Reversed-Phase HPLC (RP-HPLC): This is the default method for most drug-like molecules. It uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). Non-polar analytes are retained longer.
-
Starting Conditions: A C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water is a common starting point.[5]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar triazoles that have little or no retention on a C18 column, HILIC is the ideal choice.[5][6] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a largely organic mobile phase. Water is used as the strong, eluting solvent.
-
Starting Conditions: A HILIC column with a mobile phase starting at high acetonitrile concentration (e.g., 95%) with an aqueous buffer (e.g., 10 mM Ammonium Formate) is a good starting point.[5]
-
FAQs: General Questions in Triazole Analysis
Q: My sample is in human plasma. What is a good sample preparation strategy? A: For biological matrices like plasma, a simple protein precipitation is often sufficient and effective. A common protocol involves adding cold acetonitrile (2:1 volume ratio of acetonitrile to plasma), vortexing to precipitate the proteins, centrifuging, and then injecting the filtered supernatant.[5][7] For higher sensitivity and cleaner extracts, Solid Phase Extraction (SPE) can be employed.[8]
Q: What is a typical UV detection wavelength for triazoles? A: Many triazole antifungals have a UV absorbance maximum around 260 nm.[5][7] However, it is always best practice to run a UV scan of your specific analyte to determine its λmax for optimal sensitivity. For polar triazoles with poor chromophores, a lower wavelength (e.g., 205-220 nm) may be necessary, or detection can be done with a mass spectrometer (MS).[5]
Q: Can I use the same method for different triazole antifungals? A: Yes, it is possible to develop a single HPLC method for the simultaneous determination of multiple triazoles, such as voriconazole, posaconazole, and itraconazole.[7] These methods typically use a C6-phenyl or C18 column with a gradient elution to account for the different hydrophobicities of the analytes.[7]
References
-
Guan, K., & Palmer, D. C. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies, 29(3), 415–430. [Link]
-
Guan, K., & Palmer, D. C. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate. [Link]
-
OUCI. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. OUCI. [Link]
-
SIELC Technologies. HPLC of Determination of 1,2,4-Triazole on Primesep 100 Column. SIELC Technologies. [Link]
-
Al-Thaqafi, A. H., & Shareef, J. (2014). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 58(6), 3559-3563. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]
-
ResearchGate. (2015). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]
-
SIELC Technologies. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC Technologies. [Link]
-
Zheng, Y., et al. (2012). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Analytical Methods, 4(11), 3765-3770. [Link]
-
SIELC Technologies. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Barde, D. HPLC Troubleshooting Guide. ResearchGate. [Link]
-
American Chemical Society. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Phenomenex. [Link]
-
SCION Instruments. (2023). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. ACE. [Link]
-
Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
-
International Journal of Creative Research Thoughts. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJCRT. [Link]
-
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies. [Link]
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- 8. agilent.com [agilent.com]
Technical Support Center: Regioselective Synthesis of 1,2,4-Triazoles
This technical support center is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of 1,2,4-triazole synthesis. The 1,2,4-triazole core is a vital pharmacophore, but achieving the desired substitution pattern without contamination from unwanted isomers can be a significant challenge.[1][2][3] This guide provides in-depth, practical solutions to common problems, focusing on the principles of regioselectivity to ensure your synthesis yields the intended product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the formation of isomeric mixtures in 1,2,4-triazole synthesis.
Q1: I'm getting a mixture of products in my 1,2,4-triazole synthesis. What are the likely isomeric impurities?
A1: When synthesizing substituted 1,2,4-triazoles, the most common isomeric impurity is a regioisomer, which has the same molecular formula but a different arrangement of substituents on the triazole ring. For example, in a reaction intended to produce a 1,3,5-trisubstituted-1,2,4-triazole, you might also form the 1,4,5- or 2,4,5-isomers. In syntheses targeting 1,3- or 1,5-disubstituted triazoles, you may see a mixture of both.[4] Additionally, depending on the starting materials and reaction conditions, you could potentially form the constitutional isomer, a 1,2,3-triazole, although this is less common when using classical 1,2,4-triazole synthetic routes.[5][6]
Q2: Why do classical methods like the Pellizzari and Einhorn-Brunner reactions often lead to isomeric mixtures?
A2: These classical methods, while foundational, have inherent mechanistic pathways that can lack regiocontrol, especially with unsymmetrical starting materials.
-
Pellizzari Reaction: This reaction condenses an amide and an acylhydrazide at high temperatures.[7][8][9] When the acyl groups on the two starting materials are different, a competing "acyl interchange" or transamination can occur before the cyclization step.[7] This scrambling of acyl groups leads to the formation of three different triazole products: the desired unsymmetrical 3,5-disubstituted-1,2,4-triazole and two symmetrical side products.[7]
-
Einhorn-Brunner Reaction: This acid-catalyzed condensation of a diacylamine (imide) with a hydrazine derivative can also yield isomeric mixtures if the two acyl groups on the imide are different.[1][10][11] The regioselectivity is determined by which of the two carbonyl carbons is more electrophilic and thus more susceptible to the initial nucleophilic attack by the hydrazine.[1][2] The acyl group from the stronger corresponding carboxylic acid (i.e., the more electron-withdrawing group) will preferentially direct the substituent to the 3-position of the triazole ring, but this control is not always absolute, leading to mixtures.[1][10][11]
Q3: Are there modern synthetic methods that offer better regioselectivity?
A3: Yes, significant progress has been made in developing highly regioselective methods. These approaches are designed to control the assembly of the triazole ring, thus preventing the formation of isomeric byproducts. Key strategies include:
-
One-Pot, Multi-Component Reactions: A highly efficient method involves the one-pot reaction of a carboxylic acid, an amidine, and a monosubstituted hydrazine. This approach provides excellent yields and exclusive formation of the 1,3,5-trisubstituted regioisomer.[5][12][13]
-
Catalyst-Controlled Cycloadditions: The [3+2] cycloaddition of aryl diazonium salts and isocyanides can be directed by the choice of metal catalyst. For instance, a silver(I) catalyst selectively produces 1,3-disubstituted-1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers, both in high yields.[4][13][14][15][16]
-
Metal-Free Oxidative Cyclizations: Reactions of hydrazones and amines using iodine as a catalyst can produce 1,3,5-trisubstituted 1,2,4-triazoles through a cascade of C-H functionalization and C-N bond formations, offering high regioselectivity without the need for metal catalysts.[13][16]
Part 2: Troubleshooting Guide for Isomeric Mixtures
This guide provides a systematic approach to diagnosing and resolving issues with regioselectivity in your experiments.
Issue: My reaction is producing a mixture of regioisomers. How can I obtain a single, pure product?
This common problem can be addressed by systematically evaluating your synthetic strategy, reaction conditions, and purification methods. The following flowchart and detailed explanations will guide you through the troubleshooting process.
Caption: Troubleshooting workflow for isomeric mixtures.
Detailed Troubleshooting Steps
Step 1: Identify the Cause Based on Your Synthetic Route
-
If using the Pellizzari Reaction: The primary cause of isomeric mixtures is the high temperature promoting acyl interchange.[7]
-
Solution: The most effective way to avoid this is to use symmetrical starting materials (i.e., the amide and acylhydrazide have the same acyl group). If this is not possible, try to lower the reaction temperature to the minimum required for product formation. Microwave-assisted synthesis can also be beneficial as it can reduce the overall reaction time at high temperatures, potentially minimizing the extent of acyl scrambling.[7][8]
-
-
If using the Einhorn-Brunner Reaction: The formation of isomers is due to the similar reactivity of the two carbonyl groups in an unsymmetrical imide.[1][10]
-
Solution: To favor one isomer, you must increase the electronic difference between the two acyl groups. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid will predominantly end up at the 3-position of the 1,2,4-triazole.[1][2][10] For example, using an imide with a trifluoroacetyl group and a benzoyl group will strongly favor attack at the trifluoroacetyl carbonyl, leading to a predictable regioisomeric outcome.
-
-
If using a Cycloaddition Reaction (e.g., with diazonium salts): The regiochemical outcome is often dictated by the catalyst.
-
Solution: You can often switch the isomeric outcome by simply changing the catalyst. As shown in the table below, using a silver(I) catalyst in the reaction of aryl diazonium salts with isocyanides yields the 1,3-disubstituted product, while a copper(II) catalyst provides the 1,5-disubstituted isomer.[13][14][15][16]
-
Step 2: Consider Switching to a More Robust, Regioselective Method
If optimizing your current method is not feasible or does not provide the desired purity, the most reliable solution is to adopt a modern synthetic protocol designed for regioselectivity.
Caption: Decision workflow for selecting a regioselective synthesis method.
Table 1: Comparison of Catalysts for Regioselective 1,2,4-Triazole Synthesis [14][15]
| Catalyst System | Reactants | Predominant Product | Typical Yield (%) | Key Advantage |
| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted 1,2,4-Triazoles | up to 88% | High yield and selectivity for the 1,3-isomer.[14][15] |
| Copper(II) | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted 1,2,4-Triazoles | up to 79% | High yield for the 1,5-isomer.[14][15] |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted 1,2,4-Triazoles | up to 92% | Metal-free, simple conditions, broad scope.[14][16] |
| [phen-McM-41-CuBr] | Amides & Nitriles | 3,5-Disubstituted 1,2,4-Triazoles | up to 91% | Heterogeneous catalyst, high efficiency.[5] |
Part 3: Validated Experimental Protocols
The following protocols provide step-by-step instructions for highly regioselective 1,2,4-triazole syntheses.
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
This one-pot, two-step process, adapted from the work of Castanedo et al., provides exclusively the 1,3,5-regioisomer in high yields.[5][12][13]
Caption: Workflow for the one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.
Materials:
-
Carboxylic Acid (R¹-COOH)
-
Amidine hydrochloride (R³-C(NH)NH₂)·HCl
-
Monosubstituted Hydrazine (R⁵-NHNH₂)
-
Coupling agent (e.g., HATU)
-
Base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), amidine hydrochloride (1.1 eq), and the coupling agent (1.1 eq).
-
Add the anhydrous solvent, followed by the base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the acylamidine intermediate.
-
Add the monosubstituted hydrazine (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress using TLC or LC-MS.
-
Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 1,3,5-trisubstituted-1,2,4-triazole.
Protocol 2: Catalyst-Controlled Synthesis of 1,3-Disubstituted-1,2,4-Triazoles
This procedure, based on the work of Liu et al., utilizes a silver(I) catalyst to selectively synthesize 1,3-disubstituted-1,2,4-triazoles.[15][16]
Materials:
-
Aryl Diazonium Tetrafluoroborate (1.0 eq)
-
Isocyanide (1.2 eq)
-
Silver(I) triflate (AgOTf) (5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl diazonium salt (1.0 eq) and silver(I) triflate (0.05 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the isocyanide (1.2 eq) to the solution dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the pure 1,3-disubstituted-1,2,4-triazole.
References
-
Zhang, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Kaur, H., et al. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Jain, A. K., et al. (2013). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Wikipedia (n.d.). Einhorn–Brunner reaction. Wikipedia. [Link]
-
Zhang, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
ISRES Publishing (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. [Link]
-
Wikipedia (n.d.). Pellizzari reaction. Wikipedia. [Link]
-
Grokipedia (n.d.). Pellizzari reaction. Grokipedia. [Link]
-
Taylor & Francis Online (2011). Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Synthetic Communications. [Link]
-
ResearchGate (2017). Practical Methods for the Synthesis of 1,2,4-Triazole[1,5-a]pyridine Derivatives. ResearchGate. [Link]
-
PubMed (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Wikipedia (n.d.). Einhorn-Brunner-Reaktion. Wikipedia. [Link]
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- 16. isres.org [isres.org]
Validation & Comparative
A Comparative Guide to 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone and Other Triazole Derivatives in Drug Discovery
Introduction: The Versatile Triazole Scaffold in Modern Therapeutics
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of agents targeting a wide array of diseases.[2] Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory effects.[3][4]
This guide provides a comparative analysis of a specific, lesser-studied derivative, 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone , against well-established and other novel triazole compounds. Due to the limited publicly available data on this specific molecule, this guide will leverage established structure-activity relationships (SAR) and experimental data from closely related analogs to project its potential performance and highlight key structural differentiators. This analysis is intended for researchers and professionals in drug development to inform future research directions and hypothesis-driven synthesis.
Structural Features and Synthesis of Triazole Derivatives
The biological activity of triazole derivatives is intricately linked to the nature and position of substituents on both the triazole ring and its appended side chains.
Synthesis of the Triazole Core
The synthesis of the 1,2,4-triazole ring can be achieved through various methods, including the Pellizzari reaction, the Einhorn-Brunner reaction, and cyclization reactions of hydrazides and related compounds. A common route to N-substituted triazoles involves the alkylation of the parent 1,2,4-triazole. For instance, 1-methyl-1,2,4-triazole can be synthesized by reacting 1,2,4-triazole with chloromethane in the presence of a base like potassium hydroxide.[5]
Hypothesized Synthesis of this compound
A plausible synthetic route for the title compound, based on known triazole chemistry, could involve the acylation of a metallated 1-methyl-1H-1,2,4-triazole. This would likely proceed via the following conceptual steps:
Caption: A potential synthetic pathway for the title compound.
This approach leverages the acidic proton at the C5 position of the 1-methyl-1,2,4-triazole ring, which can be removed by a strong base to form a nucleophilic organometallic intermediate. Subsequent reaction with an appropriate acylating agent, such as 2-methylpropanoyl chloride, would yield the desired ketone.
Comparative Analysis of Biological Activity
The biological profile of this compound will be projected based on its potential as an antifungal and anticancer agent, drawing comparisons with established drugs and other experimental derivatives.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The primary mechanism of action for most triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.
The binding of triazoles to the heme iron in the active site of CYP51 is a key interaction. The structure of the side chain attached to the triazole ring significantly influences the binding affinity and spectrum of activity.
Structure-Activity Relationship Insights:
The structure of the title compound, with its propanone linker and a 2-methyl substituent, suggests potential for antifungal activity. The presence of the ketone carbonyl group provides a potential site for hydrogen bonding within the enzyme's active site. The isobutyl-like moiety (from the 2-methylpropanone) could influence the lipophilicity and steric interactions of the molecule within the binding pocket.
Comparative Antifungal Data:
To contextualize the potential efficacy of our target compound, the following table presents the Minimum Inhibitory Concentration (MIC) values for established triazole antifungals against common fungal pathogens. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) | Cryptococcus neoformans MIC Range (µg/mL) |
| Fluconazole | 0.25 - 16[7] | Resistant[1] | 0.12 - 16[8] |
| Itraconazole | ≤0.08 - >10[9] | 0.12 - 2[3] | ≤0.08[9] |
| Voriconazole | ≤0.03 - 8[1] | ≤0.03 - 2[1] | 0.03 - 0.25[10] |
Based on SAR, the smaller and more flexible side chain of this compound, compared to the larger, more complex side chains of itraconazole and voriconazole, might result in a narrower spectrum of activity, potentially more akin to fluconazole but with modifications in potency due to the ketone and methyl group. The 2-methyl group could either enhance binding through favorable steric interactions or hinder it, depending on the topography of the CYP51 active site of different fungal species.
Caption: Mechanism of action of triazole antifungals.
Anticancer Activity: A Multifaceted Approach
Triazole derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of kinases, tubulin polymerization, and aromatase, as well as the induction of apoptosis.[11][12] The structural diversity of the triazole scaffold allows for the design of compounds that can selectively target pathways dysregulated in cancer cells.[11][13]
Structure-Activity Relationship Insights:
The anticancer potential of this compound is less straightforward to predict without experimental data. However, the presence of the N-methylated triazole ring and the ketone functionality are features found in some classes of bioactive molecules. The overall small size and moderate lipophilicity of the molecule could favor cell permeability.
Comparative Anticancer Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several experimental triazole derivatives against common cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process.
| Triazole Derivative Class | Cancer Cell Line | IC50 Range (µM) |
| 1,2,3-Triazole-Amino Acid Conjugates | MCF-7 (Breast), HepG2 (Liver) | >30% inhibition at <10 µM[5] |
| 1,2,4-Triazole-Naphthyl Hybrids | MCF-7 (Breast) | 7.10 - 9.7[4] |
| 1,2,3-Triazole-Podophyllotoxin Derivatives | A549 (Lung) | 0.021 - 0.118[14] |
| 1,2,3-Triazole-Asiatic Acid Derivatives | A549 (Lung) | 2.67 - 4.84[14] |
| 1,4-disubstituted 1,2,3-triazoles | HT-1080 (Fibrosarcoma), A-549 (Lung), MCF-7 (Breast) | 15.13 - 31.65[15] |
The potential anticancer activity of this compound would need to be experimentally determined. However, its simple structure might serve as a valuable fragment for the development of more complex and potent anticancer agents through further chemical modifications.
Caption: Diverse anticancer mechanisms of triazole derivatives.
Experimental Protocols
For researchers interested in evaluating the biological activity of novel triazole derivatives like this compound, standardized protocols are essential for generating reproducible and comparable data.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI/EUCAST)
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods for determining the MIC of antifungal agents.[16]
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve the triazole compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the antifungal stock solution in 96-well microtiter plates containing RPMI 1640 medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[16]
Anticancer Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the triazole compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.
Caption: General workflows for antifungal and anticancer testing.
Conclusion and Future Directions
While direct experimental data for this compound is not currently available in the public domain, a comparative analysis based on the well-established principles of triazole chemistry and pharmacology allows for informed predictions of its potential biological activities. Its structural features suggest a potential for antifungal activity, though likely with a different spectrum and potency compared to more complex triazoles like voriconazole. Its potential as an anticancer agent is more speculative but warrants investigation, given the broad anticancer activities of the triazole class.
The synthesis and biological evaluation of this and structurally related novel triazole-ketone derivatives are crucial next steps. Such studies would not only elucidate the specific properties of this compound but also contribute valuable data to the broader understanding of the structure-activity relationships of triazole derivatives, aiding in the rational design of future therapeutic agents.
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A Tale of Two Isomers: A Comparative Guide to 1,2,3- and 1,2,4-Triazoles in Modern Drug Design
In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold can profoundly influence the ultimate success of a drug candidate. Among the pantheon of privileged structures, triazoles—five-membered aromatic rings containing three nitrogen atoms—have emerged as remarkably versatile building blocks. Their two primary isomers, the 1,2,3-triazole and the 1,2,4-triazole, while structurally similar, exhibit distinct physicochemical and pharmacological properties that render them uniquely suited for different therapeutic applications. This guide provides a comprehensive, data-driven comparison of these two isomers to empower researchers in making informed decisions during the drug design process.
The Subtle Distinction with Significant Consequences: Structural and Physicochemical Properties
The fundamental difference between 1,2,3- and 1,2,4-triazoles lies in the arrangement of their nitrogen atoms. In 1,2,3-triazoles, the nitrogen atoms are positioned consecutively, whereas in 1,2,4-triazoles, a carbon atom separates one nitrogen from the other two.[1][2][3] This seemingly minor variation in atomic placement has a cascading effect on the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecule, ultimately shaping its interactions with biological targets.[1]
Both isomers are aromatic and planar, and their comparable size allows them to act as effective bioisosteres for other functional groups, most notably the amide bond.[4][5][6] This bioisosteric replacement can be a powerful strategy to enhance metabolic stability by substituting the hydrolytically labile amide linkage.[4][7]
Below is a summary of the key physicochemical properties of the parent triazole rings:
| Property | 1,2,3-Triazole | 1,2,4-Triazole | Rationale for Importance in Drug Design |
| Molar Mass ( g/mol ) | 69.07 | 69.07 | Molecular weight is a key determinant of oral bioavailability (Lipinski's Rule of Five). |
| Boiling Point (°C) | 203 | 260 | Influences purification and formulation strategies. |
| Melting Point (°C) | 23-25 | 120-121 | Affects solubility and solid-state properties of the final drug substance. |
| pKa (of the conjugate acid) | 1.17 | 2.19 | The basicity of the ring can influence salt formation, solubility, and interactions with acidic residues in protein targets.[8] |
| pKa (of the neutral molecule) | 9.26 | 10.26 | The acidity of the N-H proton impacts hydrogen bonding potential and potential for ionization at physiological pH.[8][9] |
| Dipole Moment (Debye) | ~4.4 | ~2.5 | The dipole moment affects polarity, solubility, and the ability to engage in dipole-dipole interactions with biological targets. |
Data compiled from various sources.
The higher dipole moment of the 1,2,3-triazole suggests a more polarized ring system, which can be advantageous for forming strong hydrogen bonds and other polar interactions. Conversely, the lower dipole moment of the 1,2,4-triazole may be favorable for improved cell membrane permeability.
A Comparative Look at Pharmacological Activities
Both 1,2,3- and 1,2,4-triazole scaffolds are integral to a wide range of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antifungal, antiviral, and antibacterial properties.[1][10][11] However, a closer examination reveals a certain therapeutic dominance for each isomer.
1,2,4-Triazoles: A Powerhouse in Antifungal and Anticancer Therapy
The 1,2,4-triazole moiety is a cornerstone of many commercially successful drugs.[1] It is particularly prominent in the class of azole antifungals, which act by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12]
Examples of Marketed Drugs Containing a 1,2,4-Triazole Ring:
-
Fluconazole: A widely used antifungal agent for the treatment of candidiasis and other fungal infections.[13][14]
-
Voriconazole: A broad-spectrum triazole antifungal used to treat invasive aspergillosis and other serious fungal infections.[13]
-
Letrozole: An aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[13]
-
Anastrozole: Another non-steroidal aromatase inhibitor for the treatment of breast cancer.[13]
-
Ribavirin: A broad-spectrum antiviral drug, effective against a range of RNA and DNA viruses.[13][15]
1,2,3-Triazoles: The Rising Star Enabled by Click Chemistry
The synthetic accessibility of 1,4-disubstituted 1,2,3-triazoles, largely due to the advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has led to a surge in their exploration in drug discovery.[10][16] The 1,2,3-triazole ring is often employed as a stable linker to connect different pharmacophores or as a bioisosteric replacement for an amide bond.[5][16]
Examples of Marketed Drugs and Clinical Candidates Containing a 1,2,3-Triazole Ring:
-
Tazobactam: A β-lactamase inhibitor that is co-administered with piperacillin to treat bacterial infections.[9][17]
-
Cefatrizine: A cephalosporin antibiotic.[17]
-
Mubritinib: An investigational anticancer agent that has shown activity against various solid tumors.[9][15]
The choice between the two isomers is often guided by the specific therapeutic target and the desired pharmacological profile. The 1,2,4-triazole ring, with its unique electronic and steric properties, has proven to be particularly effective in inhibiting certain enzymes like cytochrome P450s.[12] The 1,2,3-triazole, on the other hand, offers a robust and versatile platform for creating diverse chemical libraries for high-throughput screening and lead optimization.
Strategic Synthesis: Choosing the Right Path
The synthetic route to a triazole-containing drug candidate is a critical consideration, impacting yield, scalability, and the potential for diversification.
The Elegance of "Click" Chemistry for 1,2,3-Triazoles
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the hallmark reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][18] The copper(I)-catalyzed version of this reaction (CuAAC) is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance, making it a favorite in medicinal chemistry.[19][20][]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized compound (1.0 equiv)
-
Alkyne-functionalized compound (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)
-
Sodium ascorbate (0.02-0.2 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diverse Routes to 1,2,4-Triazoles
The synthesis of the 1,2,4-triazole ring is less reliant on a single flagship reaction and instead offers a variety of methods, providing flexibility in accessing different substitution patterns. Common methods include the Pellizzari, Einhorn-Brunner, and various cyclization reactions involving hydrazides, amidines, or amidrazones.[8][22][23][24]
Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Hydrazides and Nitriles
Materials:
-
Aryl or alkyl hydrazide (1.0 equiv)
-
Nitrile (1.0-1.5 equiv)
-
Strong base (e.g., sodium methoxide, potassium tert-butoxide) (1.0-1.2 equiv)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))
Procedure:
-
To a solution of the hydrazide in the chosen solvent, add the base at room temperature.
-
Stir the mixture for a short period to form the corresponding hydrazide salt.
-
Add the nitrile to the reaction mixture.
-
Heat the reaction mixture to a high temperature (typically 120-160 °C) and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize or purify by column chromatography if necessary.
Evaluating Key Drug-Like Properties: Experimental Approaches
A comprehensive comparison of triazole-containing drug candidates necessitates the experimental determination of key physicochemical properties that govern their pharmacokinetic behavior.
Protocol: Determination of LogP, LogD, and pKa
The partition coefficient (LogP), distribution coefficient (LogD), and ionization constant (pKa) are critical parameters in assessing the drug-likeness of a compound.[25][26][27]
1. Determination of pKa by UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 1 to 13).[25]
-
Prepare a stock solution of the triazole-containing compound in a suitable solvent (e.g., methanol or DMSO).
-
Add a small aliquot of the stock solution to each buffer solution in a 96-well UV-transparent plate.
-
Measure the UV-Vis absorbance spectrum for each well.
-
The pKa is determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.
2. Determination of LogP and LogD by the Shake-Flask Method:
-
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4 for LogD) and an immiscible organic phase (n-octanol).[25]
-
Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Dissolve a known amount of the compound in one of the phases.
-
Combine the two phases in a vial and shake vigorously for a set period to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).[25][28][29]
-
LogP is the logarithm of the ratio of the concentration of the neutral species in the organic phase to the concentration in the aqueous phase.
-
LogD is the logarithm of the ratio of the total concentration (neutral and ionized species) in the organic phase to the total concentration in the aqueous phase at a specific pH.[26]
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A Comparative Guide to the Biological Activities of Triazole Isomers
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among them, triazoles—five-membered rings containing three nitrogen atoms—stand out for their broad spectrum of biological activities and their prevalence in numerous clinically significant drugs.[1] However, the specific arrangement of nitrogen atoms, giving rise to two primary isomers, 1,2,3-triazole and 1,2,4-triazole, dictates profound differences in their chemical properties and, consequently, their pharmacological profiles.
This guide provides an in-depth comparison of the biological activities of these two isomeric scaffolds. Moving beyond a simple list of functions, we will explore the structural nuances that drive their differential effects, present comparative experimental data, and provide robust protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a clear, evidence-based understanding to inform the rational design of next-generation triazole-based therapeutics.
Structural and Physicochemical Distinctions: The Foundation of Activity
Triazoles are aromatic heterocycles with the molecular formula C₂H₃N₃. The constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, differ in the relative positions of their three nitrogen atoms. This seemingly minor structural variance leads to significant differences in dipole moment, hydrogen bonding capability, and metabolic stability, all of which are critical determinants of biological activity.[1][2]
-
1,2,3-Triazole (v-Triazole): Features adjacent nitrogen atoms. It is often synthesized via the highly efficient and regioselective Huisgen 1,3-dipolar cycloaddition, popularly known as "click chemistry."[3] This isomer can act as a linker unit or as a bioisostere for other functional groups.[4][5] Its ring system is generally stable to hydrolysis, oxidation, and enzymatic degradation.[4]
-
1,2,4-Triazole (s-Triazole): Contains non-adjacent nitrogen atoms. This scaffold is a cornerstone of many successful drugs, particularly antifungals like fluconazole and voriconazole.[6][7] The 1,2,4-triazole nucleus is metabolically stable and can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[2]
Comparative Analysis of Biological Activities
While both isomers exhibit a wide range of activities, distinct patterns have emerged from decades of research. The 1,2,4-triazole scaffold has historically dominated the antifungal field, whereas 1,2,3-triazoles, propelled by the advent of click chemistry, are demonstrating remarkable versatility in anticancer and antiviral applications.
Antifungal Activity: A 1,2,4-Triazole Stronghold
The most pronounced difference between the isomers lies in their antifungal efficacy. 1,2,4-Triazole derivatives are the cornerstone of modern systemic antifungal therapy.[7]
Mechanism of Action: The primary target for azole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] The N-4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the enzyme's active site, preventing the conversion of lanosterol to ergosterol.[8] This disruption leads to the accumulation of toxic sterol intermediates and compromises cell membrane integrity, ultimately inhibiting fungal growth.[7]
Comparative Data: The vast majority of potent antifungal azoles, including fluconazole, itraconazole, and voriconazole, are 1,2,4-triazole derivatives.[6][7] While some 1,2,3-triazole compounds have shown antifungal properties, they generally do not achieve the same level of potency or spectrum of activity as their 1,2,4-isomeric counterparts. For instance, studies have shown that novel synthesized 1,2,4-triazole derivatives exhibit strong antifungal effects against Microsporum gypseum, with activity superior or comparable to the standard drug ketoconazole.[10]
| Compound Class | Isomer Type | Primary Fungal Target | Examples | General Potency |
| Azole Antifungals | 1,2,4-Triazole | Lanosterol 14α-demethylase (CYP51) | Fluconazole, Voriconazole, Itraconazole | High to Very High |
| Experimental Compounds | 1,2,3-Triazole | Various / Often less specific | N/A (Research compounds) | Low to Moderate |
Anticancer Activity: The Rise of 1,2,3-Triazoles
In oncology, 1,2,3-triazole derivatives have emerged as a highly promising scaffold.[3] Their synthetic accessibility via click chemistry allows for the rapid generation of diverse compound libraries, accelerating the discovery of novel anticancer agents.
Mechanisms and Targets: 1,2,3-Triazoles exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways.[3][5]
-
Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[2]
-
Protein-Protein Interaction Inhibition: Compounds containing both 1,2,3-triazole and diarylether moieties have demonstrated good anticancer activities by inhibiting Bax/Bcl-xL protein-protein interactions, which are crucial for regulating apoptosis.[11]
-
Enzyme Inhibition: 1,2,3-triazole-containing chalcone derivatives are being explored as inhibitors of various enzymes implicated in cancer progression, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[3][5]
Comparative Data: Several studies highlight the potential of 1,2,3-triazole derivatives against various cancer cell lines, including lung, breast, and colon cancer.[5][12] For example, the 1,2,3-triazole-containing agent carboxyamidotriazole (CAI) can synergize with other drugs to combat non-small cell lung cancer by inducing apoptosis.[5] While 1,2,4-triazoles also possess anticancer properties, the sheer volume and diversity of potent 1,2,3-triazole anticancer candidates developed in recent years are notable.
| Compound/Derivative | Isomer | Cancer Cell Line | Reported Activity (IC₅₀) | Mechanism |
| Betulin-1,2,3-triazole hybrid | 1,2,3-Triazole | MCF-7 (Breast) | 46 µM[13] | Cytotoxic |
| Phosphonate derivative | 1,2,3-Triazole | HT-1080 (Fibrosarcoma) | ~15-50 µM[3] | G0/G1 cell cycle arrest, Apoptosis |
| Naphthoquinone hybrid | 1,2,3-Triazole | HepG2 (Liver) | <1 µM[13] | Cytotoxic, G0/G1 cell cycle arrest |
| Schiff base derivatives | 1,2,4-Triazole | Various | Moderate activity[14] | Antibacterial (proxy for cytotoxicity) |
Antibacterial and Antiviral Activities: A Mixed Contribution
Both isomers have contributed to the development of antimicrobial and antiviral agents, though neither has achieved the same level of singular dominance as seen with 1,2,4-triazoles in antifungals.
Antibacterial Activity:
-
1,2,4-Triazole: Derivatives of this isomer have shown significant antibacterial activity.[15][16] Their mechanism often involves hybridization with other known antibacterial pharmacophores to overcome drug resistance.[15] For example, certain Schiff bases of 4-amino-1,2,4-triazole have shown strong activity against E. coli, S. aureus, and P. aeruginosa.[14]
-
1,2,3-Triazole: These isomers, particularly when chelated with metal ions like cobalt (II) or nickel (II), have demonstrated potent antibacterial effects.[17]
Antiviral Activity: Both 1,2,3- and 1,2,4-triazole scaffolds are found in compounds with significant antiviral properties against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[4][18][19]
-
1,2,3-Triazole: Derivatives have shown activity against human coronavirus (229E) and HSV, with some compounds being more active against acyclovir-resistant strains.[4] Theoretical studies suggest that some 1,2,3-triazole derivatives may inhibit the viral enzyme RNA-dependent RNA polymerase (RdRp).[4]
-
1,2,4-Triazole: The well-known antiviral drug Ribavirin is a 1,2,4-triazole nucleoside analog, highlighting the importance of this scaffold.[20] These derivatives are noted for their chemical stability and favorable pharmacokinetic properties.[19][21]
Experimental Protocols for Biological Activity Assessment
To ensure trustworthiness and reproducibility, the following are detailed protocols for evaluating the key biological activities discussed.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the standards of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a triazole compound that inhibits the visible growth of a fungal strain.
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Compound Preparation:
-
Prepare a stock solution of the test triazole compound in dimethyl sulfoxide (DMSO).
-
Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations. Ensure the final DMSO concentration does not exceed 1%, as it can be toxic to the fungi.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a positive control (fungi in medium, no compound) and a negative control (medium only). A standard drug control (e.g., fluconazole) should also be run in parallel.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, use a spectrophotometer to read the optical density (OD) at 600 nm. The MIC can be defined as the concentration that causes ≥50% growth inhibition compared to the positive control.
-
Causality: The choice of RPMI-1640 medium is critical as it is a standardized, buffered medium that supports fungal growth without interfering with the activity of most antifungal agents. The 0.5 McFarland standard ensures a consistent and reproducible starting inoculum density, which is crucial for accurate MIC determination.
Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To assess the ability of a triazole compound to inhibit the proliferation of cancer cells.
Methodology:
-
Cell Culture and Seeding:
-
Culture a cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test triazole compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Data Analysis:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Causality: This assay relies on the principle that only metabolically active, viable cells can reduce MTT. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Conclusion and Future Outlook
The isomeric forms of triazole, 1,2,3-triazole and 1,2,4-triazole, represent two distinct but equally valuable scaffolds in drug discovery. The 1,2,4-triazole ring is firmly established as the pharmacophore of choice for potent antifungal agents due to its specific interaction with fungal CYP51. In contrast, the synthetic tractability and structural versatility of the 1,2,3-triazole ring have positioned it as a powerhouse for generating novel anticancer and antiviral drug candidates.
Understanding the fundamental structural and electronic differences between these isomers is paramount for medicinal chemists. This knowledge, combined with robust biological screening and structure-activity relationship studies, will continue to unlock the full therapeutic potential of the triazole family, paving the way for new treatments against a wide array of human diseases.
References
-
Frontiers in Chemistry. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. [Link]
-
Molecules. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]
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ProQuest. (2022). 1,2,3-triazole derivatives as antiviral agents. [Link]
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Pharmaceuticals (Basel). (2021). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
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Journal of the Korean Chemical Society. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]
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Molbank. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. [Link]
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Research Square. (2021). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. [Link]
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European Journal of Medicinal Chemistry. (2020). Antibacterial activity study of 1,2,4-triazole derivatives. [Link]
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Molecules. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. [Link]
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ISRES Publishing. (2021). Antifungal Properties of 1,2,4-Triazoles. [Link]
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ResearchGate. (2018). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
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RSC Medicinal Chemistry. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]
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Frontiers in Oncology. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]
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ACS Publications. (2024). Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In Vitro and In Silico Evaluation for Nonsmall Cell Lung Cancer. [Link]
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RSC Medicinal Chemistry. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]
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Current Organic Chemistry. (2023). A Literature Review Focusing on the Antiviral Activity of[4][17][22] and[6][17][22]-triazoles. [Link]
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Molecules. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
-
ResearchGate. (2024). A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. [Link]
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ResearchGate. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. [Link]
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Molecules. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]
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ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
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ResearchGate. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
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American Journal of Pharmacy and Health Research. (2014). Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. [Link]
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Organic and Biomolecular Chemistry. (2022). Antiviral activity of 1,2,4-triazole derivatives (microreview). [Link]
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Journal of Biomolecular Structure and Dynamics. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]
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Zaporozhye Medical Journal. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]
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A Comparative Guide to the Structural Validation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Structural Integrity in Drug Discovery
In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. The molecule at the focus of this guide, 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone, a heterocyclic ketone, presents a unique set of structural features that demand rigorous analytical scrutiny. Its isomeric possibilities and the potential for synthetic byproducts necessitate a multi-faceted validation approach to ensure the integrity of subsequent biological and toxicological studies. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural elucidation of such compounds, offering a framework for robust and reliable characterization. We will delve into the causality behind experimental choices and present a self-validating system of protocols.
Primary Spectroscopic Techniques for Structural Elucidation
The structural validation of this compound relies on a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map of Connectivity
NMR spectroscopy stands as the most powerful and definitive technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed "map" of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | s | 1H | Triazole C-H |
| ~4.0-4.2 | s | 3H | N-CH₃ |
| ~3.2-3.5 | septet | 1H | CH(CH₃)₂ |
| ~1.1-1.3 | d | 6H | CH(CH₃)₂ |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (ppm) | Assignment |
| ~195-200 | C=O (Ketone) |
| ~155-160 | Triazole C5 |
| ~145-150 | Triazole C3 |
| ~35-40 | N-CH₃ |
| ~30-35 | CH(CH₃)₂ |
| ~18-22 | CH(CH₃)₂ |
Causality in Experimental Choices: The choice of solvent is critical in NMR. A deuterated solvent that fully dissolves the compound without interfering with its signals is essential. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this nature. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity between the propanone moiety and the triazole ring.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the crucial information of the molecule's mass, confirming its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers a "fingerprint" that can corroborate the proposed structure.
Expected Mass Spectrometry Data:
| m/z (Mass-to-Charge Ratio) | Interpretation |
| ~167.1 | [M+H]⁺ (Molecular Ion Peak) |
| ~139.1 | [M - C₂H₄]⁺ (Loss of ethene) |
| ~111.1 | [M - C₃H₆O]⁺ (Loss of propanone moiety) |
| ~83.1 | [C₄H₅N₃]⁺ (Triazole ring fragment) |
Causality in Experimental Choices: The choice of ionization technique is paramount. Electrospray ionization (ESI) is a "soft" ionization method well-suited for this molecule, as it is likely to keep the molecular ion intact. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass to four or five decimal places, which allows for the unambiguous determination of the molecular formula.
Infrared (IR) Spectroscopy: The Functional Group Identifier
Infrared spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.
Expected Infrared Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~1700-1720 | C=O stretch | Ketone |
| ~2900-3000 | C-H stretch | Alkyl |
| ~1500-1600 | C=N stretch | Triazole ring |
| ~1350-1450 | C-H bend | Alkyl |
Causality in Experimental Choices: The sample preparation method can influence the quality of the IR spectrum. For a solid sample, preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory can provide high-quality data. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for confirming the overall structure, as it contains a complex pattern of absorptions unique to the molecule.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry | Provides the most definitive structural information | Lower sensitivity, requires pure sample, more complex data interpretation |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, provides molecular formula confirmation | Does not provide detailed connectivity information on its own |
| IR Spectroscopy | Presence of functional groups | Fast, simple, non-destructive | Provides limited information on the overall molecular framework |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
2D NMR Acquisition (if necessary): If signal overlap or ambiguity exists in the 1D spectra, acquire 2D NMR spectra such as COSY and HMBC to establish proton-proton and proton-carbon correlations, respectively.
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Full Scan Mass Spectrum: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion peak.
-
High-Resolution Mass Spectrum (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern, which can be used to further confirm the structure.
Protocol 3: Infrared Spectroscopic Analysis
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Alternative Structural Validation Methods
While NMR, MS, and IR are the primary tools, other techniques can provide valuable, albeit often more resource-intensive, confirmatory data.
-
X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state.[1][2][3] It is considered the "gold standard" for structural determination, but it requires the growth of a suitable single crystal, which can be a significant challenge.
-
Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and nitrogen in a compound.[4][5] The experimental values can be compared to the theoretical values calculated from the proposed molecular formula to assess the purity of the sample.
Visualizing the Workflow
Sources
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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Novel Triazole Compounds
For researchers, scientists, and drug development professionals, the synthesis of a novel triazole compound is a moment of significant scientific potential. However, this potential can only be realized through rigorous and comprehensive analytical characterization. A molecule's bioactivity, safety, and ultimate therapeutic value are intrinsically linked to its precise chemical structure, purity, and solid-state properties. This guide provides an in-depth comparison of the primary analytical techniques essential for the unambiguous characterization of novel triazole compounds, offering not just protocols, but the strategic reasoning behind their application. Our approach is grounded in the principle of orthogonal verification, where data from multiple, independent analytical methods are cross-referenced to build an unshakeable foundation of evidence for a compound's identity and quality.
The Central Role of Analytical Cross-Referencing
The core principle of this guide is that no single analytical technique provides a complete picture of a novel compound. Each method interrogates a different aspect of the molecule's properties. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction, we create a multi-dimensional analytical profile that is self-validating. This approach is critical for ensuring the scientific integrity of research and for meeting the stringent requirements of regulatory bodies in drug development.
Section 1: Unveiling the Molecular Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] For novel triazoles, ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the substitution pattern on the triazole ring.[1][3]
The "Why" Behind the NMR Experiment
The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are then used to establish through-bond correlations between neighboring protons and between protons and their directly attached carbons, respectively, allowing for the unambiguous assembly of the molecular puzzle.[1]
Experimental Protocol: ¹H and ¹³C NMR of a Novel Triazole
-
Sample Preparation (The Foundation of Quality Data):
-
Rationale: The quality of the NMR spectrum is directly dependent on the purity and solubility of the sample. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.
-
Procedure:
-
Accurately weigh 5-10 mg of the novel triazole compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.[4] The choice of solvent should be based on the compound's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5]
-
-
-
Instrument Setup and Data Acquisition (Optimizing for Clarity):
-
Rationale: Proper instrument setup is crucial for obtaining high-resolution spectra with good signal-to-noise. Key parameters like the number of scans and relaxation delay are adjusted to the specific properties of the sample.
-
Procedure:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire a ¹³C NMR spectrum, which generally requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
-
Data Processing and Interpretation (Translating Signals into Structure):
-
Rationale: The raw data (Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum. Careful interpretation of chemical shifts, coupling constants, and integration values reveals the final structure.
-
Procedure:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign signals to specific protons and carbons in the triazole structure. For example, the triazole ring proton often appears as a singlet in the aromatic region (around 8-9 ppm), while the chemical shifts of the triazole ring carbons can be observed in the ¹³C NMR spectrum between approximately 120 and 150 ppm.[3]
-
-
Key Performance Metrics for NMR Analysis of Triazoles
| Parameter | Typical Value/Range for Triazoles | Information Provided |
| ¹H Chemical Shift (δ) | 7.5 - 9.0 ppm (Triazole ring proton) | Electronic environment of protons |
| ¹³C Chemical Shift (δ) | 120 - 160 ppm (Triazole ring carbons)[3] | Electronic environment of carbons |
| ¹H-¹H Coupling Constant (J) | 0.5 - 15 Hz | Connectivity of adjacent non-equivalent protons |
| Resolution | < 0.5 Hz | Ability to distinguish closely spaced signals |
Section 2: Determining Molecular Weight and Elemental Composition with Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For novel triazole compounds, High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight and determining the elemental composition with high accuracy.[7][8][9]
The "Why" Behind the MS Experiment
The fundamental principle of MS involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them.[7][9] The choice of ionization technique is critical and depends on the physicochemical properties of the triazole compound.[10] Electrospray ionization (ESI) is well-suited for polar triazoles, while atmospheric pressure chemical ionization (APCI) may be better for less polar compounds.[10] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments.[8][10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of a Novel Triazole
-
Sample Preparation (Ensuring Ionization Efficiency):
-
Rationale: The sample must be introduced into the mass spectrometer in a suitable solvent system that promotes efficient ionization.
-
Procedure:
-
Prepare a dilute solution of the triazole compound (typically 1-10 µg/mL) in a solvent compatible with the chosen ionization source (e.g., acetonitrile/water with 0.1% formic acid for ESI).
-
-
-
Instrument Setup and Data Acquisition (Achieving High Mass Accuracy):
-
Rationale: The instrument must be properly calibrated to ensure high mass accuracy. The choice of ionization mode (positive or negative) depends on the compound's ability to gain or lose a proton.
-
Procedure:
-
Calibrate the mass spectrometer using a known standard.
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in the appropriate ionization mode. For many triazoles, positive ion mode is effective as the nitrogen atoms can be readily protonated.
-
-
-
Data Analysis (From Mass to Formula):
-
Rationale: The accurate mass of the molecular ion is used to calculate the elemental composition. Fragmentation patterns can provide additional structural information.[11][12]
-
Procedure:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Use the accurate mass of this peak to calculate the possible elemental formulas within a specified mass tolerance (typically < 5 ppm).
-
Compare the theoretical isotopic pattern for the most likely formula with the experimentally observed pattern to confirm the elemental composition.
-
Analyze any fragment ions to gain further structural insights. Common fragmentation pathways for 1,2,4-triazoles can involve the loss of N₂ or HCN.[11]
-
-
Key Performance Metrics for HRMS Analysis of Triazoles
| Parameter | Typical Value/Range | Information Provided |
| Mass Accuracy | < 5 ppm | Elemental composition of the molecule |
| Resolution | > 10,000 FWHM | Ability to separate ions with very similar m/z values |
| Sensitivity | pg to ng level | Amount of sample required for detection |
Section 3: Assessing Purity with High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating, identifying, and quantifying the components of a mixture.[13] For novel triazoles, HPLC is crucial for determining the purity of the synthesized compound and for identifying any impurities or degradation products.[14][15]
The "Why" Behind the HPLC Experiment
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).[16] By carefully selecting the column chemistry and mobile phase composition, a method can be developed to separate the target triazole from starting materials, byproducts, and other impurities. A detector, most commonly a UV-Vis detector, is used to monitor the eluent as it exits the column, producing a chromatogram where each peak represents a different compound.
Experimental Protocol: Purity Determination of a Novel Triazole by HPLC
-
Method Development (Achieving Optimal Separation):
-
Rationale: The goal of method development is to achieve baseline separation of the main peak from all impurity peaks in a reasonable analysis time. This involves optimizing the stationary phase, mobile phase, and other chromatographic parameters.
-
Procedure:
-
Select a suitable reversed-phase column (e.g., C18 or C8).
-
Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Optimize the gradient profile, flow rate, and column temperature to achieve the desired separation.
-
-
-
Sample Preparation and Analysis (Quantitative Accuracy):
-
Rationale: Accurate sample preparation is essential for obtaining reproducible and quantitative results.
-
Procedure:
-
Prepare a stock solution of the triazole compound of known concentration in a suitable solvent.
-
Prepare a series of dilutions to create a calibration curve if quantification of impurities is required.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
-
-
Data Analysis (Quantifying Purity):
-
Rationale: The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.
-
Procedure:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the triazole compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
-
Key Performance Metrics for HPLC Analysis of Triazoles
| Parameter | Typical Value/Range | Information Provided |
| Resolution (Rs) | > 1.5 | Degree of separation between adjacent peaks |
| Tailing Factor (Tf) | 0.8 - 1.5 | Peak symmetry |
| Limit of Detection (LOD) | ng/mL to µg/mL | Lowest concentration that can be reliably detected |
| Limit of Quantification (LOQ) | ng/mL to µg/mL | Lowest concentration that can be accurately quantified |
Section 4: Definitive Structure Elucidation with Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[17][18][19] It provides unambiguous information about bond lengths, bond angles, and the overall molecular geometry in the solid state.[17][19]
The "Why" Behind the X-ray Diffraction Experiment
When a beam of X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays, creating a diffraction pattern of discrete spots.[19] The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, the precise three-dimensional structure of the molecule can be determined.[18][19]
Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel Triazole
-
Crystal Growth (The Most Critical Step):
-
Rationale: The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. The crystal must be of sufficient size and have a well-ordered internal lattice.
-
Procedure:
-
Grow single crystals of the triazole compound using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
-
-
Data Collection (Capturing the Diffraction Pattern):
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.
-
Procedure:
-
Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect the diffraction data, typically over a range of angles.
-
-
-
Structure Solution and Refinement (Building the Molecular Model):
-
Rationale: The diffraction data is used to solve the crystal structure and refine the atomic positions to obtain the final, accurate molecular model.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data.
-
-
Key Performance Metrics for X-ray Crystallography of Triazoles
| Parameter | Typical Value/Range | Information Provided |
| Resolution (Å) | < 1.0 Å | Level of detail in the electron density map |
| R-factor (R1) | < 0.05 | Agreement between the calculated and observed structure factors |
| Goodness-of-Fit (GOF) | ~ 1.0 | Overall quality of the structural refinement |
Visualizing the Analytical Workflow
To effectively manage the cross-referencing of data, a structured workflow is essential. The following diagrams illustrate the logical flow of the analytical process.
Caption: Overall workflow for the synthesis and characterization of novel triazole compounds.
Caption: Relationship between analytical techniques and the information obtained for triazole characterization.
Conclusion: A Unified Approach to Compound Characterization
The robust characterization of a novel triazole compound is not a linear process but rather an iterative cycle of synthesis, purification, and multi-faceted analysis. By judiciously applying and cross-referencing the data from NMR, MS, HPLC, and X-ray crystallography, researchers can build a comprehensive and irrefutable body of evidence for the structure, purity, and properties of their new molecule. This rigorous approach is the bedrock of good science and the essential foundation for advancing drug discovery and development.
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Efficacy of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone compared to known antifungal agents
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless emergence of drug-resistant fungal pathogens necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents. This guide establishes a comprehensive framework for assessing the in vitro efficacy of a novel triazole-class compound, designated herein as Compound X (representing 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone), benchmarked against established antifungal drugs. We present a comparative analysis of the presumptive mechanism of action, a structured approach to quantifying antifungal activity via standardized microdilution methods, and detailed, self-validating experimental protocols. The objective is to provide drug development professionals with a rigorous, evidence-based methodology to characterize a new chemical entity and contextualize its potential within the current therapeutic landscape.
Introduction: The Imperative for Novel Antifungal Therapies
Systemic fungal infections represent a significant and growing threat to global public health, particularly among immunocompromised, hospitalized, and critically ill patient populations. The therapeutic arsenal, while effective, is limited and challenged by the rise of antifungal resistance and drug-related toxicities. The triazole class of antifungals, which includes foundational drugs like fluconazole and expanded-spectrum agents like voriconazole, has been a cornerstone of therapy for decades.[1] However, resistance, especially among non-albicansCandida species and Aspergillus, drives the urgent search for new molecules with superior potency, broader spectrum, or novel mechanisms of action.[2]
This guide provides a systematic evaluation of a novel triazole derivative, Compound X . By comparing its activity directly with clinically relevant agents—Fluconazole (a first-generation triazole), Voriconazole (a second-generation triazole), and Amphotericin B (a polyene with a distinct mechanism)—we aim to build a foundational dataset to inform its potential as a future therapeutic candidate.
Comparative Mechanisms of Action
Understanding the molecular target is fundamental to drug development. The majority of triazole antifungals function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[3]
Triazole Antifungals (Fluconazole, Voriconazole, and Compound X - Presumptive)
Triazoles selectively target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][4] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5] This disrupts the structure and function of the plasma membrane, arresting fungal growth (fungistatic effect) or, in some cases, leading to cell death (fungicidal effect).[4] The binding occurs via a coordinate bond between a nitrogen atom in the triazole ring and the heme iron atom at the enzyme's active site.[1]
Polyene Antifungals (Amphotericin B)
In contrast, Amphotericin B operates via a completely different, fungicidal mechanism. It binds directly to ergosterol already present in the fungal cell membrane.[6][7] This binding forms transmembrane channels or pores that disrupt the membrane's integrity, causing the leakage of essential intracellular ions like K+, Na+, and H+, which ultimately leads to cell death.[8][9] Its affinity for ergosterol is significantly higher than for cholesterol, the primary sterol in mammalian cell membranes, which provides a degree of selectivity. However, some binding to cholesterol does occur, contributing to its known toxicities, particularly nephrotoxicity.[6][8]
Comparative In Vitro Efficacy
The cornerstone of antifungal evaluation is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation. This metric provides a quantitative measure of the drug's potency.
The following table presents a framework for comparing the in vitro activity of Compound X against comparator agents across a panel of clinically significant fungal pathogens. Data should be generated following the protocols outlined in Section 4.
Table 1: Comparative MIC Ranges (μg/mL) for Compound X and Standard Antifungal Agents
| Fungal Species | Compound X (Novel Triazole) | Fluconazole (1st Gen Triazole) | Voriconazole (2nd Gen Triazole) | Amphotericin B (Polyene) |
| Candida albicans (ATCC 90028) | [Insert Data] | 0.25 - 1.0[10] | 0.015 - 0.125 | 0.25 - 1.0 |
| Candida glabrata (ATCC 90030) | [Insert Data] | 8.0 - 64[11] | 0.125 - 1.0 | 0.25 - 1.0 |
| Candida krusei (ATCC 6258) | [Insert Data] | ≥64 (Intrinsically Resistant) | 0.25 - 1.0[12] | 0.5 - 2.0 |
| Cryptococcus neoformans (ATCC 90112) | [Insert Data] | 2.0 - 16 | 0.03 - 0.25[13] | 0.125 - 0.5 |
| Aspergillus fumigatus (NCPF 7367) | [Insert Data] | >128 (No useful activity) | 0.25 - 1.0[13] | 0.5 - 2.0 |
Note: The MIC values for comparator agents are representative ranges from published literature and CLSI documentation. Actual values must be determined concurrently with Compound X testing for a valid comparison.
Experimental Protocols: A Self-Validating System
Adherence to standardized methodology is critical for generating reproducible and trustworthy data. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[14]
This protocol ensures that each experiment contains internal controls and follows a globally recognized standard, making the results self-validating and comparable across different studies.
1. Preparation of Antifungal Stock Solutions: a. Accurately weigh the analytical-grade powder of Compound X, Fluconazole, Voriconazole, and Amphotericin B. b. Dissolve each compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 μg/mL). c. Perform serial dilutions of the stock solution in RPMI-1640 medium to prepare working solutions.
2. Inoculum Preparation: a. Culture the yeast strain (e.g., C. albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours at 35°C. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 0.5-2.5 x 10^3 CFU/mL.
3. Plate Preparation and Inoculation: a. Dispense 100 μL of the appropriate antifungal working solution into the wells of a 96-well microtiter plate, creating a two-fold serial dilution across the plate (e.g., from 64 μg/mL down to 0.125 μg/mL). b. Add 100 μL of the standardized fungal inoculum to each well. c. Include a positive control well (inoculum, no drug) and a negative control well (medium only).
4. Incubation: a. Cover the plates and incubate at 35°C for 24-48 hours.
5. MIC Determination: a. For Azoles (Compound X, Fluconazole, Voriconazole): The MIC is the lowest drug concentration that causes a significant diminution of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.[15] b. For Amphotericin B: The MIC is the lowest drug concentration that shows a complete absence of visible growth. c. A spectrophotometer can be used for a more objective reading, but visual inspection is the standard.
6. Quality Control (QC): a. Concurrently test a QC strain (e.g., C. parapsilosis ATCC 22019) for which the expected MIC ranges are well-defined by CLSI.[16] b. The results for the comparator drugs against the QC strain must fall within the acceptable ranges for the entire experiment to be considered valid.
Discussion and Future Directions
The data generated through this framework will provide a foundational assessment of Compound X's antifungal potential.
-
Potency and Spectrum: A direct comparison of MIC values will reveal the relative potency of Compound X. Broad-spectrum activity, particularly against fluconazole-resistant isolates (C. glabrata, C. krusei) and molds (A. fumigatus), would be a highly desirable attribute.[12]
-
Structure-Activity Relationship (SAR): The efficacy data, when combined with the chemical structure of Compound X, can inform future SAR studies to optimize potency or other pharmacological properties.
-
Next Steps: Favorable in vitro results would justify advancing the compound to subsequent stages of preclinical development, including cytotoxicity assays (to determine selectivity), time-kill studies (to assess fungistatic vs. fungicidal activity), and ultimately, in vivo efficacy studies in animal models of infection.
By rigorously adhering to established scientific standards and employing a logical, comparative approach, researchers can confidently characterize the efficacy of novel antifungal candidates like this compound and determine their promise in the ongoing fight against invasive fungal diseases.
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A Comparative Guide to the Synthetic Routes of Substituted Triazoles for Researchers and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science. Its unique combination of features—planarity, dipolar character, hydrogen bond accepting ability, and remarkable stability to metabolic degradation and a wide range of chemical conditions—has cemented its status as a privileged scaffold in drug discovery and a versatile linker in bioconjugation and materials science.[1][2] The surge in the application of triazoles has been propelled by the development of elegant and efficient synthetic methodologies, most notably the family of azide-alkyne cycloaddition reactions.
This guide provides an in-depth comparative analysis of the principal synthetic routes to substituted 1,2,3-triazoles: the thermal Huisgen 1,3-dipolar cycloaddition, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC). We will delve into the mechanistic underpinnings of each method, providing a rationale for their distinct outcomes and operational parameters. Furthermore, this guide will equip you with detailed experimental protocols and a comparative analysis of their performance, enabling you to make informed decisions for your synthetic campaigns.
The Foundational Route: Thermal Huisgen 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azide and an alkyne, first extensively studied by Rolf Huisgen, is the parent reaction for triazole synthesis.[3][4][5] This reaction proceeds via a concerted, pericyclic mechanism, involving a single transition state.[6]
However, the thermal Huisgen cycloaddition suffers from significant drawbacks that limit its widespread use in contemporary synthesis. The reaction typically requires high temperatures (often exceeding 100 °C) and prolonged reaction times.[7][8] More critically, when employing unsymmetrical alkynes, the reaction generally yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating challenging chromatographic separations.[9]
The "Click" Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The landscape of triazole synthesis was revolutionized by the independent discoveries of Morten Meldal and K. Barry Sharpless of a copper(I)-catalyzed variant of the Huisgen cycloaddition.[8][10] This reaction, now the quintessence of "click chemistry," offers a dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and, most importantly, proceeds with near-perfect regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[11][12]
The remarkable efficiency and selectivity of CuAAC stem from a fundamentally different, stepwise mechanism involving copper-acetylide intermediates.[13] The reaction is highly tolerant of a wide array of functional groups and can often be performed in aqueous media, rendering it suitable for bioconjugation applications.[11][14]
Expanding the Isomeric Landscape: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC provides reliable access to 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-isomers remained a challenge until the advent of the ruthenium(II)-catalyzed azide-alkyne cycloaddition. This powerful method, developed by Fokin and coworkers, complements CuAAC by affording 1,5-disubstituted triazoles with high regioselectivity.[8][15]
The RuAAC reaction proceeds through a distinct mechanistic pathway involving a ruthenacycle intermediate.[16] A key advantage of RuAAC is its ability to accommodate both terminal and internal alkynes, enabling the synthesis of fully substituted triazoles.[15]
At a Glance: A Comparative Overview of Triazole Synthetic Routes
| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers[9] | Exclusively 1,4-isomer[8] | Exclusively 1,5-isomer (with terminal alkynes)[15] |
| Reaction Conditions | High temperature (80-150 °C), long reaction times[7] | Mild (often room temperature), short reaction times[11] | Mild to moderate temperature (RT to 80 °C)[15] |
| Catalyst | None | Cu(I) salts (e.g., CuSO₄/NaAsc, CuI)[17][18] | Ru(II) complexes (e.g., Cp*RuCl(COD))[19][20] |
| Substrate Scope (Alkynes) | Terminal and internal | Primarily terminal alkynes[21] | Terminal and internal alkynes[15] |
| Functional Group Tolerance | Moderate | Excellent[11] | Good to excellent (sensitive to some acids)[15] |
| Solvent | Organic solvents (e.g., toluene) or neat[7] | Wide range, including aqueous media[11] | Non-protic organic solvents (e.g., THF, toluene)[15] |
| Key Advantages | Catalyst-free | High yield, exceptional regioselectivity, robust | Access to 1,5-isomers, tolerates internal alkynes |
| Key Limitations | Poor regioselectivity, harsh conditions | Requires terminal alkyne, potential copper toxicity | Catalyst cost, sensitivity to protic solvents |
Mechanistic Insights: A Visual Representation
To better understand the divergent outcomes of these reactions, it is instructive to visualize their mechanistic pathways.
Thermal Huisgen 1,3-Dipolar Cycloaddition
Caption: Concerted mechanism of the thermal Huisgen cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Stepwise mechanism of the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Caption: Proposed mechanism for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocols: A Practical Guide
The following protocols provide representative procedures for each of the primary synthetic routes. Note that optimization may be necessary for specific substrates.
Protocol 1: Thermal Huisgen 1,3-Dipolar Cycloaddition
Synthesis of a mixture of 1,4- and 1,5-diphenyl-1H-1,2,3-triazole:
-
To a sealed tube, add phenylacetylene (1.0 mmol, 1.0 eq) and phenyl azide (1.0 mmol, 1.0 eq).
-
Add toluene (2 mL).
-
Heat the reaction mixture at 100-110 °C for 18-24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the 1,4- and 1,5-regioisomers.
-
Expected Outcome: A mixture of 1,4- and 1,5-diphenyl-1H-1,2,3-triazole is obtained. The ratio of isomers is dependent on the specific substrates and reaction conditions.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: [17][22]
-
In a reaction vessel, dissolve the terminal alkyne (1.0 mmol, 1.0 eq) and the organic azide (1.0 mmol, 1.0 eq) in a suitable solvent (e.g., t-BuOH/H₂O 1:1, 5 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Expected Yield: Generally high to excellent yields (often >90%) of the pure 1,4-disubstituted triazole are obtained.[9][23]
Protocol 3: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
General Procedure for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles: [19][20]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst, such as Cp*RuCl(COD) (0.01-0.02 mmol, 1-2 mol%).
-
Add a non-protic solvent (e.g., THF or toluene, 3-5 mL).
-
Add the alkyne (1.0 mmol, 1.0 eq) and the organic azide (1.1 mmol, 1.1 eq).
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Expected Yield: Good to excellent yields of the pure 1,5-disubstituted triazole are typically obtained.
Advanced Synthetic Strategies: Microwave and Flow Chemistry
The drive for more efficient and sustainable synthetic methods has led to the adaptation of triazole synthesis to modern technologies such as microwave irradiation and continuous flow chemistry.
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times for both CuAAC and RuAAC from hours to minutes, often with improved yields.[24][25][26] The rapid and uniform heating provided by microwaves can overcome activation barriers more efficiently than conventional heating.
-
Flow Chemistry: Continuous flow synthesis offers several advantages for triazole production, including enhanced safety (especially when handling azides), improved heat and mass transfer, and potential for scalability and automation.[14][23][27][28] Heterogeneous catalysts, such as copper on charcoal, can be employed in packed-bed reactors, simplifying product purification.[27]
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route for a substituted triazole is dictated by the desired substitution pattern and the specific requirements of the target molecule.
-
For the synthesis of 1,4-disubstituted 1,2,3-triazoles , the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the undisputed method of choice. Its operational simplicity, high yields, and exceptional regioselectivity make it a robust and reliable tool for a vast range of applications.
-
When the 1,5-disubstituted 1,2,3-triazole regioisomer is the target, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method. Its ability to also accommodate internal alkynes further expands its synthetic utility.
-
The thermal Huisgen cycloaddition , while of historical and mechanistic importance, is generally avoided for practical synthesis due to its lack of regiocontrol and harsh reaction conditions.
The continued development of these powerful synthetic methods, coupled with their adaptation to enabling technologies like microwave and flow chemistry, ensures that the substituted 1,2,3-triazole will remain a central and accessible structural motif for innovation in drug discovery, chemical biology, and materials science.
References
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. 2024. Available from: [Link]
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1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]
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A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Journal of Pharmaceutical and Allied Sciences. 2022. Available from: [Link]
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Sustmann R, Sicking W, Huisgen R. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition. 2020;59(31):12564-12577. Available from: [Link]
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Ru-catalyzed azide-alkyne cycloaddition reaction (RuAAC) a RuAAC... ResearchGate. Available from: [Link]
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Bridging the Gap: A Comparative Guide to In Silico and In Vitro Activity of Triazole Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and resource-intensive. For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount to navigating this complex path efficiently. Among the myriad of heterocyclic compounds, triazole derivatives have emerged as a versatile and privileged scaffold, exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2] This guide provides an in-depth comparison of in silico and in vitro methodologies for evaluating triazole derivatives, offering insights into the synergistic relationship between predictive modeling and tangible biological validation.
The Rationale: Why Triazoles?
The five-membered heterocyclic ring of triazole, with its three nitrogen atoms, is more than just a structural motif. It's a key pharmacophore that can engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions with biological targets.[1] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making triazoles a focal point in medicinal chemistry.[1] The core directive of this guide is to dissect the methodologies used to predict and confirm the activity of these promising compounds, providing a framework for robust and reproducible research.
Part 1: The Digital Microscope - In Silico Evaluation
In silico techniques are the first-line of offense in modern drug design. They offer a rapid and cost-effective means to screen large libraries of virtual compounds, predict their biological activity, and prioritize candidates for synthesis and further testing.
Molecular Docking: Predicting the Handshake
At the heart of in silico analysis is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[3] The "goodness" of this fit is often quantified by a docking score, which estimates the binding affinity.
Experimental Workflow: A Step-by-Step Guide to Molecular Docking
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structures of the triazole derivatives are sketched and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein, specifying the search space for the docking algorithm.
-
Docking Simulation: Using software like AutoDock, Glide, or MOE, the ligand is flexibly docked into the defined active site of the protein.[4] The program explores various conformations and orientations of the ligand, scoring each based on a defined scoring function.
-
Analysis of Results: The resulting docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the triazole derivative and the amino acid residues of the target protein. The docking score provides a quantitative measure of the predicted binding affinity.
Caption: A simplified workflow of a typical molecular docking experiment.
ADME/T Prediction: Beyond the Target
A potent drug is useless if it cannot reach its target in the body or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) prediction is a crucial in silico step to assess the "drug-likeness" of a compound.[5][6]
Key Parameters Evaluated:
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility: Affects absorption and distribution.
-
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Toxicity Prediction: Flags potential for carcinogenicity, mutagenicity, etc.
Part 2: The Proving Ground - In Vitro Validation
While in silico methods provide valuable predictions, in vitro experiments are the gold standard for confirming biological activity. These assays, conducted in a controlled laboratory environment, provide tangible evidence of a compound's efficacy.
Antimicrobial and Antifungal Activity: The Zone of Inhibition
A common and straightforward method to assess the antimicrobial and antifungal activity of triazole derivatives is the disc diffusion method.[7][8]
Experimental Protocol: Disc Diffusion Assay
-
Culture Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared.[9]
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the triazole derivative are placed on the agar surface. A disc with a standard antibiotic (e.g., Ciprofloxacin) and a solvent control are also included.[8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone indicates greater antimicrobial activity.
Minimum Inhibitory Concentration (MIC): Quantifying Potency
To determine the lowest concentration of a compound that inhibits visible growth, a broth microdilution assay is performed.[10]
Experimental Protocol: Broth Microdilution Assay
-
Serial Dilutions: A series of twofold dilutions of the triazole derivative are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for common in vitro biological activity assays.
Anticancer Activity: The MTT Assay
For evaluating the anticancer potential of triazole derivatives, the MTT assay is a widely used colorimetric assay that measures cell viability.[3][11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in a 96-well plate and allowed to attach overnight.[12]
-
Compound Treatment: The cells are treated with various concentrations of the triazole derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, which is the concentration of the compound that inhibits 50% of cell growth.
Part 3: The Synergy - Correlating In Silico and In Vitro Data
The true power of a combined computational and experimental approach lies in the correlation between the predicted and observed activities. A strong correlation validates the in silico model and provides valuable insights into the structure-activity relationship (SAR).
Data Comparison: A Case Study
Below is a hypothetical comparison table illustrating the kind of data generated in such studies.
| Compound | Docking Score (kcal/mol) | H-Bond Interactions | MIC against S. aureus (µg/mL) | IC50 against MCF-7 (µM) |
| Triazole-1 | -8.5 | 2 (with TYR-123, SER-234) | 16 | 12.5 |
| Triazole-2 | -9.2 | 3 (with TYR-123, SER-234, LYS-56) | 8 | 8.2 |
| Triazole-3 | -7.1 | 1 (with TYR-123) | 64 | 35.7 |
| Standard Drug | -9.8 | 4 (with key active site residues) | 4 | 5.1 |
In this example, a lower docking score (more negative) generally correlates with a lower MIC and IC50 value, indicating higher potency. The number and nature of hydrogen bonds can further explain the observed activity. For instance, the additional hydrogen bond in Triazole-2 compared to Triazole-1 could explain its enhanced activity.
Conclusion: An Integrated Future for Drug Discovery
The development of novel triazole derivatives as therapeutic agents is a testament to the power of integrating in silico and in vitro methodologies. Computational studies provide a roadmap, guiding the synthesis of compounds with a higher probability of success, thereby saving time and resources. In turn, in vitro experiments provide the crucial biological validation, confirming the predictions and paving the way for further preclinical and clinical development. For researchers in this field, a deep understanding of both worlds is not just beneficial—it is essential for driving innovation and bringing new medicines to those in need.
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A Comparative Guide to the Purity Assessment of Synthesized 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone
Abstract
This guide provides a comprehensive framework for benchmarking the purity of synthesized 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone, a heterocyclic ketone of significant interest in pharmaceutical research. Recognizing that the efficacy and safety of any potential drug candidate are intrinsically linked to its purity, this document outlines robust analytical methodologies for quantification and impurity profiling. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique is evaluated for its strengths and limitations in the context of this specific triazole derivative. Detailed, step-by-step protocols for each method are provided, underpinned by the rationale for experimental choices. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to establish self-validating systems for purity assessment, ensuring the integrity of their research and development endeavors.
Introduction
The synthesis of novel chemical entities is a cornerstone of drug discovery. However, the synthesis process invariably yields not only the desired product but also a range of impurities, including starting materials, intermediates, by-products, and degradation products.[1][2] The presence of these impurities, even in trace amounts, can significantly impact the biological activity and toxicity of the target compound. Therefore, rigorous purity assessment is a critical and non-negotiable aspect of the drug development pipeline.[3]
This compound is a member of the 1,2,4-triazole class of heterocyclic compounds. Triazole derivatives are known for a wide spectrum of pharmacological activities.[4][5] The accurate determination of the purity of this synthesized ketone is paramount for reliable structure-activity relationship (SAR) studies and subsequent preclinical development.
This guide presents a multi-faceted approach to benchmarking the purity of this compound. We will delve into the practical application of three powerful analytical techniques: HPLC, GC-MS, and NMR spectroscopy. The comparative nature of this guide is designed to empower researchers to select the most appropriate methodology based on their specific needs, available instrumentation, and the stage of their research.
Synthesis and Potential Impurities
The synthesis of this compound can be achieved through various synthetic routes common for 1,2,4-triazole derivatives.[4][6][7][8] A plausible synthetic pathway is illustrated below. Understanding the synthesis is crucial as it informs the potential impurity profile.
Caption: Plausible synthesis of the target compound.
Potential Impurities:
-
Unreacted Starting Materials: 1-Methyl-1H-1,2,4-triazole and 2-methylpropanoyl chloride.
-
Isomeric By-products: Acylation at different positions of the triazole ring.
-
Hydrolysis Products: 2-Methylpropanoic acid from the acyl chloride.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
Degradation Products: Compounds formed due to instability under reaction or storage conditions.
Comparative Analytical Methodologies
The choice of an analytical method for purity determination is a critical decision. Below is a comparative overview of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Any soluble compound with NMR-active nuclei. |
| Quantification | Relative quantification against a reference standard. | Relative quantification against a reference standard. | Absolute quantification (qNMR) without a specific reference standard of the analyte.[3][9] |
| Impurity Detection | Excellent for detecting non-volatile impurities. | Excellent for detecting volatile impurities and by-products. | Can detect a wide range of impurities, including non-chromophoric ones. |
| Structural Info | Limited to retention time and UV-Vis spectra (with DAD). | Provides mass-to-charge ratio, aiding in identification. | Provides detailed structural information for both the main compound and impurities.[10] |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower than chromatographic methods. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[11]
Caption: General workflow for HPLC purity analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase. The use of formic acid helps to improve peak shape by suppressing the ionization of any basic functionalities.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the synthesized compound in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides good retention for moderately polar compounds like the target analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity assessment.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Trustworthiness: The use of a well-characterized reference standard provides a high degree of confidence in peak identification. The area normalization method assumes that all compounds have a similar response factor at the chosen wavelength. For more accurate quantification, a relative response factor for each impurity should be determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12][13][14] It is particularly useful for identifying residual solvents and volatile by-products.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the synthesized compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This temperature program allows for the separation of compounds with a range of boiling points.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Inject the sample solution.
-
Identify the peak for the target compound by its retention time and mass spectrum.
-
Analyze other peaks by comparing their mass spectra with a library (e.g., NIST) to tentatively identify impurities.
-
Purity can be estimated by the area percent of the main peak relative to the total ion chromatogram (TIC) area.
-
Trustworthiness: The mass spectrum provides a "fingerprint" for each compound, allowing for a high degree of confidence in identification. However, co-eluting impurities can complicate analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Caption: Logical flow of a qNMR experiment.
Step-by-Step Protocol:
-
Internal Standard Selection: Choose an internal standard that has a simple NMR spectrum with peaks that do not overlap with the analyte's signals, is stable, and has a known purity. Maleic acid or dimethyl sulfone are often good choices.
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
A calibrated 90° pulse.
-
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Trustworthiness: qNMR is considered a primary ratio method by metrological institutes. Its accuracy is traceable to the SI unit of mass. The self-validating nature comes from the ability to identify and quantify impurities simultaneously, provided they have observable NMR signals.[15][16]
Comparative Data Summary
The following table presents hypothetical data from the analysis of a batch of synthesized this compound.
| Analytical Method | Purity (%) | Major Impurity Identified | Impurity Level (%) |
| HPLC (Area %) | 98.5 | Isomeric by-product | 0.8 |
| GC-MS (TIC Area %) | 99.1 | Dichloromethane | 0.3 |
| qNMR | 98.2 | Isomeric by-product | 0.7 |
Discussion of Results:
The data shows a good correlation between the different analytical techniques, providing a high level of confidence in the purity assessment.
-
HPLC detected a non-volatile isomeric by-product that was also quantified by qNMR.
-
GC-MS was effective in identifying and quantifying a volatile residual solvent (dichloromethane), which might be missed by HPLC if it elutes with the solvent front.
-
The slightly lower purity value obtained by qNMR is often observed as it can detect non-chromophoric impurities that might be transparent to UV detection in HPLC.
Conclusion
Benchmarking the purity of synthesized compounds like this compound requires a multi-pronged analytical approach. This guide has provided a comparative overview and detailed protocols for HPLC, GC-MS, and qNMR spectroscopy.
-
HPLC is the workhorse for routine purity analysis and the detection of non-volatile impurities.
-
GC-MS is indispensable for the identification of volatile impurities and residual solvents.
-
qNMR offers a powerful, orthogonal method for absolute purity determination and structural confirmation of both the main component and its impurities.
By employing a combination of these techniques, researchers can build a comprehensive and self-validating system for purity assessment. This ensures the generation of reliable data, which is fundamental to the integrity and success of drug discovery and development programs.
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Organic Letters. (n.d.). American Chemical Society. Retrieved from [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(5), 874-883. [Link]
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Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. (2012). Industrial & Engineering Chemistry Research, 51(7). [Link]
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Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. (2024). Research Journal of Pharmacy and Technology. [Link]
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Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). Molecules, 28(13), 5085. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10. [Link]
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Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. (2023). JACS Au, 3(2), 554-561. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). University of Aveiro. [Link]
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Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. (2016). SpringerLink. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone
Part I: Inferred Hazard Assessment and Classification
The chemical structure of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone dictates its probable hazardous characteristics. The presence of a ketone group suggests potential ignitability, similar to common lab solvents like acetone or Methyl Ethyl Ketone (MEK).[1][2][3] The 1,2,4-triazole ring is a feature in several compounds noted for potential toxicity.[4][5] Therefore, all waste containing this compound must be treated as hazardous.
Table 1: Inferred Hazard Profile
| Hazard Class | Inferred GHS Classification & Statement | Rationale & Supporting Analogs |
|---|---|---|
| Ignitability | Flammable Liquid (Category 2 or 3) - H225/H226: Highly flammable liquid and vapor or Flammable liquid and vapor.[6][7] | The ketone functional group is characteristic of flammable solvents.[2] Analogs like Acetone and 2-Methyl-1-propanol are classified as highly flammable.[8][9] |
| Acute Toxicity | Harmful if swallowed (Category 4) - H302. | While specific data is absent, nitrogen-rich heterocyclic compounds like triazoles can exhibit systemic toxicity.[4] It is prudent to assume it is harmful. |
| Eye Irritation | Causes serious eye irritation (Category 2) - H319. | Ketone solvents are known eye irritants.[3][6] For example, propanone causes serious eye irritation.[10] |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness (Single Exposure, Category 3) - H336. | Many organic solvents, including ketones, can have narcotic effects if inhaled.[6][11] |
| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B) - H360. | The parent compound, 1,2,4-triazole, is associated with reproductive toxicity, a characteristic often investigated for triazole derivatives.[4][5] |
Part II: Personnel Safety & Protective Equipment (PPE)
Given the inferred hazards, stringent adherence to safety protocols is mandatory. A formal Chemical Hygiene Plan (CHP) should be in place, as required by OSHA, outlining procedures for procurement, storage, handling, and disposal.[12][13]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale & Procedural Imperative |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield.[2][14] | Protects against splashes of the chemical, which is presumed to be a serious eye irritant. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | Prevents skin absorption and irritation. Gloves should be inspected before use and disposed of as contaminated waste after handling.[15] |
| Body Protection | A lab coat or chemical-resistant apron.[14] | Prevents contact with clothing and skin. Contaminated clothing should be removed and decontaminated before reuse.[7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[14] | Minimizes inhalation of vapors, which may cause drowsiness or dizziness.[6] |
Part III: Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[16] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[15][17] Dilution is not an acceptable method of disposal.[15] The recommended final disposal method is incineration by a licensed hazardous waste facility.[4][18]
Workflow for Proper Disposal
Detailed Procedural Steps:
-
Waste Characterization and Segregation:
-
Treat all forms of the waste—pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads)—as hazardous waste.[15][19]
-
Segregate this waste stream from others. Specifically, do not mix it with acids, bases, or oxidizing agents to prevent violent reactions.[20][21] This waste should be collected as a non-halogenated organic solvent.
-
-
Containerization:
-
Select a container made of a compatible material, such as high-density polyethylene (HDPE).[22] Do not use metal containers for organic solvent waste.[21][23]
-
Ensure the container has a secure, leak-proof screw cap.[20][24]
-
Fill containers to no more than 90% capacity to allow for vapor expansion.[23]
-
The container must be stored in secondary containment to mitigate spills.[20]
-
-
Labeling:
-
Storage and Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[20][25]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[18][25]
-
Keep the waste container closed except when adding waste.[25]
-
Inspect the SAA weekly for any signs of leaks or container degradation.[20][24]
-
-
Arranging for Final Disposal:
-
Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[20][25]
-
Do not transport hazardous waste yourself; this must be done by trained EHS personnel.[16]
-
Empty containers that held this compound must also be managed as hazardous waste unless they are triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[16][19]
-
Part IV: Spill and Emergency Procedures
All laboratory personnel must be trained on emergency response procedures.[19][26]
-
Small Spills: For a small, manageable spill within a chemical fume hood, use an absorbent material (e.g., sand, diatomaceous earth) to contain it.[6] Wearing full PPE, collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[8][27]
-
Large Spills: In the event of a large spill, or any spill outside of a containment area, evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's EHS or emergency response team.
Part V: Waste Minimization
A key component of responsible chemical management is to minimize waste generation.[25]
-
Order only the quantity of chemical required for your experiments.[21]
-
Maintain an accurate chemical inventory to avoid ordering duplicates.[25]
-
Where possible, reduce the scale of experiments to decrease the volume of waste produced.[28]
By adhering to this comprehensive disposal protocol, you can ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone
This guide provides essential safety and handling protocols for 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone, a compound encountered in advanced pharmaceutical and chemical research. As a novel or specialized reagent, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety principles based on the known hazards of its core chemical moieties: the 1,2,4-triazole ring and the methyl-propanone structure. Our approach is grounded in risk mitigation and prioritizes the safety of all laboratory personnel.
Hazard Analysis and Risk Assessment: A Proactive Stance
The chemical structure of this compound suggests a multi-faceted hazard profile that demands a conservative approach to safety.
-
Triazole Moiety: The 1,2,4-triazole ring is a common feature in many pharmacologically active compounds and agrochemicals. Compounds in this class can cause skin and serious eye irritation.[1][2][3][4] Furthermore, some triazole derivatives are suspected of causing cancer, necessitating measures to minimize long-term exposure.[3]
-
Methyl-Propanone Moiety: This part of the structure is analogous to ketones like acetone and methyl isobutyl ketone. Such structures are often associated with flammability, skin irritation, and the potential for serious eye damage.[5][6][7][8] Inhalation of vapors may also lead to respiratory tract irritation and potential narcotic effects such as drowsiness or dizziness.[5][8][9]
Given these potential hazards, a thorough risk assessment is the foundational step before any handling procedure. The following workflow illustrates the continuous cycle of risk management that ensures laboratory safety.
Caption: Standard PPE Donning and Doffing Workflow.
Emergency and Disposal Procedures
A. Spill Response
-
Minor Spill: Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with a chemical absorbent material. [10]Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the area immediately. Alert laboratory and institutional safety personnel. [10]Do not attempt to clean it up without specialized training.
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention. [4][11]* Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes. [4][9]Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [9][12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4][13]
C. Disposal Plan
All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. [14]Do not dispose of this chemical down the drain.
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- Carbonyl-di-(1,2,4-triazole)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
